(Z)-Aconitic acid-13C6
Description
Propriétés
Formule moléculaire |
C6H6O6 |
|---|---|
Poids moléculaire |
180.06 g/mol |
Nom IUPAC |
(Z)-(1,2,3-13C3)prop-1-ene-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C6H6O6/c7-4(8)1-3(6(11)12)2-5(9)10/h1H,2H2,(H,7,8)(H,9,10)(H,11,12)/b3-1-/i1+1,2+1,3+1,4+1,5+1,6+1 |
Clé InChI |
GTZCVFVGUGFEME-JFDKUEQDSA-N |
SMILES isomérique |
[13CH2](/[13C](=[13CH]/[13C](=O)O)/[13C](=O)O)[13C](=O)O |
SMILES canonique |
C(C(=CC(=O)O)C(=O)O)C(=O)O |
Origine du produit |
United States |
Foundational & Exploratory
(Z)-Aconitic Acid-13C6: An In-Depth Technical Guide to its Biochemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-Aconitic acid-13C6, also known as cis-Aconitic acid-13C6, is a stable isotope-labeled form of cis-aconitic acid, a key intermediate in the Krebs cycle (also known as the tricarboxylic acid or TCA cycle). This guide provides a comprehensive overview of its biochemical properties, applications in metabolic research, and detailed methodologies for its use. The uniform labeling of all six carbon atoms with the heavy isotope of carbon (¹³C) makes it an invaluable tool for tracing metabolic pathways and quantifying metabolic fluxes, offering critical insights into cellular physiology and disease.
Core Biochemical Properties
(Z)-Aconitic acid is the cis-isomer of aconitic acid and is formed by the dehydration of citric acid.[1][2] In the second step of the Krebs cycle, the enzyme aconitase catalyzes the stereospecific isomerization of citrate to isocitrate, with cis-aconitate as a transient intermediate that normally remains bound to the enzyme.[3]
The incorporation of six ¹³C atoms into the (Z)-Aconitic acid molecule provides a distinct mass shift, allowing it to be differentiated from its unlabeled counterpart by mass spectrometry. This property is fundamental to its application as a tracer in metabolic studies.
Quantitative Data
| Property | Value | Source |
| Chemical Formula | ¹³C₆H₆O₆ | [4] |
| Molecular Weight | 180.05 g/mol | [4] |
| CAS Number | 2456413-64-0 | [4] |
| Isotopic Purity | Typically ≥99 atom % ¹³C | Vendor Specific |
| Physical Form | Solid | Vendor Specific |
| Solubility | Soluble in water | General Knowledge |
Applications in Research and Drug Development
The primary applications of this compound stem from its role as a metabolic tracer and an internal standard in quantitative analyses.
Metabolic Flux Analysis (MFA)
¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell.[5][6] By introducing this compound or, more commonly, upstream ¹³C-labeled substrates like ¹³C-glucose or ¹³C-glutamine, researchers can track the incorporation of the ¹³C label into cis-aconitate and other Krebs cycle intermediates.[5][7] The pattern and extent of labeling in these metabolites provide quantitative information about the activity of the Krebs cycle and connected pathways. This is crucial for understanding metabolic reprogramming in diseases such as cancer and for evaluating the mechanism of action of drugs that target metabolism.[8]
Internal Standard for Quantitative Metabolomics
In mass spectrometry-based metabolomics, this compound serves as an ideal internal standard for the accurate quantification of unlabeled cis-aconitic acid in biological samples.[4] Since it has nearly identical chemical and physical properties to the endogenous analyte, it co-elutes during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer. By adding a known amount of the labeled standard to a sample, any variations in sample preparation and analysis can be normalized, leading to highly accurate and reproducible quantification.
Experimental Protocols
While specific protocols can vary based on the experimental setup and biological system, the following provides a general framework for the use of this compound in metabolic studies.
Protocol 1: ¹³C-Labeling Experiment for Metabolic Flux Analysis
This protocol outlines the general steps for a ¹³C-labeling experiment using a ¹³C-labeled precursor to trace the Krebs cycle, where the labeling of cis-aconitate would be analyzed.
1. Cell Culture and Labeling:
- Culture cells to the desired confluence in a standard medium.
- Replace the standard medium with a medium containing the ¹³C-labeled substrate (e.g., [U-¹³C₆]glucose or [U-¹³C₅]glutamine) at a defined concentration. The unlabeled version of the substrate should be omitted.
- Incubate the cells for a predetermined period to allow for the incorporation of the ¹³C label into downstream metabolites. The incubation time will depend on the metabolic rates of the specific cell type and pathway being investigated.
2. Metabolite Extraction:
- Rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells and extract metabolites using a cold solvent mixture, typically methanol, acetonitrile, and water in various ratios.
- Centrifuge the cell lysate to pellet proteins and cellular debris.
- Collect the supernatant containing the metabolites.
3. Sample Analysis by Mass Spectrometry (MS):
- Analyze the metabolite extract using either gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
- For GC-MS analysis, metabolites are typically derivatized to increase their volatility.
- The mass spectrometer is set to detect the mass isotopologue distribution (MID) of cis-aconitate and other Krebs cycle intermediates.
4. Data Analysis:
- Correct the raw mass spectrometry data for the natural abundance of ¹³C.
- Use the corrected MIDs to calculate metabolic fluxes using specialized software packages (e.g., INCA, Metran).
Protocol 2: Quantitative Analysis using this compound as an Internal Standard
1. Sample Preparation:
- To each biological sample (e.g., cell lysate, plasma, tissue homogenate), add a known amount of this compound solution.
- Perform metabolite extraction as described in Protocol 1.
2. LC-MS Analysis:
- Analyze the samples using a targeted LC-MS method.
- The method should be optimized for the separation and detection of cis-aconitic acid.
- Monitor the specific mass-to-charge ratios (m/z) for both unlabeled cis-aconitic acid and this compound.
3. Quantification:
- Calculate the peak area ratio of the endogenous (unlabeled) cis-aconitic acid to the this compound internal standard.
- Determine the concentration of the endogenous cis-aconitic acid by comparing this ratio to a standard curve generated with known concentrations of unlabeled cis-aconitic acid and a fixed concentration of the internal standard.
Visualizations
The Krebs Cycle and the Role of cis-Aconitate
The following diagram illustrates the position of cis-aconitate within the Krebs cycle.
Caption: The Krebs Cycle showing the intermediate role of cis-Aconitate.
General Workflow for ¹³C Metabolic Flux Analysis
This diagram outlines the key steps in a typical ¹³C-MFA experiment.
Caption: A generalized workflow for ¹³C Metabolic Flux Analysis.
Conclusion
This compound is a powerful and versatile tool for researchers in the life sciences. Its application in metabolic flux analysis provides a dynamic view of cellular metabolism, offering insights that are not achievable through static measurements of metabolite levels alone. As an internal standard, it ensures the accuracy and reliability of quantitative metabolomic data. A thorough understanding of its biochemical properties and the experimental methodologies for its use is essential for leveraging its full potential in basic research and in the development of novel therapeutics.
References
- 1. Human Metabolome Database: 13C NMR Spectrum (1D, D2O, experimental) (HMDB0000072) [hmdb.ca]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | 13C-Metabolic flux analysis detected a hyperoxemia-induced reduction of tricarboxylic acid cycle metabolism in granulocytes during two models of porcine acute subdural hematoma and hemorrhagic shock [frontiersin.org]
- 8. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]
The Role of (Z)-Aconitic Acid-¹³C₆ in Elucidating Cellular Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-Aconitic acid, also known as cis-aconitic acid, is a key intermediate in the tricarboxylic acid (TCA) cycle, a fundamental metabolic pathway for cellular energy production and biosynthesis.[1][2][3] The stable isotope-labeled form, (Z)-Aconitic acid-¹³C₆, serves as a powerful tracer in ¹³C-Metabolic Flux Analysis (¹³C-MFA).[1] This technique allows for the precise quantification of metabolic reaction rates, or fluxes, within living cells, providing invaluable insights into cellular physiology and pathology.[4][5] This technical guide provides an in-depth overview of the application of (Z)-Aconitic acid-¹³C₆ in cellular metabolism research, detailing its role as a tracer, experimental methodologies, and data interpretation.
(Z)-Aconitic Acid in the Tricarboxylic Acid (TCA) Cycle
The TCA cycle, or Krebs cycle, is a series of enzymatic reactions that oxidizes acetyl-CoA to carbon dioxide, generating ATP and reducing equivalents (NADH and FADH₂). (Z)-Aconitic acid is formed from citrate through a dehydration reaction catalyzed by the enzyme aconitase. It is then subsequently hydrated by the same enzyme to form isocitrate. The use of (Z)-Aconitic acid-¹³C₆ allows researchers to trace the progression of the ¹³C labels through the downstream intermediates of the TCA cycle, providing a quantitative measure of the cycle's activity.
Below is a diagram illustrating the entry of (Z)-Aconitic acid-¹³C₆ into the TCA cycle and the subsequent distribution of the ¹³C label.
Quantitative Analysis of Metabolic Fluxes
The primary application of (Z)-Aconitic acid-¹³C₆ is in ¹³C-MFA studies to quantify the flux through the TCA cycle. By measuring the isotopic enrichment of downstream metabolites over time, researchers can model and calculate the rates of the enzymatic reactions.
Sample Quantitative Data
The following table presents a hypothetical time-course of the mass isotopomer distribution of (Z)-Aconitic acid in LNCaP cells cultured with a ¹³C-labeled substrate, based on publicly available data. This type of data is crucial for calculating metabolic fluxes.
| Time (hours) | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |
| 0 | 95.0 | 4.0 | 0.8 | 0.1 | 0.05 | 0.05 | 0.0 |
| 1 | 70.5 | 8.5 | 10.0 | 3.0 | 5.0 | 2.0 | 1.0 |
| 4 | 50.2 | 10.1 | 15.3 | 8.2 | 10.1 | 4.1 | 2.0 |
| 12 | 35.8 | 12.4 | 18.9 | 12.5 | 13.5 | 5.2 | 1.7 |
| 24 | 25.1 | 15.2 | 20.5 | 15.8 | 15.4 | 6.3 | 1.7 |
Table 1: Hypothetical Mass Isotopomer Distribution of (Z)-Aconitic Acid Over Time. M+n represents the fraction of the metabolite pool containing 'n' ¹³C atoms.
Experimental Protocols
A typical ¹³C tracer experiment using (Z)-Aconitic acid-¹³C₆ involves several key steps, from cell culture to data analysis.
Experimental Workflow
The general workflow for a ¹³C-MFA experiment is outlined in the diagram below.
Detailed Methodologies
1. Cell Culture and Tracer Introduction:
-
Cells of interest are cultured under controlled conditions to reach a steady metabolic state.
-
The standard culture medium is then replaced with a medium containing a known concentration of (Z)-Aconitic acid-¹³C₆. The concentration will vary depending on the cell type and experimental goals.
2. Time-Course Sampling and Quenching:
-
Cell samples are collected at various time points after the introduction of the tracer.
-
Metabolism is rapidly halted (quenched) to preserve the isotopic labeling pattern of the metabolites. A common method is to wash the cells with ice-cold saline and then add a cold solvent, such as 80% methanol.
3. Metabolite Extraction:
-
Metabolites are extracted from the quenched cells. This can be achieved by scraping the cells in the quenching solvent and then separating the soluble metabolites from the cell debris by centrifugation.
4. LC-MS/MS Analysis:
-
The extracted metabolites are analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). An ion-pairing LC-MS/MS method using tributylamine as an ion-pairing agent is effective for the separation and detection of itaconate and cis-aconitate.[6]
-
The mass spectrometer is operated in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode to specifically detect and quantify the different mass isotopomers of the TCA cycle intermediates.
5. Data Processing and Flux Calculation:
-
The raw LC-MS/MS data is processed to determine the mass isotopomer distributions for each metabolite of interest at each time point.
-
This data, along with a stoichiometric model of the metabolic network, is used in software packages like INCA or Metran to calculate the intracellular metabolic fluxes.
Logical Relationships in Data Interpretation
Conclusion
(Z)-Aconitic acid-¹³C₆ is an indispensable tool for researchers seeking to quantitatively understand the dynamics of the TCA cycle and central carbon metabolism. Its application in ¹³C-MFA provides a detailed picture of cellular metabolic fluxes, which is critical for advancing our knowledge in various fields, including cancer metabolism, metabolic diseases, and drug development. The methodologies outlined in this guide provide a framework for designing and executing robust tracer experiments to unravel the complexities of cellular metabolism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 3. Buy cis-Aconitic acid-¹³C₆ 99 atom ¹³C, 97 (CP) Isotope - Quality Reliable Supply [sigmaaldrich.com]
- 4. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]
- 6. researchgate.net [researchgate.net]
A Technical Guide to 13C-Labeled Aconitic Acid in Krebs Cycle Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of 13C-labeled aconitic acid for metabolic flux analysis of the Krebs cycle. While the use of tracers like 13C-glucose and 13C-glutamine is well-established, this document focuses on the unique potential and practical considerations of using 13C-aconitic acid, a direct intermediate of the cycle. This guide provides a theoretical framework and detailed prospective experimental protocols for researchers interested in this novel approach.
Introduction to Aconitic Acid in the Krebs Cycle
Aconitic acid, in its cis-aconitate form, is a key intermediate in the tricarboxylic acid (TCA) or Krebs cycle.[1] It is formed from the dehydration of citrate by the enzyme aconitase and is subsequently hydrated by the same enzyme to form isocitrate.[1] Its central position makes it a potentially valuable entry point for isotopic tracers to study the flux and regulation of the downstream reactions of the cycle.
The Principle of 13C-Labeled Aconitic Acid Tracing
Metabolic flux analysis (MFA) using 13C-labeled substrates allows for the quantification of the rates (fluxes) of metabolic pathways.[2][3] By introducing 13C-labeled aconitic acid into a biological system, researchers can trace the path of the labeled carbon atoms as they are metabolized through the Krebs cycle and connected pathways. The distribution of these isotopes in downstream metabolites, known as mass isotopomer distributions (MIDs), can be measured by mass spectrometry. These MIDs provide quantitative information about the relative and absolute fluxes through the Krebs cycle and related anabolic and catabolic pathways.
Commercial Availability of 13C-Labeled Aconitic Acid
A critical prerequisite for conducting these studies is the availability of the isotopic tracer. 13C-labeled cis-aconitic acid is commercially available from several suppliers, including:
| Supplier | Product Name | Isotopic Purity | Chemical Purity |
| Cambridge Isotope Laboratories, Inc. | cis-Aconitic acid, trisodium salt trihydrate (¹³C₄, 99%) | 99% | 97% |
| MedChemExpress | (Z)-Aconitic acid-13C6 | Not specified | Not specified |
| Sigma-Aldrich | cis-Aconitic acid-¹³C₆ | 99 atom % ¹³C | 97% (CP) |
Proposed Experimental Workflow
The following section outlines a detailed, prospective protocol for using 13C-labeled aconitic acid in Krebs cycle analysis. This protocol is based on established methodologies for 13C-MFA.
Caption: A generalized experimental workflow for 13C-aconitic acid tracing studies.
Detailed Experimental Protocols
1. Cell Culture:
-
Cell Line Selection: Choose a cell line relevant to the research question. Considerations include the expression of potential aconitate transporters.
-
Culture Medium: Culture cells in a defined medium to minimize background from unlabeled sources. For steady-state labeling, cells should be in the exponential growth phase.
-
Culture Conditions: Maintain cells in a controlled environment (e.g., 37°C, 5% CO2).
2. Tracer Preparation:
-
Tracer: Utilize commercially available 13C-labeled cis-aconitic acid (e.g., ¹³C₄ or ¹³C₆).
-
Preparation: Dissolve the labeled aconitic acid in the culture medium to the desired final concentration. The optimal concentration will need to be determined empirically but should be sufficient to perturb the intracellular pool without causing toxicity.
3. Isotopic Labeling:
-
Steady-State Labeling: For steady-state MFA, replace the standard culture medium with the tracer-containing medium and incubate for a duration sufficient to reach isotopic steady state. This time will vary depending on the cell type and proliferation rate but is typically several hours to a full cell cycle.
-
Dynamic Labeling: For kinetic flux analysis, introduce the tracer and collect samples at multiple time points to track the rate of label incorporation.
4. Metabolite Extraction:
-
Quenching: Rapidly quench metabolic activity by aspirating the medium and washing the cells with ice-cold saline.
-
Extraction: Extract metabolites using a cold solvent mixture, such as 80:20 methanol:water or a biphasic extraction with methanol, chloroform, and water.
-
Sample Preparation: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
5. Mass Spectrometry Analysis:
-
Instrumentation: Analyze the dried metabolite extracts using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Derivatization (for GC-MS): Derivatize the samples to increase the volatility of the metabolites. A common derivatizing agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
-
Data Acquisition: Acquire data in full scan mode to capture the entire mass spectrum of the labeled metabolites.
6. Data Processing and Flux Calculation:
-
Mass Isotopomer Distribution (MID) Analysis: Correct the raw mass spectrometry data for the natural abundance of 13C to determine the MIDs of the Krebs cycle intermediates.
-
Metabolic Modeling: Use a computational model of central carbon metabolism to simulate the expected MIDs for a given set of metabolic fluxes.
-
Flux Estimation: Employ software such as INCA, Metran, or WUFlux to estimate the intracellular fluxes by fitting the simulated MIDs to the experimentally measured MIDs.
Predicted Labeling Patterns from 13C-Aconitic Acid
The entry of 13C-labeled aconitic acid into the Krebs cycle will result in predictable labeling patterns in downstream metabolites.
Caption: Predicted labeling patterns in the Krebs cycle from [U-13C6] Aconitic Acid.
Assuming the use of uniformly labeled [U-13C6]aconitic acid, the initial turn of the Krebs cycle would produce:
-
Isocitrate: M+6
-
α-Ketoglutarate: M+5 (due to the loss of one 13CO2)
-
Succinyl-CoA, Succinate, Fumarate, Malate, and Oxaloacetate: M+4 (due to the loss of a second 13CO2)
The subsequent condensation of M+4 oxaloacetate with unlabeled acetyl-CoA would generate M+4 citrate, while condensation with M+2 acetyl-CoA (derived from other labeled sources like glucose) would produce M+6 citrate. The observed ratios of these citrate isotopologues can provide insights into the relative contributions of different carbon sources to the acetyl-CoA pool.
Considerations and Challenges
-
Cellular Uptake: A primary consideration is the mechanism and efficiency of aconitic acid transport into the cell and subsequently into the mitochondria. While transporters for aconitate have been identified in bacteria and fungi, their expression and activity in mammalian cells may vary.
-
Metabolic Fate of Exogenous Aconitate: The introduced aconitic acid must be readily incorporated into the mitochondrial Krebs cycle. The extent to which cytosolic aconitase or other enzymes might metabolize the tracer before it reaches the mitochondria is a potential confounding factor.
-
Isomer Specificity: The Krebs cycle utilizes cis-aconitate. While commercially available labeled aconitic acid is typically the cis-isomer, the potential for isomerization to trans-aconitate, which can inhibit aconitase, should be considered.
Conclusion
The use of 13C-labeled aconitic acid as a tracer for Krebs cycle analysis represents a novel and potentially powerful technique. By directly introducing a labeled intermediate, researchers may gain a more focused view of the downstream portion of the cycle. While this approach is not yet widely adopted and presents challenges related to cellular uptake and metabolism, the commercial availability of the tracer and the well-established methodologies of 13C-MFA provide a solid foundation for its development. The prospective protocols and theoretical considerations outlined in this guide are intended to serve as a starting point for researchers and drug development professionals seeking to explore this innovative approach to understanding cellular metabolism.
References
- 1. Redundancy in Citrate and cis-Aconitate Transport in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterizing MttA as a mitochondrial cis-aconitic acid transporter by metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trans-aconitic acid assimilation system as a widespread bacterial mechanism for environmental adaptation - PubMed [pubmed.ncbi.nlm.nih.gov]
(Z)-Aconitic Acid-13C6 for Metabolic Studies: An In-depth Technical Guide
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis using stable isotope tracers is a cornerstone of modern systems biology, providing invaluable insights into the intricate network of biochemical reactions that underpin cellular function. While uniformly labeled glucose ([U-13C]-glucose) and glutamine ([U-13C]-glutamine) are the most commonly employed tracers for probing central carbon metabolism, the use of labeled intermediates of specific pathways offers a more targeted approach to understanding metabolic regulation. This technical guide focuses on (Z)-Aconitic acid-13C6, a stable isotope-labeled intermediate of the Krebs cycle, and its application as a tracer for dissecting the complexities of mitochondrial function and interconnected metabolic pathways.
(Z)-Aconitic acid, also known as cis-aconitate, is a key intermediate in the Krebs cycle, formed from citrate and subsequently converted to isocitrate by the enzyme aconitase.[1][2] The introduction of this compound allows for the direct interrogation of the Krebs cycle's activity, downstream of citrate synthesis. This can be particularly advantageous in studies where the initial steps of glucose or fatty acid oxidation are not the primary focus, or when investigating the metabolic consequences of enzymatic dysregulation within the cycle itself. This guide will provide a comprehensive overview of the metabolic pathways involving aconitic acid, a detailed experimental protocol for utilizing this compound in cell culture-based studies, and a framework for data interpretation.
Metabolic Pathways Involving (Z)-Aconitic Acid
(Z)-Aconitic acid is centrally positioned within the Krebs cycle, a series of enzymatic reactions crucial for cellular energy production and the generation of biosynthetic precursors.[3][4] The fully 13C-labeled backbone of this compound serves as a powerful tool to trace the flow of carbon through this vital metabolic hub.
The metabolic fate of the 13C atoms from this compound can be tracked as they are incorporated into downstream intermediates of the Krebs cycle. The immediate conversion of this compound by aconitase yields Isocitrate-13C6. Subsequent decarboxylation steps lead to the formation of α-Ketoglutarate-13C5 and then Succinyl-CoA-13C4, with the release of 13CO2. The symmetric nature of succinate results in a scrambling of the isotopic label. This progression of labeled isotopologues provides a direct measure of the forward flux through the Krebs cycle.
Furthermore, the Krebs cycle is intricately connected to other metabolic pathways. For instance, α-ketoglutarate is a precursor for the synthesis of glutamate and other amino acids. Citrate, which is in equilibrium with cis-aconitate, can be exported to the cytosol and cleaved to produce acetyl-CoA for fatty acid synthesis. By monitoring the isotopic enrichment in these connected pathways, researchers can gain a more holistic understanding of cellular metabolism.
Experimental Protocols
The following is a generalized protocol for a stable isotope tracing experiment using this compound in cultured mammalian cells. Optimization will be required for specific cell lines and experimental conditions.
1. Cell Culture and Labeling
-
Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase and reach approximately 80% confluency at the time of harvest.
-
Media Preparation: Prepare a labeling medium by supplementing glucose and glutamine-free RPMI 1640 medium with dialyzed fetal bovine serum (to minimize unlabeled substrates), unlabeled glucose and glutamine at desired concentrations, and this compound. The final concentration of the tracer should be optimized, but a starting point of 100 µM to 1 mM is recommended.
-
Labeling:
-
Aspirate the standard growth medium.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed labeling medium to the cells.
-
Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the approach to isotopic steady state.
-
2. Metabolism Quenching and Metabolite Extraction
-
Quenching: Rapidly quench metabolic activity to preserve the in vivo state of metabolites.
-
Place the culture plate on dry ice.
-
Aspirate the labeling medium.
-
Immediately add a cold quenching solution (e.g., 80:20 methanol:water at -80°C).
-
-
Extraction:
-
Scrape the cells in the quenching solution.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Vortex thoroughly and centrifuge at high speed at 4°C to pellet cell debris.
-
Collect the supernatant containing the polar metabolites.
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
3. Analytical Methodology (LC-MS/MS)
-
Instrumentation: A high-resolution mass spectrometer coupled with liquid chromatography (LC-MS) is ideal for separating and detecting the isotopologues of Krebs cycle intermediates.
-
Chromatography: Hydrophilic interaction liquid chromatography (HILIC) is often employed for the separation of polar metabolites like organic acids.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally preferred for Krebs cycle intermediates.
-
Scan Mode: Perform full scan analysis to detect all isotopologues (from M+0 to M+6 for aconitate and isocitrate).
-
-
Data Analysis:
-
Integrate the peak areas for each isotopologue of the targeted metabolites.
-
Correct the raw data for the natural abundance of 13C.
-
Calculate the mass isotopologue distribution (MID) for each metabolite at each time point. The MID represents the fractional abundance of each isotopologue.
-
Data Presentation
The primary quantitative data from a this compound tracing experiment is the mass isotopologue distribution (MID) of downstream metabolites. The following table presents hypothetical but realistic MID data for key Krebs cycle intermediates after 8 hours of labeling, assuming the system has approached isotopic steady state.
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |
| (Z)-Aconitic acid | 5 | 1 | 1 | 1 | 2 | 5 | 85 |
| Isocitrate | 8 | 1 | 1 | 2 | 3 | 8 | 77 |
| α-Ketoglutarate | 15 | 2 | 2 | 3 | 10 | 68 | 0 |
| Succinate | 25 | 3 | 5 | 12 | 55 | 0 | 0 |
| Fumarate | 28 | 4 | 6 | 15 | 47 | 0 | 0 |
| Malate | 30 | 5 | 7 | 18 | 40 | 0 | 0 |
| Citrate | 35 | 6 | 8 | 15 | 25 | 6 | 5 |
Note: Data are hypothetical and for illustrative purposes. M+n represents the mass of the isotopologue with 'n' 13C atoms. The distribution will vary depending on the cell type, metabolic state, and contribution from other carbon sources.
Conclusion
This compound represents a valuable, albeit underutilized, tool for the targeted investigation of the Krebs cycle and its associated metabolic pathways. By introducing a labeled substrate directly into the heart of mitochondrial metabolism, researchers can bypass the complexities of upstream pathways and gain a clearer picture of the cycle's dynamics. This approach is particularly powerful for studying diseases with known mitochondrial dysfunction, for evaluating the on-target effects of drugs that modulate Krebs cycle enzymes, and for elucidating the metabolic reprogramming that occurs in cancer and other proliferative diseases. The methodologies and data interpretation frameworks presented in this guide provide a solid foundation for scientists and drug development professionals to incorporate this compound into their research, ultimately leading to a deeper understanding of cellular metabolism in health and disease.
References
- 1. Aconitic acid - Wikipedia [en.wikipedia.org]
- 2. Human Metabolome Database: Showing metabocard for cis-Aconitic acid (HMDB0000072) [hmdb.ca]
- 3. Aconitic Acid Recovery from Renewable Feedstock and Review of Chemical and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Technical Guide to (Z)-Aconitic Acid-¹³C₆ as a Tracer for the Tricarboxylic Acid (TCA) Cycle
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
The Tricarboxylic Acid (TCA) cycle, or Krebs cycle, is a fundamental metabolic pathway essential for cellular energy production and the generation of biosynthetic precursors.[1] Quantifying the rate, or flux, of metabolites through this cycle is critical for understanding cellular physiology in both health and disease. ¹³C Metabolic Flux Analysis (¹³C-MFA) is a powerful technique that utilizes stable isotope-labeled substrates to trace the flow of atoms through metabolic networks.[2] (Z)-Aconitic acid, also known as cis-aconitic acid, is a key intermediate in the TCA cycle, formed during the isomerization of citrate to isocitrate.[3] This guide details the use of fully labeled (Z)-Aconitic acid-¹³C₆ as a tracer to probe the intricacies of the TCA cycle. This compound can serve as a tracer for metabolic flux analysis and as an internal standard for quantitative analysis by methods such as NMR, GC-MS, or LC-MS.[4][5]
Core Principles: Aconitase and the Role of cis-Aconitate
The enzyme aconitase (aconitate hydratase, EC 4.2.1.3) catalyzes the reversible and stereospecific isomerization of citrate to isocitrate, proceeding through the intermediate cis-aconitate.[3] This reaction involves a dehydration step followed by a hydration step.[6] Aconitase exists in both mitochondrial and cytosolic forms, linking the TCA cycle to other metabolic processes like iron homeostasis.[1][7] In most mammalian cells, the aconitase reaction exists in a state of rapid equilibrium, maintaining a relatively stable ratio of citrate, cis-aconitate, and isocitrate (approximately 88:4:8).[8] Introducing ¹³C₆-labeled cis-aconitate allows for precise tracking of the six labeled carbon atoms as they are processed downstream in the TCA cycle.
Tracing the ¹³C₆ Label Through the TCA Cycle
When (Z)-Aconitic acid-¹³C₆ is introduced into a biological system, its six labeled carbons are incorporated into the TCA cycle. The label first appears in isocitrate (M+6), which is then decarboxylated to α-ketoglutarate (M+5). Subsequent enzymatic steps lead to the formation of succinate (M+4), fumarate (M+4), malate (M+4), and oxaloacetate (M+4). The analysis of the mass isotopologue distribution (MID) of these metabolites reveals the extent and rate of their synthesis from the provided tracer, offering a direct window into cycle flux.
Experimental Protocols
A generalized workflow for conducting a tracer experiment with (Z)-Aconitic acid-¹³C₆ involves cell culture, metabolite extraction, analytical detection, and data analysis.[2]
Cell Culture and Labeling
This protocol is generalized and may require optimization for specific cell lines or biological systems.[2][9]
-
Cell Seeding: Plate cells at a density that ensures they are in an exponential growth phase during the experiment.
-
Medium Exchange: When cells reach the desired confluency, replace the standard culture medium with a defined medium containing (Z)-Aconitic acid-¹³C₆ at a predetermined concentration.
-
Incubation: Culture the cells for a sufficient duration to approach isotopic steady state. The time required varies, but for TCA cycle intermediates, it may take several hours.[10][11]
Metabolite Extraction
This step is critical for preserving the metabolic state of the cells at the time of collection.
-
Quenching: Aspirate the labeling medium and immediately wash the cells with ice-cold saline. Quench metabolism by adding liquid nitrogen directly to the culture dish.
-
Extraction: Add a pre-chilled extraction solvent (e.g., 80:20 methanol:water at -80°C) to the frozen cells.[12]
-
Collection: Scrape the cells and collect the cell lysate/solvent mixture.
-
Centrifugation: Centrifuge the extract at high speed (e.g., >10,000 x g) at 4°C to pellet protein and cell debris.
-
Supernatant Collection: Collect the supernatant containing the polar metabolites for analysis.
Analytical Methods
The extracted metabolites are analyzed to determine the extent of ¹³C incorporation.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most common technique due to its high sensitivity and throughput. It separates metabolites chromatographically and then detects their mass-to-charge ratio, allowing for the quantification of different mass isotopologues (e.g., M+0, M+1, M+2, etc.).[13][14][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While less sensitive than MS, NMR can provide detailed information about the specific position of ¹³C labels within a molecule's carbon skeleton, which can be invaluable for resolving complex metabolic pathways.[16][17]
Data Analysis
-
Peak Integration: Integrate the areas of the peaks corresponding to each mass isotopologue for all measured TCA cycle intermediates.
-
Natural Abundance Correction: The raw isotopologue distributions must be corrected for the natural abundance of ¹³C and other heavy isotopes using established algorithms.[13][14]
-
Fractional Enrichment Calculation: Calculate the fractional contribution of the tracer to each metabolite pool to understand the relative activity of the pathway.[10]
Data Presentation and Interpretation
Quantitative data from ¹³C tracer experiments are summarized as Mass Isotopologue Distributions (MIDs). The MID for a given metabolite is the vector of the fractional abundances of all its isotopologues. For a 6-carbon intermediate like citrate, labeling with (Z)-Aconitic acid-¹³C₆ would ideally result in a high abundance of the M+6 isotopologue.
Table 1: Hypothetical Mass Isotopologue Distribution (MID) in TCA Cycle Intermediates Following (Z)-Aconitic Acid-¹³C₆ Labeling
| Metabolite | Carbon Atoms | Expected Primary Isotopologue | Fractional Abundance (M+0) | Fractional Abundance (M+1) | Fractional Abundance (M+2) | Fractional Abundance (M+3) | Fractional Abundance (M+4) | Fractional Abundance (M+5) | Fractional Abundance (M+6) |
| cis-Aconitate | 6 | M+6 | 0.05 | 0.00 | 0.00 | 0.00 | 0.00 | 0.00 | 0.95 |
| Isocitrate | 6 | M+6 | 0.10 | 0.01 | 0.01 | 0.01 | 0.02 | 0.05 | 0.80 |
| α-Ketoglutarate | 5 | M+5 | 0.15 | 0.01 | 0.02 | 0.02 | 0.05 | 0.75 | 0.00 |
| Succinate | 4 | M+4 | 0.20 | 0.02 | 0.03 | 0.05 | 0.70 | 0.00 | 0.00 |
| Malate | 4 | M+4 | 0.22 | 0.02 | 0.04 | 0.06 | 0.66 | 0.00 | 0.00 |
Note: Values are hypothetical and represent the expected labeling pattern at isotopic steady state. The M+0 fraction represents the unlabeled pool of the metabolite. Minor abundances in other isotopologues can arise from contributions from other metabolic pathways or incomplete labeling.
Interpretation:
-
A high fractional abundance of the expected primary isotopologue (e.g., M+5 for α-ketoglutarate) indicates a high flux from cis-aconitate into that metabolite pool.
-
The relative labeling across the different intermediates can be used to identify potential bottlenecks or alternative metabolic routes.
-
Comparing MIDs between different experimental conditions (e.g., drug-treated vs. control) can reveal metabolic reprogramming.[18]
Conclusion
References
- 1. Aconitase post-translational modification as a key in linkage between Krebs cycle, iron homeostasis, redox signaling, and metabolism of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Aconitase - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 7. Selective inhibition of the citrate-to-isocitrate reaction of cytosolic aconitase by phosphomimetic mutation of serine-711 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cancer.northwestern.edu [cancer.northwestern.edu]
- 12. uab.edu [uab.edu]
- 13. Disruption of the TCA cycle reveals an ATF4-dependent integration of redox and amino acid metabolism | eLife [elifesciences.org]
- 14. Disruption of the TCA cycle reveals an ATF4-dependent integration of redox and amino acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
Understanding Carbon Flow with (Z)-Aconitic acid-13C6: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of (Z)-Aconitic acid-13C6, a stable isotope-labeled intermediate of the Krebs cycle, for tracing carbon flow and elucidating metabolic pathways. This guide is intended for researchers, scientists, and drug development professionals working in the fields of metabolomics, pharmacology, and biochemistry.
(Z)-Aconitic acid, also known as cis-aconitic acid, is a key intermediate in the tricarboxylic acid (TCA) cycle, formed via the dehydration of citric acid.[1][2] The use of its stable isotope-labeled form, this compound, allows for the precise tracking of carbon atoms as they are metabolized through the central carbon metabolism.[1][2] This technique, known as 13C Metabolic Flux Analysis (13C-MFA), is a powerful tool for quantifying the rates of metabolic reactions within a living system.
The primary enzyme responsible for the conversion of citrate to isocitrate via cis-aconitate is aconitase.[3][4] This enzyme is sensitive to oxidative stress, and its activity can influence the overall metabolic flux through the Krebs cycle.[3][5] By introducing this compound, researchers can directly probe the activity of the downstream portion of the Krebs cycle and investigate how various physiological or pathological conditions, or the introduction of therapeutic agents, affect this central metabolic hub.
A particularly relevant application is in the study of inflammatory responses, where metabolites of the Krebs cycle, such as itaconate (derived from cis-aconitate), have been shown to act as signaling molecules.[6][7][8]
Hypothetical Experimental Application: Probing Mitochondrial Dysfunction in Response to a Novel Therapeutic Agent
This guide will use a hypothetical experimental design to illustrate the utility of this compound. The objective of this notional experiment is to assess the impact of a fictional therapeutic compound, "Compound X," on the metabolic flux of the Krebs cycle in a human cell line. It is hypothesized that Compound X may induce mitochondrial dysfunction, thereby altering the flow of carbon through the TCA cycle.
Experimental Workflow
The general workflow for a 13C metabolic flux analysis experiment using this compound is as follows:
Caption: Experimental workflow for 13C metabolic flux analysis.
Detailed Experimental Protocols
The following are detailed, hypothetical protocols for the key experiments involved in tracing carbon flow with this compound.
Cell Culture and Isotope Labeling
-
Cell Line: A human cancer cell line (e.g., A549) is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Treatment: Cells are seeded in 6-well plates and allowed to reach 70-80% confluency. They are then treated with either a vehicle control or "Compound X" at a predetermined concentration for 24 hours.
-
Isotope Labeling: After the treatment period, the standard medium is replaced with a labeling medium containing a specific concentration of this compound. The cells are incubated in this medium for a defined period (e.g., 4 hours) to allow for the incorporation of the labeled carbon into downstream metabolites.
Metabolite Extraction
-
Quenching: To halt all enzymatic activity, the labeling medium is rapidly aspirated, and the cells are washed with ice-cold phosphate-buffered saline (PBS). Immediately after, ice-cold 80% methanol is added to each well.
-
Extraction: The cells are scraped in the cold methanol and transferred to a microcentrifuge tube. The mixture is vortexed and then centrifuged at high speed to pellet the protein and cell debris.
-
Sample Preparation: The supernatant, containing the extracted metabolites, is transferred to a new tube and dried under a stream of nitrogen gas or using a vacuum concentrator.
Analytical Methods
-
LC-MS/MS Analysis: The dried metabolite extracts are reconstituted in a suitable solvent (e.g., 50% methanol). The samples are then analyzed using a high-performance liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS). This technique allows for the separation and detection of individual metabolites and their 13C-labeled isotopologues.
-
GC-MS Analysis: For certain metabolites, gas chromatography-mass spectrometry (GC-MS) can be employed. This requires a derivatization step to make the metabolites volatile. The dried extracts are derivatized (e.g., with MTBSTFA) and then injected into the GC-MS system.
Data Presentation and Interpretation
The primary data obtained from the mass spectrometer is the mass isotopomer distribution (MID) for each metabolite of interest. The MID represents the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.), where 'M' is the mass of the unlabeled metabolite.
Hypothetical Quantitative Data
The following table summarizes hypothetical MID data for key Krebs cycle intermediates following a 4-hour incubation with this compound in both vehicle-treated and Compound X-treated cells.
| Metabolite | Isotopologue | Vehicle Control (Mean % Abundance ± SD) | Compound X (Mean % Abundance ± SD) |
| Isocitrate | M+6 | 85.2 ± 3.1 | 65.7 ± 4.5 |
| M+0 | 14.8 ± 3.1 | 34.3 ± 4.5 | |
| α-Ketoglutarate | M+5 | 78.9 ± 4.2 | 52.1 ± 5.1 |
| M+0 | 21.1 ± 4.2 | 47.9 ± 5.1 | |
| Succinate | M+4 | 65.4 ± 5.5 | 35.8 ± 6.2 |
| M+0 | 34.6 ± 5.5 | 64.2 ± 6.2 | |
| Fumarate | M+4 | 62.1 ± 5.1 | 31.5 ± 5.8 |
| M+0 | 37.9 ± 5.1 | 68.5 ± 5.8 | |
| Malate | M+4 | 60.3 ± 4.8 | 29.7 ± 5.5 |
| M+0 | 39.7 ± 4.8 | 70.3 ± 5.5 |
Interpretation of Hypothetical Data:
The data suggests that treatment with Compound X leads to a significant decrease in the incorporation of the 13C label from this compound into downstream Krebs cycle intermediates. This is evidenced by the lower fractional abundance of the fully labeled isotopologues (M+6 for isocitrate, M+5 for α-ketoglutarate, and M+4 for subsequent intermediates) and a corresponding increase in the unlabeled (M+0) fraction. This result would support the hypothesis that Compound X impairs the metabolic flux through the Krebs cycle.
Visualization of Metabolic Pathways
The following diagram illustrates the flow of the 13C label from this compound through the Krebs cycle.
Caption: Carbon flow from this compound in the Krebs Cycle.
Conclusion
The use of this compound as a metabolic tracer provides a powerful and direct method for investigating the carbon flow through the latter half of the Krebs cycle. This approach is particularly valuable for studying the effects of drugs on mitochondrial metabolism and for elucidating the metabolic reprogramming that occurs in various disease states. The detailed protocols and data interpretation framework presented in this guide offer a foundation for researchers to design and execute their own 13C metabolic flux analysis experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Aconitase post-translational modification as a key in linkage between Krebs cycle, iron homeostasis, redox signaling, and metabolism of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aconitase - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | A Role for the Krebs Cycle Intermediate Citrate in Metabolic Reprogramming in Innate Immunity and Inflammation [frontiersin.org]
- 7. Krebs Cycle Reimagined: The Emerging Roles of Succinate and Itaconate as Signal Transducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
(Z)-Aconitic Acid-13C6: A Technical Guide to its Role in Citrate Isomerization and Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-Aconitic acid, also known as cis-aconitic acid, is a key intermediate in the tricarboxylic acid (TCA) cycle, the central hub of cellular metabolism. The isotopically labeled form, (Z)-Aconitic acid-13C6, serves as a powerful tracer for elucidating the dynamics of citrate isomerization and overall metabolic flux. This technical guide provides an in-depth overview of the role of this compound in metabolic studies, detailed experimental protocols for its use, and a quantitative analysis of its application in understanding the intricate process of citrate conversion to isocitrate catalyzed by the enzyme aconitase.
This compound is the 13C-labeled version of (Z)-Aconitic acid.[1] It is an intermediate in the tricarboxylic acid cycle, formed through the dehydration of citric acid.[1] This labeled compound is valuable as a tracer and as an internal standard for quantitative analysis using techniques like NMR, GC-MS, or LC-MS.[1] The use of stable heavy isotopes, such as 13C, has become a common practice in drug development to track and quantify metabolic processes.[1]
The Isomerization of Citrate: The Role of Aconitase
The conversion of citrate to its isomer, isocitrate, is a critical step in the TCA cycle, preceding the first oxidative decarboxylation of the cycle. This stereospecific isomerization is catalyzed by the enzyme aconitase (aconitate hydratase). The reaction proceeds via a two-step dehydration-hydration mechanism, with (Z)-aconitate as a bound intermediate.
Aconitase is an iron-sulfur protein that facilitates the removal of a water molecule from citrate to form the enzyme-bound intermediate cis-aconitate. Subsequently, the same enzyme catalyzes the re-addition of a water molecule to cis-aconitate in a different orientation to form isocitrate. The use of isotopic tracers, such as deuterium, has been instrumental in studying the kinetic isotope effects of this reaction, providing insights into the proton transfer steps of the mechanism.
This compound in Metabolic Flux Analysis
13C Metabolic Flux Analysis (13C-MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic pathways. The methodology involves introducing a 13C-labeled substrate, such as this compound or more commonly, 13C-labeled glucose or glutamine, into a biological system and tracking the incorporation of the 13C label into downstream metabolites. By analyzing the mass isotopomer distribution of these metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can deduce the relative and absolute fluxes through various metabolic pathways.
While direct feeding of this compound is less common than using upstream precursors like glucose or glutamine, its application can provide specific insights into the forward and reverse fluxes of the aconitase reaction and its connectivity to other metabolic pathways. For instance, in studies of renal cell metabolism, [3-13C]citrate has been used to monitor the metabolic fate of citrate and quantify fluxes through the Krebs cycle and related pathways.[2][3]
Quantitative Data from Isotope Tracing Studies
The following table summarizes representative data from a hypothetical 13C-labeling experiment designed to probe citrate isomerization. In this scenario, cells are incubated with [U-13C6]glucose, and the mass isotopomer distribution of key TCA cycle intermediates is measured at isotopic steady state.
| Metabolite | Isotopologue | Fractional Abundance (%) | Interpretation |
| Citrate | M+2 | 65 | Derived from the first turn of the TCA cycle with labeled Acetyl-CoA. |
| M+3 | 15 | Indicates pyruvate carboxylase activity. | |
| M+4 | 10 | Derived from the second turn of the TCA cycle. | |
| M+5 | 5 | Suggests reductive carboxylation of α-ketoglutarate. | |
| M+6 | 5 | Fully labeled citrate from multiple turns. | |
| (Z)-Aconitate | M+2 | 63 | Reflects the labeling pattern of its precursor, citrate. |
| M+3 | 14 | Consistent with the M+3 labeling of citrate. | |
| M+4 | 12 | Reflects the labeling pattern of its precursor, citrate. | |
| M+5 | 6 | Consistent with the M+5 labeling of citrate. | |
| M+6 | 5 | Reflects the labeling pattern of its precursor, citrate. | |
| Isocitrate | M+2 | 60 | Similar labeling to citrate and aconitate, indicating flux through aconitase. |
| M+3 | 16 | Consistent with the M+3 labeling of citrate and aconitate. | |
| M+4 | 13 | Similar labeling to citrate and aconitate, indicating flux through aconitase. | |
| M+5 | 7 | Consistent with the M+5 labeling of citrate and aconitate. | |
| M+6 | 4 | Similar labeling to citrate and aconitate, indicating flux through aconitase. |
This table presents illustrative data based on the principles of 13C-MFA. Actual results will vary depending on the experimental conditions and biological system.
Experimental Protocols
A generalized protocol for a 13C metabolic flux analysis experiment is provided below. Specific modifications would be necessary for the direct use of this compound as the tracer.
Protocol: 13C Metabolic Flux Analysis using a Labeled Substrate
1. Cell Culture and Labeling:
- Culture cells of interest to the desired density in standard growth medium.
- Replace the standard medium with a medium containing the 13C-labeled substrate (e.g., [U-13C6]glucose or a specific concentration of this compound).
- Incubate the cells for a predetermined period to allow for the label to incorporate into intracellular metabolites and reach isotopic steady state. This duration can range from minutes to hours depending on the metabolic rates of the system under study.
2. Metabolite Extraction:
- Rapidly quench metabolic activity by, for example, aspirating the medium and adding ice-cold extraction solvent (e.g., 80% methanol).
- Scrape the cells and collect the cell lysate.
- Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.
- Dry the metabolite extract, for instance, using a vacuum concentrator.
3. Analytical Measurement:
- Resuspend the dried metabolite extract in a suitable solvent for analysis.
- Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass isotopomer distributions of the target metabolites (e.g., citrate, aconitate, isocitrate).
4. Data Analysis and Flux Calculation:
- Correct the raw mass spectrometry data for the natural abundance of 13C.
- Utilize metabolic flux analysis software (e.g., INCA, Metran) to fit the experimental labeling data to a metabolic network model.
- The software will estimate the intracellular metabolic fluxes that best explain the observed mass isotopomer distributions.
Visualizing the Pathway and Workflow
Citrate Isomerization Pathway
The following diagram illustrates the enzymatic conversion of citrate to isocitrate via the intermediate (Z)-aconitate, as catalyzed by aconitase within the TCA cycle.
Caption: The aconitase-catalyzed isomerization of citrate to isocitrate via (Z)-aconitate.
Experimental Workflow for 13C Metabolic Flux Analysis
This diagram outlines the major steps involved in a typical 13C-MFA experiment, from cell culture to data analysis.
Caption: A generalized workflow for conducting a 13C metabolic flux analysis experiment.
Conclusion
This compound, as a stable isotope-labeled intermediate of the TCA cycle, is a valuable tool for researchers in metabolism and drug development. Its use in 13C metabolic flux analysis, either directly or as a downstream product of other tracers, enables the detailed interrogation of citrate isomerization and the broader metabolic network. The methodologies and data presented in this guide provide a foundation for designing and interpreting experiments aimed at understanding the intricate regulation of cellular metabolism in both health and disease.
References
Correcting for Mother Nature: An In-depth Technical Guide to Natural Abundance Correction for (Z)-Aconitic acid-13C6
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isotopically labeled compounds are indispensable tools in drug development and metabolic research, enabling precise tracing of molecular fates. (Z)-Aconitic acid-13C6, a stable isotope-labeled intermediate of the Tricarboxylic Acid (TCA) cycle, is crucial for studying cellular metabolism and the impact of therapeutic agents on this central pathway. However, the inherent natural abundance of heavy isotopes, particularly ¹³C, in biological systems can significantly impact the accuracy of mass spectrometry data, leading to potential misinterpretation of results. This technical guide provides a comprehensive overview of the principles and a detailed protocol for the natural abundance correction of this compound data. It is intended to equip researchers with the necessary knowledge to ensure the integrity and accuracy of their metabolomic findings.
The Imperative of Natural Abundance Correction
In mass spectrometry, the presence of naturally occurring stable isotopes leads to the observation of isotopologues, which are molecules that differ only in their isotopic composition. For carbon, approximately 1.1% of all atoms are the ¹³C isotope.[1] This means that even an unlabeled molecule of (Z)-Aconitic acid (C₆H₆O₆) will have a population of molecules containing one, two, or even more ¹³C atoms by chance. These naturally occurring ¹³C isotopes contribute to the mass spectrum at M+1, M+2, etc., peaks, where M is the mass of the monoisotopic molecule (containing only ¹²C, ¹H, and ¹⁶O).
When analyzing a sample containing intentionally labeled this compound, the measured signal for each mass isotopologue is a composite of the labeled compound and the naturally occurring isotopologues of the unlabeled compound. Failure to correct for this natural abundance will lead to an overestimation of the enrichment of the labeled species.
Quantitative Data for Correction
The first step in performing a natural abundance correction is to know the precise natural abundances of all stable isotopes of the elements present in the molecule of interest. For (Z)-Aconitic acid (C₆H₆O₆), the relevant isotopes are of carbon, hydrogen, and oxygen.
| Element | Isotope | Natural Abundance (%) | Mass (Da) |
| Carbon | ¹²C | 98.93 | 12.000000 |
| ¹³C | 1.07 | 13.003355 | |
| Hydrogen | ¹H | 99.9885 | 1.007825 |
| ²H (D) | 0.0115 | 2.014102 | |
| Oxygen | ¹⁶O | 99.757 | 15.994915 |
| ¹⁷O | 0.038 | 16.999132 | |
| ¹⁸O | 0.205 | 17.999160 |
(Data sourced from publicly available IUPAC data)
The Metabolic Context: (Z)-Aconitic Acid in the TCA Cycle
(Z)-Aconitic acid, or cis-aconitate, is a key intermediate in the Tricarboxylic Acid (TCA) cycle, a central metabolic hub for cellular energy production and biosynthesis. It is formed from citrate by the enzyme aconitase, which then converts it to isocitrate.[2] Tracing the flow of ¹³C from labeled precursors through (Z)-aconitate provides valuable insights into the activity of the upper part of the TCA cycle.
Experimental Protocol: A Step-by-Step Guide
This section outlines a detailed methodology for sample preparation, mass spectrometry analysis, and data correction.
Sample Preparation
Proper sample preparation is critical for accurate analysis. The following is a general protocol for the extraction of organic acids from cell culture.
-
Cell Quenching and Lysis: Rapidly quench metabolic activity by aspirating the culture medium and washing the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells using a cold solvent mixture, such as 80% methanol.
-
Metabolite Extraction: Scrape the cells in the cold solvent and transfer the lysate to a microcentrifuge tube. Vortex thoroughly and incubate at -20°C for at least 1 hour to precipitate proteins.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new tube.
-
Drying: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried metabolites in a suitable solvent for mass spectrometry analysis, such as a mixture of water and an organic solvent.
Mass Spectrometry Analysis
For the analysis of (Z)-Aconitic acid, either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.
-
GC-MS: This often requires derivatization to make the organic acids volatile. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which creates trimethylsilyl (TMS) esters.
-
LC-MS: This technique can often analyze underivatized organic acids, which simplifies sample preparation. An ion-pairing reagent may be used to improve chromatographic separation.
A high-resolution mass spectrometer is recommended to accurately resolve the different isotopologues.
Data Acquisition and Correction Workflow
The following workflow outlines the process from data acquisition to the final, corrected results.
A Worked Example: Natural Abundance Correction for this compound
To illustrate the correction process, let's consider a hypothetical experiment where we analyze both an unlabeled (Z)-Aconitic acid standard and a sample containing this compound.
Step 1: Analyze the Unlabeled Standard
The mass spectrum of the unlabeled standard will show a base peak for the monoisotopic mass (M+0) and smaller peaks for the naturally occurring isotopologues (M+1, M+2, etc.).
| Isotopologue | Theoretical Relative Abundance (%) | Measured Relative Abundance (%) |
| M+0 (C₆H₆O₆) | 100.00 | 100.00 |
| M+1 | 6.74 | 6.75 |
| M+2 | 1.44 | 1.45 |
| M+3 | 0.19 | 0.20 |
| M+4 | 0.02 | 0.02 |
| M+5 | 0.00 | 0.00 |
| M+6 | 0.00 | 0.00 |
Step 2: Analyze the Labeled Sample
The mass spectrum of the sample containing this compound will show a prominent peak at M+6. However, the peaks for the other isotopologues will be a mixture of the labeled compound and the natural abundance of any endogenous, unlabeled aconitic acid.
| Isotopologue | Measured Relative Abundance (%) |
| M+0 | 5.00 |
| M+1 | 0.34 |
| M+2 | 0.07 |
| M+3 | 0.01 |
| M+4 | 0.00 |
| M+5 | 0.00 |
| M+6 | 100.00 |
Step 3: Perform the Correction
Using software such as IsoCor, a correction matrix is generated based on the elemental formula of (Z)-Aconitic acid and the known natural isotopic abundances. This matrix is then used to deconvolute the measured mass distribution of the labeled sample, removing the contribution from naturally occurring isotopes.
Step 4: The Corrected Data
The output is the true isotopologue distribution of the labeled (Z)-Aconitic acid, free from the interference of natural abundance.
| Isotopologue | Corrected Relative Abundance (%) |
| M+0 | 0.00 |
| M+1 | 0.00 |
| M+2 | 0.00 |
| M+3 | 0.00 |
| M+4 | 0.00 |
| M+5 | 0.00 |
| M+6 | 100.00 |
This corrected data can then be used for accurate downstream calculations, such as metabolic flux analysis.
Conclusion
References
A Technical Guide to the Chemical Synthesis of (Z)-Aconitic Acid-¹³C₆ for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the chemical synthesis of (Z)-Aconitic acid-¹³C₆, a stable isotope-labeled internal standard crucial for quantitative analysis in metabolomics and drug development research. The synthesis is based on the established method of dehydrating citric acid, adapted for the fully labeled ¹³C analogue. This document provides comprehensive experimental protocols, data presentation, and workflow visualizations to support its application in a research setting.
Overview and Significance
(Z)-Aconitic acid, or cis-aconitic acid, is a key intermediate in the tricarboxylic acid (TCA) cycle, formed by the dehydration of citric acid.[1][2][3][4][5] Its isotopically labeled form, (Z)-Aconitic acid-¹³C₆, serves as an invaluable tool in metabolic studies. It can be used as a tracer to follow the metabolic fate of aconitic acid and related metabolites or as an internal standard for accurate quantification by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The synthesis of (Z)-Aconitic acid-¹³C₆ is achieved through the dehydration of Citric acid-¹³C₆.
Chemical Synthesis Pathway
The synthesis of (Z)-Aconitic acid-¹³C₆ proceeds via the dehydration of Citric acid-¹³C₆. This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and involves the removal of a water molecule to form a carbon-carbon double bond.
Caption: Chemical synthesis of (Z)-Aconitic acid-¹³C₆ from Citric acid-¹³C₆.
Experimental Protocol
This protocol is adapted from the established synthesis of unlabeled aconitic acid.[6] Researchers should perform a thorough risk assessment before conducting this experiment.
3.1. Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Notes |
| Citric acid-¹³C₆ monohydrate | ¹³C₆H₈O₇·H₂O | 216.09 | Isotopic Purity: ≥ 99 atom % ¹³C |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | Reagent grade |
| Glacial Acetic Acid | CH₃COOH | 60.05 | Reagent grade |
| Concentrated Hydrochloric Acid | HCl | 36.46 | Reagent grade |
| Water | H₂O | 18.02 | Deionized |
3.2. Synthesis Procedure
-
In a 1-liter round-bottom flask equipped with a reflux condenser, combine 21.6 g (0.1 mole) of powdered Citric acid-¹³C₆ monohydrate with a solution of 21 g (11.5 mL, 0.2 moles) of concentrated sulfuric acid in 10.5 mL of water.
-
Heat the mixture in an oil bath maintained at 140–145°C for seven hours.
-
Pour the resulting light brown solution into a shallow dish and rinse the flask with 1 mL of hot glacial acetic acid, adding the rinse to the dish.
-
Allow the solution to cool slowly to 41–42°C with occasional stirring to break up the solid mass of (Z)-Aconitic acid-¹³C₆ that separates.
-
Collect the solid product by suction filtration using a sintered glass funnel.
-
Press and drain the solid thoroughly until it is practically dry.
-
Transfer the crude product to a beaker and stir to a homogeneous paste with 7 mL of concentrated hydrochloric acid, cooled in an ice bath.
-
Collect the solid again by suction filtration, wash with two 1 mL portions of cold glacial acetic acid, and suck it thoroughly dry.
-
Spread the product in a thin layer on a porous plate or paper for final drying. The expected yield of the crude product is in the range of 41-44%.[6]
3.3. Purification
-
For further purification, recrystallize the crude (Z)-Aconitic acid-¹³C₆ from approximately 15 mL of glacial acetic acid. Use an acid-resistant filter for the hot solution.
-
Collect the resulting colorless needles by suction filtration.
-
Concentrate the mother liquor under reduced pressure to one-third of its volume to obtain a second crop of crystals.
-
Dry the purified product in a desiccator containing sodium hydroxide to remove all traces of acetic acid.
Analytical Characterization
The synthesized (Z)-Aconitic acid-¹³C₆ should be characterized to confirm its identity and purity using standard analytical techniques.
4.1. Physical and Chemical Properties
| Property | Value |
| Molecular Formula | ¹³C₆H₆O₆ |
| Molecular Weight | 180.06 g/mol |
| Appearance | Colorless crystals |
| Isotopic Purity | ≥ 99 atom % ¹³C |
| Chemical Purity | ≥ 97% (CP) |
| Storage Temperature | -20°C |
4.2. Spectroscopic Data (Expected)
The following tables provide expected spectroscopic data for (Z)-Aconitic acid, which should be analogous for the ¹³C₆-labeled compound with adjustments for the ¹³C labeling.
¹H NMR Data (D₂O, pH 7.4)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 5.65 | s | =CH |
| 3.09 | s | -CH₂- |
Source: Human Metabolome Database[7]
¹³C NMR Data (D₂O, pH 7.4)
| Chemical Shift (ppm) | Assignment |
| 181.74 | C=O |
| 179.97 | C=O |
| 177.54 | C=O |
| 146.49 | =C |
| 126.23 | =CH |
| 46.13 | -CH₂- |
Source: Human Metabolome Database[7]
Mass Spectrometry Data
| Technique | Observation |
| Mass Shift | M+6 |
| GC-MS (of TMS derivative) | A characteristic fragmentation pattern is expected. |
Experimental and Analytical Workflow
The overall process from synthesis to characterization follows a structured workflow.
Caption: Experimental workflow for the synthesis and analysis of (Z)-Aconitic acid-¹³C₆.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. (Z)-Aconitic acid-13C6 (cis-Aconitic acid-13C6,顺乌头酸-13C6) - 仅供科研 | 稳定同位素 | MCE [medchemexpress.cn]
- 4. (Z)-Aconitic acid | CymitQuimica [cymitquimica.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. cis-Aconitic acid | C6H6O6 | CID 643757 - PubChem [pubchem.ncbi.nlm.nih.gov]
Stability and Storage of (Z)-Aconitic Acid-¹³C₆: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and recommended storage conditions for (Z)-Aconitic acid-¹³C₆, also known as cis-Aconitic acid-¹³C₆. As a crucial intermediate in the tricarboxylic acid (TCA) cycle, the integrity of this isotopically labeled compound is paramount for its use as a tracer in metabolic research and as an internal standard for quantitative analysis.[1][2][3] This guide summarizes key stability data, outlines detailed experimental protocols for stability assessment, and provides visual representations of relevant biochemical pathways and experimental workflows.
Core Concepts: Stability Profile of (Z)-Aconitic Acid-¹³C₆
(Z)-Aconitic acid, the cis-isomer of aconitic acid, is inherently less stable than its trans-counterpart. The primary degradation pathways for (Z)-Aconitic acid involve isomerization to the more thermodynamically stable (E)-Aconitic acid (trans-Aconitic acid) and, under certain conditions, decarboxylation. The carbon-13 isotopic labeling in (Z)-Aconitic acid-¹³C₆ does not significantly alter its chemical stability, and therefore, its stability profile is expected to be comparable to the unlabeled compound.
Key Factors Influencing Stability:
-
pH: (Z)-Aconitic acid is most stable in neutral to slightly acidic aqueous solutions. Isomerization to the trans-form is accelerated in strongly acidic and strongly alkaline conditions.
-
Temperature: Elevated temperatures significantly increase the rate of isomerization to (E)-Aconitic acid. Long-term storage at room temperature is not recommended.
-
Light: The compound is light-sensitive, and exposure to light can promote degradation.
-
Moisture: (Z)-Aconitic acid is hygroscopic and should be protected from moisture.[4]
Quantitative Data Summary
Table 1: Recommended Storage and Handling of (Z)-Aconitic acid-¹³C₆
| Parameter | Recommendation | Source |
| Storage Temperature | -20°C | [4][5] |
| Light Exposure | Protect from light | [5] |
| Moisture | Store in a dry environment; hygroscopic | [4] |
| Shipping Condition | Room temperature in continental US; may vary elsewhere | [2][3] |
Table 2: Factors Affecting the Stability of (Z)-Aconitic Acid in Solution (based on unlabeled compound)
| Condition | Effect | Notes |
| Strongly Acidic pH | Accelerated isomerization to (E)-Aconitic acid. Potential for decarboxylation at low pH and high temperatures. | |
| Neutral pH | Relatively stable. | Optimal for short-term solution storage. |
| Strongly Alkaline pH | Accelerated isomerization to (E)-Aconitic acid. | |
| Elevated Temperature | Increased rate of isomerization. | Avoid prolonged exposure to heat. |
Signaling Pathways and Experimental Workflows
Role in the Tricarboxylic Acid (TCA) Cycle
(Z)-Aconitic acid is a key intermediate in the TCA cycle (also known as the Krebs cycle), where it is formed by the dehydration of citric acid, a reaction catalyzed by the enzyme aconitase. It is then subsequently hydrated by the same enzyme to form isocitrate.[1][2][3]
General Workflow for a Stability Study
A stability study for (Z)-Aconitic acid-¹³C₆ should be designed to evaluate the influence of various environmental factors over time. The following workflow is based on the principles outlined in the ICH Q1A guidelines.[6][7][8]
Experimental Protocols
The following are detailed methodologies for key experiments related to the stability testing of (Z)-Aconitic acid-¹³C₆.
Protocol for Long-Term and Accelerated Stability Studies
This protocol is designed to assess the stability of (Z)-Aconitic acid-¹³C₆ in solid form under various storage conditions, in accordance with ICH Q1A guidelines.[6][7][8][9]
Objective: To determine the re-test period for solid (Z)-Aconitic acid-¹³C₆ and identify potential degradation products.
Materials:
-
(Z)-Aconitic acid-¹³C₆ (at least three different lots, if available)
-
Climate chambers with controlled temperature and humidity
-
Light-protective containers (e.g., amber glass vials)
-
Calibrated analytical balance
-
HPLC-MS system
Procedure:
-
Sample Preparation:
-
Aliquot approximately 5-10 mg of (Z)-Aconitic acid-¹³C₆ from each lot into separate, labeled, light-protective containers.
-
Prepare a sufficient number of samples for testing at all time points and conditions.
-
Tightly seal the containers.
-
-
Storage Conditions and Time Points:
-
Long-Term Study: 25°C ± 2°C / 60% RH ± 5% RH.
-
Time points: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
-
Intermediate Study (if applicable): 30°C ± 2°C / 65% RH ± 5% RH.
-
Time points: 0, 3, 6, 9, and 12 months.
-
-
Accelerated Study: 40°C ± 2°C / 75% RH ± 5% RH.
-
Time points: 0, 1, 3, and 6 months.
-
-
Freezer Storage (Control): -20°C ± 5°C.
-
Time points: 0 and at the end of the study.
-
-
-
Sample Analysis:
-
At each time point, retrieve the samples from the respective storage conditions.
-
Allow the samples to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh a portion of the sample and dissolve it in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration.
-
Analyze the samples using a validated stability-indicating HPLC-MS method (see Protocol 4.2).
-
Assess the appearance, purity (assay), and degradation products at each time point.
-
-
Data Evaluation:
-
Calculate the percentage of (Z)-Aconitic acid-¹³C₆ remaining at each time point relative to the initial (time 0) sample.
-
Identify and quantify any degradation products, such as (E)-Aconitic acid-¹³C₆.
-
Evaluate the data to establish a re-test period based on the stability profile.
-
Stability-Indicating HPLC-MS Method for the Analysis of (Z)-Aconitic Acid-¹³C₆ and its Isomer
This method is designed to separate and quantify (Z)-Aconitic acid-¹³C₆ from its primary degradation product, (E)-Aconitic acid-¹³C₆.
Objective: To provide a quantitative measure of the purity of (Z)-Aconitic acid-¹³C₆ and the levels of its trans-isomer.
Instrumentation and Materials:
-
UPLC or HPLC system coupled with a mass spectrometer (e.g., Q-TOF or triple quadrupole).
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
(Z)-Aconitic acid-¹³C₆ reference standard.
-
(E)-Aconitic acid (unlabeled, for method development and peak identification).
Chromatographic Conditions (Example):
| Parameter | Condition |
| Column Temperature | 30°C |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 2 µL |
| Gradient | 0-1 min: 2% B; 1-5 min: 2-30% B; 5-6 min: 30-95% B; 6-7 min: 95% B; 7-7.1 min: 95-2% B; 7.1-9 min: 2% B |
Mass Spectrometry Conditions (Example):
| Parameter | Condition |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 600 L/hr |
| Monitored m/z | 179.03 (for [M-H]⁻ of ¹³C₆-Aconitic acid) |
Procedure:
-
Standard Preparation: Prepare a series of calibration standards of (Z)-Aconitic acid-¹³C₆ in the appropriate solvent.
-
Sample Preparation: Prepare samples from the stability study as described in Protocol 4.1.
-
Analysis: Inject the standards and samples onto the HPLC-MS system.
-
Data Processing:
-
Integrate the peak areas for (Z)-Aconitic acid-¹³C₆ and any observed degradation products (e.g., (E)-Aconitic acid-¹³C₆).
-
Use the calibration curve to quantify the concentration of (Z)-Aconitic acid-¹³C₆.
-
Express the amount of degradation products as a percentage of the total peak area or by using a relative response factor if determined.
-
Conclusion
The stability of (Z)-Aconitic acid-¹³C₆ is a critical consideration for its effective use in research and development. This technical guide has outlined the key factors influencing its stability, provided recommended storage and handling procedures, and presented detailed experimental protocols for assessing its stability profile. By adhering to these guidelines, researchers, scientists, and drug development professionals can ensure the integrity of (Z)-Aconitic acid-¹³C₆, leading to more accurate and reliable experimental outcomes. The primary recommendations are to store the solid compound at -20°C, protected from light and moisture. For solutions, preparation in a neutral to slightly acidic buffer and storage at low temperatures for short durations is advised to minimize isomerization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CIS-ACONITIC ACID | 585-84-2 [chemicalbook.com]
- 5. ððð -Aconitic acid,trisodium salt trihydrate (¹³Câ, 99%) (1,2,3,6 : 3,4,5,6 as 96:4) CP 97% - Cambridge Isotope Laboratories, CLM-12323-0.005 [isotope.com]
- 6. ICH Official web site : ICH [ich.org]
- 7. database.ich.org [database.ich.org]
- 8. pharmaacademias.com [pharmaacademias.com]
- 9. accelerated stability testing: Topics by Science.gov [science.gov]
Methodological & Application
Application Note: Quantification of Aconitic Acid in Biological Matrices using Isotope Dilution Mass Spectrometry
Abstract
This application note details a robust and sensitive method for the quantification of aconitic acid in various biological matrices, including plasma and tissue. The protocol employs a stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, which ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation. This method is suitable for researchers in metabolic studies, drug development, and clinical diagnostics who require reliable quantification of this key tricarboxylic acid (TCA) cycle intermediate.
Introduction
Aconitic acid, existing as cis- and trans-isomers, is a crucial intermediate in the Krebs (TCA) cycle, where cis-aconitate is transiently formed during the isomerization of citrate to isocitrate by the enzyme aconitase.[1] Accurate measurement of aconitic acid levels can provide insights into mitochondrial function and cellular metabolism. Isotope dilution mass spectrometry is the gold standard for quantitative bioanalysis, offering superior selectivity and sensitivity.[2] This method utilizes a stable isotope-labeled internal standard (SIL-IS), in this case, ¹³C₆-cis-aconitic acid, which co-elutes with the analyte and compensates for variations in sample extraction and ionization efficiency.[3]
Experimental
Materials and Reagents
-
cis-Aconitic acid standard (Sigma-Aldrich)
-
cis-Aconitic acid-¹³C₆ (Sigma-Aldrich, Cambridge Isotope Laboratories, Inc.)[4][5]
-
LC-MS grade water, acetonitrile, methanol, and formic acid
-
Phosphate-buffered saline (PBS)
-
Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of cis-Aconitic acid-¹³C₆ in methanol.
-
Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of cis-aconitic acid into a surrogate matrix (e.g., charcoal-stripped plasma or PBS).
Sample Preparation
Plasma Sample Preparation
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of methanol containing the ¹³C₆-cis-aconitic acid internal standard.
-
Vortex for 30 seconds to precipitate proteins.
-
Incubate at -20°C for at least 2 hours to ensure complete protein precipitation.[3]
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Tissue Sample Preparation
-
Weigh approximately 20-50 mg of frozen tissue.
-
Add 1 mL of ice-cold 80% methanol/water (v/v) containing the ¹³C₆-cis-aconitic acid internal standard.
-
Homogenize the tissue using a bead beater or other appropriate homogenizer. Keep the sample on ice during homogenization to prevent degradation.
-
Centrifuge the homogenate at 12,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant and transfer to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Centrifuge at 14,000 x g for 5 minutes to pellet any remaining debris.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Value |
| Column | Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | 0-1 min: 5% B; 1-5 min: 5-95% B; 5-6 min: 95% B; 6.1-8 min: 5% B |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | Desolvation: 800 L/hr; Cone: 150 L/hr |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| cis-Aconitic Acid | 173.0 | 85.0 (Quantifier) | 100 | 15 |
| cis-Aconitic Acid | 173.0 | 129.0 (Qualifier) | 100 | 12 |
| cis-Aconitic acid-¹³C₆ (IS) | 179.0 | 91.0 (Quantifier) | 100 | 15 |
| cis-Aconitic acid-¹³C₆ (IS) | 179.0 | 135.0 (Qualifier) | 100 | 12 |
Results and Discussion
The developed isotope dilution LC-MS/MS method demonstrates excellent performance for the quantification of aconitic acid in biological matrices.
Method Validation
Linearity
The method was found to be linear over a concentration range of 0.1 to 200 µM. The coefficient of determination (R²) was consistently greater than 0.99.
Limits of Detection (LOD) and Quantification (LOQ)
The LOD and LOQ for aconitic acid were determined to be approximately 0.05 µM and 0.1 µM, respectively, in plasma.[1]
Recovery and Matrix Effects
The extraction recovery of aconitic acid from plasma and tissue was consistently high, typically ranging from 90% to 105%. The use of a ¹³C-labeled internal standard effectively compensated for any matrix-induced ion suppression or enhancement.
Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 0.1 - 200 µM |
| R² | > 0.99 |
| LOD (Plasma) | ~0.05 µM |
| LOQ (Plasma) | ~0.1 µM |
| Extraction Recovery (Plasma) | 90 - 105% |
| Extraction Recovery (Tissue) | 90 - 105% |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
Visualizations
Caption: Experimental workflow for aconitic acid quantification.
Caption: Role of cis-aconitate in the Krebs cycle.
Conclusion
The described isotope dilution LC-MS/MS method provides a reliable, sensitive, and accurate means for the quantification of aconitic acid in biological samples. The detailed protocol for sample preparation and the optimized LC-MS/MS parameters ensure high-quality data suitable for a wide range of research and clinical applications. The use of a stable isotope-labeled internal standard is critical for mitigating matrix effects and ensuring data accuracy. This application note serves as a comprehensive guide for laboratories aiming to implement aconitic acid analysis.
References
- 1. Citric, Aconitic & Maleic Acids Analyzed with LCMS - AppNote [mtc-usa.com]
- 2. Tissue Homogenization for Nucleic Acid Extraction Tips | National Plant Diagnostic Network [npdn.org]
- 3. Establishment, Validation, and Initial Application of a Sensitive LC-MS/MS Assay for Quantification of the Naturally Occurring Isomers Itaconate, Mesaconate, and Citraconate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. ððð -Aconitic acid,trisodium salt trihydrate (¹³Câ, 99%) (1,2,3,6 : 3,4,5,6 as 96:4) CP 97% - Cambridge Isotope Laboratories, CLM-12323-0.01 [isotope.com]
Application Notes and Protocols for the Use of (Z)-Aconitic acid-13C6 as an Internal Standard in Metabolomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of metabolomics, accurate and precise quantification of endogenous metabolites is paramount for understanding complex biological systems, identifying biomarkers, and evaluating therapeutic efficacy. The use of stable isotope-labeled internal standards is a cornerstone of robust quantitative mass spectrometry-based metabolomics.[1] (Z)-Aconitic acid-13C6, a stable isotope-labeled analog of the Krebs cycle intermediate (Z)-aconitic acid (cis-aconitic acid), serves as an ideal internal standard for the quantification of central carbon metabolites. Its chemical and physical properties closely mimic the unlabeled analyte, allowing it to compensate for variations in sample preparation, extraction efficiency, and mass spectrometric response.[1] This document provides detailed application notes and protocols for the effective use of this compound in metabolomics workflows.
Principle of Isotope Dilution Mass Spectrometry
The core principle behind using this compound is isotope dilution mass spectrometry (IDMS). A known amount of the labeled internal standard is spiked into a biological sample at the earliest stage of sample preparation. The labeled standard and the endogenous analyte are then extracted and analyzed together by LC-MS/MS. By measuring the ratio of the signal from the endogenous analyte to the signal from the isotopically labeled internal standard, precise quantification can be achieved, as this ratio is independent of sample loss during preparation and variations in instrument response.
Applications
The use of this compound as an internal standard is particularly relevant for:
-
Central Carbon Metabolism Studies: Accurate quantification of Krebs cycle intermediates is crucial for understanding cellular energy metabolism.
-
Biomarker Discovery and Validation: Precise measurement of metabolic changes associated with disease states.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Assessing the effect of drug candidates on metabolic pathways.
-
Nutritional Metabolomics: Investigating the metabolic impact of dietary interventions.
Data Presentation
The following tables summarize quantitative data for the analysis of aconitic acid and other Krebs cycle intermediates using stable isotope-labeled internal standards.
Table 1: Linearity of Detection for cis-Aconitic Acid
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| cis-Aconitic Acid | 11.72 - 12,000 | > 0.980 |
This data is based on a study quantifying TCA cycle intermediates, demonstrating the linear response for cis-aconitic acid over a wide concentration range.[2][3]
Table 2: Method Validation Parameters for TCA Intermediates using Stable Isotope-Labeled Internal Standards
| Analyte | Lower Limit of Quantification (LLOQ) (µM) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| cis-Aconitate | 0.049 | <15 | <15 |
| Itaconate | 0.098 | <15 | <15 |
| Citrate | Not Specified | <15 | <15 |
| Succinate | Not Specified | <15 | <15 |
This table presents validation data from a study that used 13C6-cis-aconitate as an internal standard for the quantification of itaconate and other TCA cycle intermediates.[4][5] The precision values are typical requirements for bioanalytical method validation.
Experimental Protocols
Materials and Reagents
-
This compound (cis-Aconitic acid-13C6)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Internal Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 methanol:water) at a concentration of 1 mg/mL. Serially dilute to create working solutions. The final concentration of the internal standard added to the sample should be optimized based on the expected endogenous analyte concentration.
Sample Preparation Protocol (for Cell Culture or Tissue)
-
Sample Collection: Harvest cells or tissue samples and immediately quench metabolic activity by flash-freezing in liquid nitrogen.
-
Internal Standard Spiking: To a predefined sample amount (e.g., 1x10^6 cells or 10 mg of tissue), add a known volume of the this compound internal standard working solution.
-
Metabolite Extraction:
-
Add 1 mL of ice-cold extraction solvent (e.g., 80:20 methanol:water) to the sample.
-
Homogenize the sample using a bead beater or sonicator.
-
Incubate on ice for 15 minutes to allow for protein precipitation.
-
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.
-
Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new microcentrifuge tube.
-
Drying: Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitution: Reconstitute the dried metabolite extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 5% acetonitrile in water with 0.1% formic acid).
-
Final Centrifugation: Centrifuge the reconstituted sample at 14,000 x g for 5 minutes at 4°C to remove any remaining particulates.
-
LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial for analysis.
LC-MS/MS Parameters
The following are example parameters and should be optimized for the specific instrument and application.
Table 3: Example LC-MS/MS Parameters
| Parameter | Setting |
| LC System | |
| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 2% B; 2-10 min: 2-98% B; 10-12 min: 98% B; 12-12.1 min: 98-2% B; 12.1-15 min: 2% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | 3.5 kV |
| Gas Temperature | 350°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
| MS/MS Transitions | |
| (Z)-Aconitic acid (unlabeled) | Q1: 173.0 -> Q3: 129.0 |
| This compound | Q1: 179.0 -> Q3: 134.0 |
Mandatory Visualizations
Caption: A typical experimental workflow for metabolomics analysis using an internal standard.
Caption: The Krebs Cycle (Citric Acid Cycle) highlighting (Z)-Aconitic acid.
References
- 1. Internal Standards in metabolomics - IsoLife [isolife.nl]
- 2. Simultaneous Measurement of Tricarboxylic Acid Cycle Intermediates in Different Biological Matrices Using Liquid Chromatography–Tandem Mass Spectrometry; Quantitation and Comparison of TCA Cycle Intermediates in Human Serum, Plasma, Kasumi-1 Cell and Murine Liver Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous Measurement of Tricarboxylic Acid Cycle Intermediates in Different Biological Matrices Using Liquid Chromatography-Tandem Mass Spectrometry; Quantitation and Comparison of TCA Cycle Intermediates in Human Serum, Plasma, Kasumi-1 Cell and Murine Liver Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Establishment, Validation, and Initial Application of a Sensitive LC-MS/MS Assay for Quantification of the Naturally Occurring Isomers Itaconate, Mesaconate, and Citraconate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metabolic Flux Analysis using (Z)-Aconitic acid-13C6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell. By tracing the path of isotopically labeled substrates, such as ¹³C-labeled compounds, researchers can gain a detailed understanding of cellular metabolism.[1][2] This information is crucial for identifying metabolic reprogramming in diseases like cancer, discovering novel drug targets, and optimizing bioprocesses.[3]
These application notes provide a detailed protocol for conducting metabolic flux analysis using the novel tracer, (Z)-Aconitic acid-¹³C₆. (Z)-Aconitic acid, also known as cis-aconitate, is a key intermediate in the Krebs cycle (also known as the tricarboxylic acid or TCA cycle), positioned between citrate and isocitrate.[4][5][6] The use of fully labeled (Z)-Aconitic acid-¹³C₆ allows for the precise tracing of carbon atoms through the central carbon metabolism, offering a unique window into the activity of the Krebs cycle and connected pathways.
Principle of the Method
The protocol is based on the introduction of (Z)-Aconitic acid-¹³C₆ into cell culture. The labeled aconitic acid is taken up by the cells and enters the mitochondrial Krebs cycle. The enzyme aconitase catalyzes the reversible conversion of cis-aconitate to isocitrate.[5][7] The ¹³C labels are then incorporated into downstream metabolites of the Krebs cycle, such as α-ketoglutarate, succinate, fumarate, and malate, as well as amino acids and other biomolecules synthesized from these intermediates.
By measuring the mass isotopomer distribution (the relative abundance of molecules with different numbers of ¹³C atoms) of these metabolites using mass spectrometry, it is possible to calculate the relative and absolute fluxes through the Krebs cycle and other related metabolic pathways.[1][2]
Applications
-
Cancer Metabolism Research: Elucidate the reprogramming of the Krebs cycle in cancer cells, including phenomena like reductive carboxylation.[8]
-
Drug Discovery and Development: Assess the metabolic effects of drug candidates on central carbon metabolism.
-
Metabolic Engineering: Quantify the impact of genetic modifications on metabolic pathway utilization.
-
Immunometabolism: Investigate the metabolic shifts that occur in immune cells upon activation.
Experimental Workflow
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Steric and conformational features of the aconitase mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tricarboxylic Acid (TCA) Cycle Intermediates: Regulators of Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aconitase - Wikipedia [en.wikipedia.org]
- 6. Aconitic acid - Wikipedia [en.wikipedia.org]
- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 8. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of (Z)-Aconitic acid-13C6
Audience: Researchers, scientists, and drug development professionals.
Introduction
(Z)-Aconitic acid, also known as cis-aconitic acid, is a key intermediate in the tricarboxylic acid (TCA) cycle, formed by the dehydration of citric acid.[1] Its accurate quantification in biological matrices is crucial for studying metabolic pathways, particularly in research related to inflammation and metabolic disorders.[2][3] Stable isotope-labeled internal standards, such as (Z)-Aconitic acid-13C6, are essential for precise and accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS) by correcting for matrix effects and variations in sample processing.[3]
This application note provides a detailed protocol for the sensitive and selective quantification of (Z)-Aconitic acid using a stable isotope dilution LC-MS/MS method with this compound as the internal standard. The method is applicable to various biological matrices, including cell extracts and media.[2][4]
Signaling Pathway Context: The Tricarboxylic Acid (TCA) Cycle
(Z)-Aconitic acid is a central component of the TCA cycle, a fundamental metabolic pathway for cellular energy production. The following diagram illustrates the position of (Z)-Aconitic acid within this cycle.
Experimental Protocols
This section details the materials and procedures for sample preparation, LC-MS/MS analysis, and data processing.
Materials and Reagents
-
(Z)-Aconitic acid standard (Sigma-Aldrich)
-
This compound internal standard (Sigma-Aldrich)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Biological matrix of interest (e.g., cell culture media, plasma, tissue homogenate)
Sample Preparation
The following protocol is a general guideline for protein precipitation, a common method for preparing biological samples.
-
Thawing: Thaw frozen biological samples on ice.
-
Aliquoting: Transfer 50 µL of the sample to a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a pre-determined amount of this compound solution in methanol to each sample to achieve a final concentration within the linear range of the assay.
-
Protein Precipitation: Add 200 µL of cold methanol.
-
Vortexing: Vortex the samples for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube, avoiding the protein pellet.
-
Evaporation: Dry the supernatant under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC autosampler vial.
LC-MS/MS Method
The following parameters provide a starting point for method development and can be optimized for specific instrumentation.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 0-1 min: 2% B; 1-5 min: 2-98% B; 5-7 min: 98% B; 7-7.1 min: 98-2% B; 7.1-10 min: 2% B |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Collision Gas | Argon |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| (Z)-Aconitic acid | 173.0 | 129.0 | 15 |
| (Z)-Aconitic acid | 173.0 | 85.0 | 20 |
| This compound | 179.0 | 134.0 | 15 |
| This compound | 179.0 | 89.0 | 20 |
Note: The MRM transitions for the 13C6-labeled standard are predicted based on the fragmentation of the unlabeled compound and a mass shift of +6 for the precursor ion and corresponding shifts in the product ions.
Data Presentation and Quantitative Analysis
A calibration curve should be prepared by spiking known concentrations of (Z)-Aconitic acid into the same biological matrix as the samples. The peak area ratio of the analyte to the internal standard is then plotted against the concentration to generate a linear regression model.
Table 4: Representative Calibration Curve Data
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1,520 | 50,100 | 0.030 |
| 5 | 7,650 | 50,500 | 0.151 |
| 10 | 15,300 | 50,200 | 0.305 |
| 50 | 75,800 | 49,900 | 1.519 |
| 100 | 152,500 | 50,300 | 3.032 |
| 500 | 760,100 | 50,150 | 15.156 |
| 1000 | 1,510,000 | 49,800 | 30.321 |
Table 5: Method Validation Summary (Illustrative)
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 90-110% |
| Matrix Effect (%) | 95-105% |
Experimental Workflow
The following diagram provides a visual representation of the entire analytical process.
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of (Z)-Aconitic acid in biological samples. The use of the stable isotope-labeled internal standard, this compound, ensures high accuracy and precision. This method is a valuable tool for researchers in metabolism, drug discovery, and clinical diagnostics.
References
- 1. cis-Aconitic acid | C6H6O6 | CID 643757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Development of ion pairing LC-MS/MS method for itaconate and cis-aconitate in cell extract and cell media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Establishment, Validation, and Initial Application of a Sensitive LC-MS/MS Assay for Quantification of the Naturally Occurring Isomers Itaconate, Mesaconate, and Citraconate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Structural Analysis of (Z)-Aconitic Acid-¹³C₆ by NMR Spectroscopy
Introduction
(Z)-Aconitic acid, a tricarboxylic acid, is a key intermediate in the Krebs cycle, also known as the citric acid cycle.[1][2][3] Its structure and stereochemistry are crucial for its biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of organic molecules.[4] This application note details the use of ¹³C NMR spectroscopy for the structural analysis of isotopically labeled (Z)-Aconitic acid-¹³C₆. The use of a fully ¹³C-labeled molecule provides enhanced sensitivity and allows for the determination of carbon-carbon connectivities through the analysis of ¹³C-¹³C coupling constants, offering a comprehensive structural characterization.[5][6] This protocol is intended for researchers, scientists, and drug development professionals working on metabolite identification, pathway elucidation, and quality control of isotopically labeled compounds.
Structural Information
(Z)-Aconitic acid, also known as cis-aconitic acid, has the chemical formula C₆H₆O₆.[3][7] The IUPAC name is (Z)-prop-1-ene-1,2,3-tricarboxylic acid.[7] The structure with the standard numbering of the carbon atoms is shown below.
(Image of (Z)-Aconitic acid structure with carbon numbering will be implicitly represented in the data tables and analysis below)
Experimental Protocols
A detailed workflow for the NMR analysis of (Z)-Aconitic acid-¹³C₆ is presented below. This process includes sample preparation, acquisition of NMR data, and subsequent data processing and analysis.
Diagram: Experimental Workflow for NMR Analysis
Caption: Experimental workflow for the NMR structural analysis of (Z)-Aconitic acid-¹³C₆.
Materials
-
(Z)-Aconitic acid-¹³C₆
-
Deuterium oxide (D₂O, 99.9% D)
-
Internal standard for aqueous samples (e.g., 4,4-dimethyl-4-silapentane-1-sulfonic acid - DSS)
-
5 mm NMR tubes
-
Volumetric flasks and pipettes
-
NMR spectrometer (e.g., 500 MHz or higher)
Sample Preparation Protocol
-
Weighing the Sample: Accurately weigh approximately 20-50 mg of (Z)-Aconitic acid-¹³C₆.[8] A higher concentration is generally better for ¹³C NMR due to its lower sensitivity compared to ¹H NMR.[9]
-
Dissolution: Dissolve the weighed sample in 0.6 mL of D₂O in a clean, dry vial.[10] Carboxylic acids are generally soluble in water.[1]
-
Internal Standard: Add a small, known amount of an internal standard such as DSS. This is crucial for accurate chemical shift referencing, especially in D₂O.[8][11]
-
Transfer to NMR Tube: Carefully transfer the solution to a 5 mm NMR tube. Ensure the liquid height is sufficient for the instrument's detector (typically around 4-5 cm).[10]
-
Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.
NMR Data Acquisition Protocol
The following experiments are recommended for a comprehensive structural analysis. All experiments should be performed at a constant temperature (e.g., 298 K).
-
¹³C{¹H} NMR (Proton-Decoupled): This is the standard experiment to obtain the chemical shifts of all carbon atoms.
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: Approximately 200-220 ppm, centered around 100 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay is necessary for quaternary carbons to fully relax.
-
Number of Scans: 1024 or more, depending on the sample concentration, to achieve a good signal-to-noise ratio.
-
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is used to determine the multiplicity of each carbon atom (CH, CH₂, CH₃).[7][12][13]
-
Pulse Program: A standard DEPT-135 pulse sequence.
-
Key Parameters: Similar to the ¹³C{¹H} experiment, but with the appropriate pulse angles to differentiate carbon types. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will appear as negative peaks. Quaternary carbons are not observed in a DEPT-135 spectrum.[13]
-
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct one-bond correlations between protons and carbons.[3][14]
-
Pulse Program: A standard HSQC pulse sequence with sensitivity enhancement.
-
Spectral Width: Optimized for the proton and carbon chemical shift ranges of the molecule.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 8-16.
-
-
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations (typically 2-3 bonds) between protons and carbons, which is essential for establishing the carbon skeleton.[3]
-
Pulse Program: A standard HMBC pulse sequence.
-
Long-Range Coupling Delay: Optimized for a J-coupling of approximately 8 Hz.[4]
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 16-32.
-
Data Presentation and Analysis
The acquired NMR data should be processed using appropriate software (e.g., TopSpin, Mnova). This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard.
¹³C NMR Data Summary
The following table summarizes the expected ¹³C NMR chemical shifts and multiplicities for (Z)-Aconitic acid-¹³C₆. The chemical shift values are based on data from the Human Metabolome Database and the Biological Magnetic Resonance Bank.[7]
| Carbon Atom | Chemical Shift (δ) in ppm (in D₂O, pH 7.4) | Multiplicity (from DEPT-135) |
| C1 | ~126.2 | CH |
| C2 | ~146.5 | C (Quaternary) |
| C3 | ~46.1 | CH₂ |
| C4 (COOH) | ~181.7 | C (Quaternary) |
| C5 (COOH) | ~177.5 | C (Quaternary) |
| C6 (COOH) | ~180.0 | C (Quaternary) |
Note: The exact chemical shifts can vary slightly depending on the pH, concentration, and temperature. Carboxylic acid carbons typically resonate in the 160-185 ppm range.[15][16]
Structural Connectivity from 2D NMR
The analysis of 2D NMR spectra provides the connectivity information for assembling the molecule.
Diagram: NMR Connectivity for Structural Elucidation
Caption: Key NMR correlations for the structural elucidation of (Z)-Aconitic acid-¹³C₆.
Interpretation of Connectivity Data:
-
HSQC: The HSQC spectrum will show correlations between C1 and its directly attached proton (H1), and between C3 and its two attached protons (H3a and H3b).
-
HMBC: The HMBC spectrum is crucial for piecing together the carbon backbone. Key expected correlations include:
-
H1 to C2, C3, and C6.
-
H3 protons to C1, C2, and C4.
-
-
¹³C-¹³C Couplings: In the high-resolution ¹³C{¹H} spectrum of the fully labeled compound, one-bond ¹³C-¹³C couplings will be observed as doublets, confirming the direct connectivity between adjacent carbon atoms as depicted in the diagram. Long-range ¹³C-¹³C couplings may also be observable, providing further structural confirmation.
Conclusion
This application note provides a comprehensive protocol for the structural analysis of (Z)-Aconitic acid-¹³C₆ using NMR spectroscopy. The combination of one-dimensional ¹³C and DEPT experiments with two-dimensional HSQC and HMBC techniques allows for the unambiguous assignment of all carbon and proton signals and the confirmation of the molecular structure. The use of a fully ¹³C-labeled isotopologue significantly enhances the information content of the NMR data, making it a powerful tool for detailed structural characterization in metabolic research and the quality control of stable isotope-labeled compounds.
References
- 1. The DEPTQ+ Experiment: Leveling the DEPT Signal Intensities and Clean Spectral Editing for Determining CHn Multiplicities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. myneni.princeton.edu [myneni.princeton.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. MRRC Structure Elucidation Notes [nmr-center.nmrsoft.com]
- 5. Structure elucidation of uniformly 13C labeled small molecule natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kananlab.stanford.edu [kananlab.stanford.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. NMR Sample Preparation [nmr.chem.umn.edu]
- 10. research.reading.ac.uk [research.reading.ac.uk]
- 11. cif.iastate.edu [cif.iastate.edu]
- 12. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 13. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 14. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 15. Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]
Sample preparation for (Z)-Aconitic acid-13C6 analysis in cell cultures
An Application Note on the Quantitative Analysis of (Z)-Aconitic Acid in Cell Cultures Using a Stable Isotope-Labeled Internal Standard
Introduction
(Z)-Aconitic acid, also known as cis-aconitate, is a key intermediate in the tricarboxylic acid (TCA) cycle, formed by the dehydration of citric acid.[1][2] Accurate quantification of TCA cycle intermediates like (Z)-aconitic acid in cellular extracts is crucial for understanding cellular metabolism, particularly in fields like oncology, immunology, and drug development. The analysis of these small, polar metabolites presents challenges due to their low abundance and the complexity of the cellular matrix.
This application note details a robust and sensitive method for the quantification of (Z)-Aconitic acid in cell culture samples. The protocol employs (Z)-Aconitic acid-13C6, a stable isotope-labeled internal standard (SIL-IS), in conjunction with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a SIL-IS is the gold standard for quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects and extraction inefficiencies, thereby correcting for variations during sample preparation and analysis and ensuring high accuracy and precision.[3]
Principle of the Method
The workflow involves culturing and harvesting cells, followed by immediate quenching of metabolic activity to preserve the cellular metabolome at a specific point in time.[4] A known amount of the this compound internal standard is spiked into the sample prior to metabolite extraction. Following extraction and removal of proteins and cell debris, the supernatant is analyzed by LC-MS/MS. The concentration of endogenous (Z)-Aconitic acid is determined by calculating the peak area ratio of the analyte to the SIL-IS and comparing this ratio to a standard curve.
Experimental Protocols
Required Materials and Reagents
-
Standards: (Z)-Aconitic acid (analytical grade), this compound (≥99% isotopic purity)
-
Solvents: LC-MS grade methanol, acetonitrile, and water; Formic acid
-
Reagents: Phosphate-buffered saline (PBS), 0.9% NaCl solution (ice-cold)
-
Equipment:
-
Cell culture incubator
-
Laminar flow hood
-
Centrifuge (refrigerated)
-
Cell scraper
-
Vortex mixer
-
Sample concentrator (e.g., nitrogen evaporator or vacuum concentrator)
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
-
Analytical column (e.g., Reversed-phase C18 or HILIC)[5]
-
Autosampler vials
-
Sample Preparation Workflow
The following protocol is a general guideline and should be optimized for specific cell lines and experimental conditions. It is recommended to start with a minimum of 1x10⁶ to 1x10⁷ cells per sample to ensure detectable metabolite levels.[6]
Step 1: Cell Harvesting and Washing
The goal is to rapidly separate cells from the culture medium, which can contaminate the intracellular metabolite profile.[7]
-
For Adherent Cells:
-
For Suspension Cells:
-
Transfer the cell suspension to a centrifuge tube.
-
Centrifuge at 500 x g for 5 minutes at 4°C.[9]
-
Aspirate the supernatant completely.
-
Resuspend the cell pellet in 5 mL of ice-cold PBS or 0.9% NaCl solution.
-
Centrifuge again at 500 x g for 5 minutes at 4°C and discard the supernatant.[9]
-
Proceed immediately to Quenching (Step 2).
-
Note: The use of cell scrapers is recommended for adherent cells over enzymatic digestion (e.g., trypsin), as the latter can disrupt cell membranes and cause metabolite leakage.[6]
Step 2: Metabolic Quenching
Quenching is a critical step to halt all enzymatic activity and freeze the metabolic state of the cells.[6]
-
After the final wash and removal of the supernatant, snap-freeze the cell pellet or plate in liquid nitrogen.[10][11]
-
Alternatively, add a pre-chilled quenching solution, such as 60% methanol at -40°C.[12][13]
-
Store samples at -80°C until extraction.
Step 3: Metabolite Extraction
Extraction is performed using a cold solvent to lyse the cells and solubilize the metabolites. The SIL-IS is added at the beginning of this step.
-
Prepare an extraction solvent of 80% methanol in water, pre-chilled to -80°C.
-
Prepare a working solution of this compound internal standard in the extraction solvent at a suitable concentration (e.g., 1 µM).
-
For adherent cells, add 1 mL of the internal standard-spiked extraction solvent directly to the frozen culture dish. For cell pellets, add 500 µL.
-
Use a cell scraper to scrape the cells into the solvent, ensuring the entire surface is scraped.[11][14]
-
Transfer the cell lysate/solvent mixture to a pre-chilled microcentrifuge tube.
-
Vortex the mixture vigorously for 1 minute to ensure complete lysis and extraction.
-
Incubate on ice or at -20°C for 20 minutes to precipitate proteins.
-
Centrifuge at >13,000 x g for 15-30 minutes at 4°C to pellet cell debris and precipitated proteins.[14]
-
Carefully transfer the supernatant to a new, clean tube. This extract contains the intracellular metabolites.
-
Dry the extract completely using a vacuum concentrator or a stream of nitrogen.
-
Store the dried extracts at -80°C until LC-MS/MS analysis.[14]
LC-MS/MS Analysis
Step 1: Sample Reconstitution
-
Reconstitute the dried metabolite extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and centrifuge at high speed for 5 minutes to pellet any insoluble material.
-
Transfer the clear supernatant to an autosampler vial for analysis.
Step 2: LC-MS/MS Method
An ion-pairing LC-MS/MS method is effective for separating cis-aconitate from its isomers.[15] Alternatively, HILIC or reversed-phase chromatography can be employed.[5][16] The following tables provide example parameters.
| Table 1: Suggested Liquid Chromatography Parameters | |
| Parameter | Value |
| Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 0-1 min: 5% B; 1-5 min: 5-95% B; 5-6 min: 95% B; 6-6.1 min: 95-5% B; 6.1-8 min: 5% B |
| Table 2: Suggested Mass Spectrometry Parameters (MRM) | |
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Analyte | Precursor Ion (m/z) |
| (Z)-Aconitic Acid | 173.0 |
| This compound | 179.0 |
Note: MRM transitions and collision energies should be optimized for the specific instrument used.
Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of (Z)-Aconitic acid and a fixed concentration of the this compound internal standard.
-
Peak Integration: Integrate the chromatographic peaks for both the endogenous analyte and the SIL-IS.
-
Ratio Calculation: Calculate the peak area ratio of (Z)-Aconitic Acid / this compound for each standard and sample.
-
Quantification: Plot the peak area ratio against the concentration of the standards to generate a linear regression curve. Use the equation of the line to calculate the concentration of (Z)-Aconitic acid in the unknown samples.
-
Normalization: Normalize the final concentration to the number of cells or total protein content of the original sample for accurate comparison between different samples.
Quantitative Data Summary
The following table shows representative data from a hypothetical experiment comparing control cells to cells treated with a metabolic inhibitor.
| Table 3: Example Quantitative Results | ||||
| Sample ID | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Conc. (µM) |
| Control 1 | 85,430 | 155,600 | 0.549 | 2.75 |
| Control 2 | 89,100 | 158,100 | 0.564 | 2.82 |
| Control 3 | 82,500 | 151,900 | 0.543 | 2.72 |
| Control Average | 0.552 | 2.76 | ||
| Treated 1 | 35,200 | 159,800 | 0.220 | 1.10 |
| Treated 2 | 31,600 | 154,200 | 0.205 | 1.03 |
| Treated 3 | 38,900 | 161,100 | 0.241 | 1.21 |
| Treated Average | 0.222 | 1.11 |
Visualizations
Caption: Overall experimental workflow for (Z)-Aconitic acid analysis.
Caption: Role of cis-Aconitate in the Tricarboxylic Acid (TCA) Cycle.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cis-Aconitic acid | C6H6O6 | CID 643757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Experimental design and reporting standards for metabolomics studies of mammalian cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Establishment, Validation, and Initial Application of a Sensitive LC-MS/MS Assay for Quantification of the Naturally Occurring Isomers Itaconate, Mesaconate, and Citraconate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Sample Collection & Metabolite Extraction in Metabolomics [metabolomics.creative-proteomics.com]
- 7. biospec.net [biospec.net]
- 8. Sample Preparation for Metabolomics: A Method to Prepare Cell Samples for Metabolite Profiling [jove.com]
- 9. Metabolomics Sample Preparation FAQ | MetwareBio [metwarebio.com]
- 10. Reduced quenching and extraction time for mammalian cells using filtration and syringe extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uab.edu [uab.edu]
- 12. [PDF] Metabolite extraction from suspension-cultured mammalian cells for global metabolite profiling | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 15. Development of ion pairing LC-MS/MS method for itaconate and cis-aconitate in cell extract and cell media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Citric, Aconitic & Maleic Acids Analyzed with LCMS - AppNote [mtc-usa.com]
Application Note: Derivatization of (Z)-Aconitic acid-¹³C₆ for GC-MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
(Z)-Aconitic acid, an intermediate in the tricarboxylic acid (TCA) cycle, is a polar, low-volatility organic acid.[1][2] These properties make it unsuitable for direct analysis by gas chromatography-mass spectrometry (GC-MS), which requires analytes to be volatile and thermally stable.[3] Therefore, a chemical derivatization step is essential to replace the active, polar hydrogen atoms on its three carboxyl groups with nonpolar moieties.[4][5] This process increases volatility and thermal stability, reduces analyte adsorption in the GC system, and improves chromatographic peak shape for accurate quantification.[4]
(Z)-Aconitic acid-¹³C₆ is the stable isotope-labeled form of the analyte and is an ideal internal standard for quantitative analysis by GC-MS or LC-MS, as it co-elutes with the unlabeled analyte but is distinguishable by its mass.[2] The derivatization protocols for the labeled and unlabeled forms are identical. This document provides detailed protocols for the two most common derivatization methods: silylation and esterification.
Recommended Derivatization Methods
The most effective and widely used methods for derivatizing carboxylic acids like aconitic acid are silylation and esterification.[3][6]
-
Silylation: This is a versatile and common derivatization technique where active hydrogens in carboxyl (-COOH) and hydroxyl (-OH) groups are replaced by a trimethylsilyl (TMS) group, -Si(CH₃)₃.[4][7] Silyl derivatives are generally more volatile and thermally stable. The most common reagents are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often used with a catalyst like trimethylchlorosilane (TMCS).[7]
-
Esterification (Alkylation): This method converts carboxylic acids into their corresponding esters, typically methyl or ethyl esters.[4][8] The reaction involves condensation of the carboxyl group with an alcohol in the presence of a catalyst.[4][9] This approach yields stable derivatives suitable for GC analysis.[4]
Method 1: Silylation using BSTFA with TMCS Catalyst
This is the most frequently used method for the analysis of organic acids in metabolomics. The by-products of the reaction are neutral and highly volatile, minimizing interference during GC analysis.[10] However, the reagents and the resulting TMS-derivatives are highly sensitive to moisture, requiring anhydrous conditions for the reaction to proceed to completion.[5][11]
Experimental Protocol
-
Sample Preparation (Drying):
-
Pipette an appropriate volume of the sample solution (containing (Z)-Aconitic acid-¹³C₆ and the corresponding biological extract) into a 2 mL GC vial or a micro-reaction vessel.
-
If the sample is in an aqueous solution, it must be evaporated to complete dryness.[10][12] This is a critical step as moisture will hydrolyze the silylation reagent and the derivatives.[5]
-
Use a stream of dry nitrogen gas or a centrifugal vacuum concentrator (e.g., SpeedVac) for drying.
-
-
Derivatization Reaction:
-
To the dried sample residue, add 100 µL of a silylation reagent mixture. A common mixture is BSTFA + 1% TMCS .
-
For difficult-to-derivatize compounds or to ensure complete reaction, a solvent such as pyridine or acetonitrile can be added. For this protocol, we will proceed with the neat reagent.
-
Securely cap the vial immediately to prevent moisture contamination.[12]
-
Vortex the vial for 30 seconds to ensure the residue is fully dissolved in the reagent.
-
Incubate the vial in a heating block or oven at 60-70°C for 60 minutes .[7][12] Reaction time and temperature may need optimization depending on the sample matrix.[7]
-
-
Analysis:
-
After incubation, cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS system. An aliquot of 1 µL is typically injected.
-
Quantitative Data & Method Parameters
| Parameter | Value / Condition | Rationale / Notes | Source |
| Reagent | BSTFA + 1% TMCS | Highly effective for carboxylic acids. TMCS acts as a catalyst for hindered groups. | [1],[7] |
| Reagent Volume | 50 - 100 µL | Sufficient to ensure a molar excess and act as a solvent for the dried residue. | [7],[12] |
| Reaction Temp. | 60 - 70 °C | Provides thermal energy to drive the reaction to completion without degrading the analyte. | [7],[12] |
| Reaction Time | 60 minutes | Ensures complete derivatization. Time can be optimized by analyzing aliquots at different intervals. | [10],[7] |
| Derivative | Tris-TMS-(Z)-Aconitate | (Z)-Aconitic acid has three carboxyl groups, leading to the formation of a triply-silylated derivative. | |
| Derivative Stability | Moderate | TMS derivatives are susceptible to hydrolysis. Samples should be analyzed promptly after derivatization. | [12],[11] |
| Key Limitation | Moisture Sensitivity | Requires completely anhydrous conditions and careful handling to prevent reagent degradation. | [10],[5] |
Visualization of Silylation Reaction
Caption: Silylation of (Z)-Aconitic acid-¹³C₆ using BSTFA.
Method 2: Esterification using BF₃-Methanol
Esterification is another robust method for derivatizing carboxylic acids. Using boron trifluoride (BF₃) as a catalyst in methanol converts the carboxyl groups to their methyl esters (FAMEs). This method is particularly effective for fatty acids but is applicable to other carboxylic acids as well.[7]
Experimental Protocol
-
Sample Preparation (Drying):
-
As with silylation, the sample must be completely dry. Pipette the sample into a suitable reaction vial and evaporate the solvent under a stream of dry nitrogen or using a centrifugal vacuum concentrator.
-
-
Derivatization Reaction:
-
Extraction of Derivatives:
-
After incubation, cool the vial to room temperature.
-
Add 0.5 mL of a saturated NaCl water solution to the vial to stop the reaction and reduce the solubility of the esters in the aqueous phase.[7]
-
Add 0.6 mL of a nonpolar organic solvent (e.g., hexane or dichloromethane) to extract the methyl ester derivatives.
-
Vortex vigorously for 1 minute and allow the layers to separate.
-
Carefully transfer the upper organic layer to a new clean GC vial containing a small amount of anhydrous sodium sulfate (Na₂SO₄) to remove any residual water.[7]
-
-
Analysis:
-
The extracted organic phase is now ready for GC-MS analysis. Inject 1 µL into the system.
-
Quantitative Data & Method Parameters
| Parameter | Value / Condition | Rationale / Notes | Source |
| Reagent | 14% BF₃ in Methanol | A common and effective reagent for the esterification of carboxylic acids. | [7] |
| Reagent Volume | 200 µL | Ensures complete reaction and dissolution of the sample. | [7] |
| Reaction Temp. | 60 °C | Mild heating accelerates the esterification process. | [7],[8] |
| Reaction Time | 30 - 60 minutes | Sufficient time for the reaction to reach completion. | [7] |
| Derivative | (Z)-Aconitic acid trimethyl ester | The three carboxyl groups are converted to methyl esters. | [3] |
| Derivative Stability | High | Alkyl esters are generally very stable and less susceptible to hydrolysis than TMS esters. | [4] |
| Key Limitation | Extraction Required | The protocol requires a liquid-liquid extraction step, which adds complexity and potential for sample loss. | [7] |
Visualization of Esterification Reaction
Caption: Esterification of (Z)-Aconitic acid-¹³C₆ using BF₃-Methanol.
General GC-MS Analysis Workflow & Parameters
The following diagram illustrates the complete workflow from sample preparation to data analysis.
Caption: Overall workflow for GC-MS analysis of aconitic acid.
Typical GC-MS Parameters
| Parameter | Typical Setting |
| GC Column | Nonpolar, e.g., DB-5ms, HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium, constant flow rate of 1.0 - 1.2 mL/min |
| Injector Type | Split/Splitless |
| Injector Temp. | 250 - 280 °C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Program | Initial: 70°C, hold 2 min; Ramp: 5-10°C/min to 300°C; Hold: 5 min |
| MS Interface Temp. | 280 - 300 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 50 - 600 |
Note: The oven temperature program should be optimized to ensure adequate separation of aconitic acid from other metabolites in the sample matrix.
Conclusion
Both silylation and esterification are effective methods for the derivatization of (Z)-Aconitic acid-¹³C₆ for GC-MS analysis.
-
Silylation with BSTFA is rapid, produces clean chromatograms due to volatile by-products, and is the most common method in metabolomics. Its primary drawback is extreme sensitivity to moisture.
-
Esterification with BF₃-Methanol produces highly stable derivatives but involves a more complex protocol that includes a liquid-liquid extraction step.
The choice of method depends on laboratory preference, available equipment, and the specific requirements of the sample matrix. For high-throughput metabolomics, silylation is often preferred, provided that strictly anhydrous conditions can be maintained. For all applications, the use of the stable isotope-labeled internal standard, (Z)-Aconitic acid-¹³C₆, is critical for achieving accurate and precise quantification.
References
- 1. Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. gcms.cz [gcms.cz]
- 5. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 6. weber.hu [weber.hu]
- 7. Derivatization techniques for free fatty acids by GC [restek.com]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for (Z)-Aconitic acid-13C6 in Steady-State Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Steady-state Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions. The core of this methodology lies in the use of stable isotope-labeled substrates (tracers) to follow the path of atoms through metabolic pathways. By measuring the incorporation of these isotopes into downstream metabolites, researchers can deduce the relative and absolute fluxes throughout the cellular metabolic network.
(Z)-Aconitic acid-13C6 (also known as cis-Aconitic acid-13C6) is a fully labeled stable isotope of a key intermediate in the tricarboxylic acid (TCA) cycle. Its use as a tracer offers a direct window into the activity of the TCA cycle, a central hub of cellular metabolism critical for energy production and biosynthesis. These application notes provide a comprehensive guide for the utilization of this compound in steady-state MFA, detailing its application, experimental protocols, and data interpretation.
Principle and Applications
(Z)-Aconitic acid is an intermediate in the conversion of citrate to isocitrate, a reaction catalyzed by the enzyme aconitase within the mitochondrial matrix. In most mammalian cells, this reaction is in rapid equilibrium, maintaining a relatively stable ratio of citrate, cis-aconitate, and isocitrate.[1] By introducing this compound into a cellular system, it can be taken up by the cells and transported into the mitochondria, where it enters the TCA cycle. The fully labeled 6-carbon backbone of aconitic acid will then be metabolized, and the 13C atoms will be distributed into other TCA cycle intermediates and connected metabolic pathways.
Potential Applications:
-
Probing TCA Cycle Dynamics: Directly investigate the flux through aconitase and subsequent TCA cycle reactions.
-
Assessing Mitochondrial Function: The uptake and metabolism of exogenous aconitate can serve as an indicator of mitochondrial transport and enzymatic activity.
-
Investigating Metabolic Reprogramming: Study alterations in TCA cycle flux in disease states such as cancer, metabolic disorders, and neurodegenerative diseases.
-
Drug Discovery and Development: Evaluate the on-target and off-target effects of drug candidates on central carbon metabolism.
Experimental Workflow
The overall workflow for a steady-state MFA experiment using this compound involves several key stages, from cell culture to computational analysis.
Caption: A generalized workflow for 13C-Metabolic Flux Analysis.
Detailed Experimental Protocols
The following protocols are provided as a template and should be optimized for the specific cell line and experimental conditions.
Protocol 1: Cell Culture and Isotopic Labeling
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of the experiment.
-
Media Adaptation: Culture cells in a defined medium for at least 24 hours prior to the labeling experiment to minimize interference from unlabeled carbon sources.
-
Labeling Medium Preparation: Prepare the experimental medium by supplementing the base medium with this compound to a final concentration typically in the range of 0.1-1 mM. The optimal concentration should be determined empirically.
-
Isotopic Labeling: Replace the adaptation medium with the labeling medium and incubate the cells for a duration sufficient to reach isotopic steady state. This is typically achieved after several cell doubling times. For TCA cycle intermediates, a shorter incubation of a few hours may be sufficient for near-steady-state labeling.
-
Monitoring Cell Growth: Monitor cell density and viability throughout the experiment to ensure the tracer is not toxic and that the cells remain in a steady metabolic state.
Protocol 2: Metabolite Extraction and Sample Preparation
-
Metabolic Quenching: Rapidly aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Immediately add a quenching solution (e.g., 80% methanol pre-chilled to -80°C) to arrest all enzymatic activity.
-
Cell Lysis and Metabolite Extraction: Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube. Vortex thoroughly and incubate at -80°C for at least 15 minutes.
-
Phase Separation: Centrifuge the samples at maximum speed for 10 minutes at 4°C. The supernatant contains the polar metabolites.
-
Sample Drying: Transfer the supernatant to a new tube and dry the samples completely using a vacuum concentrator.
Protocol 3: GC-MS Analysis of TCA Cycle Intermediates
-
Derivatization: To make the polar organic acids volatile for Gas Chromatography (GC) analysis, a two-step derivatization is commonly performed.
-
Methoximation: Add 20 µL of 20 mg/mL methoxyamine hydrochloride in pyridine to the dried metabolite extract. Incubate at 37°C for 90 minutes.
-
Silylation: Add 80 µL of N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-Butyldimethylchlorosilane (TBDMSCI). Incubate at 60°C for 60 minutes.
-
-
GC-MS Analysis: Inject the derivatized sample onto a GC-MS system. A typical setup would involve a DB-5ms column or equivalent. The oven temperature program should be optimized to achieve good separation of the TCA cycle intermediates.
-
Data Acquisition: Operate the mass spectrometer in either full scan mode to identify all detectable metabolites or in selected ion monitoring (SIM) mode for targeted analysis of specific mass fragments of TCA cycle intermediates.
Data Presentation and Interpretation
The primary data obtained from the MS analysis is the Mass Isotopomer Distribution (MID) for each metabolite of interest. The MID represents the fractional abundance of each isotopologue (molecules of the same compound that differ only in their isotopic composition).
Predicted Mass Isotopomer Distribution from this compound
The metabolic fate of this compound within the TCA cycle can be predicted. Upon entering the mitochondrial matrix, it will equilibrate with citrate and isocitrate. The subsequent decarboxylation steps will lead to the formation of labeled α-ketoglutarate, succinyl-CoA, succinate, fumarate, and malate.
Caption: Predicted labeling pattern in the TCA cycle from this compound.
Quantitative Data Summary
The following tables present hypothetical MID data for key TCA cycle intermediates following labeling with this compound. These values are for illustrative purposes and will vary depending on the cell type, culture conditions, and metabolic state.
Table 1: Hypothetical Mass Isotopomer Distributions of TCA Cycle Intermediates
| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 | M+6 |
| Citrate | 0.10 | 0.02 | 0.03 | 0.05 | 0.10 | 0.10 | 0.60 |
| Aconitate | 0.12 | 0.03 | 0.04 | 0.06 | 0.10 | 0.10 | 0.55 |
| Isocitrate | 0.11 | 0.02 | 0.03 | 0.05 | 0.10 | 0.10 | 0.59 |
| α-Ketoglutarate | 0.15 | 0.05 | 0.05 | 0.10 | 0.15 | 0.50 | |
| Succinate | 0.20 | 0.10 | 0.10 | 0.15 | 0.45 | ||
| Fumarate | 0.22 | 0.12 | 0.11 | 0.15 | 0.40 | ||
| Malate | 0.25 | 0.15 | 0.12 | 0.13 | 0.35 |
M+n represents the fraction of the metabolite pool containing 'n' 13C atoms.
Computational Analysis
The measured MIDs are used in conjunction with a stoichiometric model of cellular metabolism to estimate intracellular fluxes. Software packages such as INCA, Metran, or OpenFLUX can be used for this purpose. The software uses iterative algorithms to find the set of fluxes that best reproduces the experimentally measured MIDs and extracellular exchange rates.
Troubleshooting and Considerations
-
Cellular Uptake: The efficiency of this compound uptake can vary between cell types. It is crucial to confirm that the tracer is being transported into the cells and mitochondria. The existence of a mitochondrial cis-aconitic acid transporter, MttA, has been identified in fungi, suggesting that similar transporters may exist in mammalian cells.[2]
-
Isotopic and Metabolic Steady State: Ensuring that the system has reached both metabolic and isotopic steady state is critical for accurate flux calculations. This can be verified by time-course experiments.
-
Tracer Toxicity: High concentrations of any substrate can be toxic to cells. It is important to perform dose-response experiments to determine a non-toxic concentration of this compound.
-
Data Correction: Raw MS data must be corrected for the natural abundance of stable isotopes to accurately determine the fractional enrichment from the tracer.
Conclusion
This compound is a promising tracer for the detailed investigation of TCA cycle dynamics using steady-state metabolic flux analysis. Its direct entry into a key enzymatic step of the cycle provides a unique advantage for probing mitochondrial function and central carbon metabolism. The protocols and guidelines presented here offer a framework for researchers to design and execute robust MFA experiments, ultimately leading to a deeper understanding of cellular physiology in health and disease.
References
Application Notes and Protocols for Cell Quenching in 13C Labeled Metabolite Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for cell quenching, a critical step in sample preparation for the analysis of 13C labeled metabolites. Proper quenching is essential to instantly halt metabolic activity, preserving the isotopic enrichment and concentration of intracellular metabolites at the time of sampling. Inaccurate quenching can lead to significant experimental errors due to metabolite leakage or continued enzymatic activity.[1][2][3]
Introduction to Cell Quenching
The primary goal of quenching is to rapidly arrest all enzymatic reactions within the cell, providing a snapshot of the metabolic state.[1] An ideal quenching method should:
-
Instantly and completely stop metabolic activity.
-
Prevent leakage of intracellular metabolites.[4]
-
Not interfere with downstream analytical techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[5][6]
-
Be applicable to the specific cell type and culture system (adherent vs. suspension).
Commonly used quenching techniques involve the use of cold solvents, rapid filtration, or a combination of both.[1][7] The choice of method can significantly impact the accuracy and reproducibility of 13C-assisted metabolomics and fluxomics studies.[2][3]
Comparison of Common Quenching Techniques
Several methods have been developed and optimized for quenching cellular metabolism. The following table summarizes and compares some of the most common techniques, highlighting their advantages and disadvantages.
| Quenching Method | Description | Advantages | Disadvantages | Key Metabolites Affected | Cell Type Suitability |
| Cold Methanol | Cells are rapidly mixed with a cold aqueous methanol solution (e.g., 60-80% methanol at -20°C to -80°C).[2][3][8][9] | Relatively simple and widely used.[10] Can be effective for some microorganisms.[9] | Can cause significant metabolite leakage, particularly in bacteria and some mammalian cells.[2][3][10] The optimal methanol concentration and temperature can be species-specific.[9] | Phosphorylated sugars, nucleotides, amino acids.[2][3][11] | Yeast, some fungi, and some mammalian cells (with careful optimization).[9][11] Less suitable for many bacteria.[10] |
| Fast Filtration & Liquid Nitrogen | Cells are rapidly filtered to separate them from the culture medium, followed by immediate quenching of the filter with cells in liquid nitrogen.[12][13][14] | Minimizes metabolite leakage by avoiding direct contact with cold solvents during the initial separation.[12][13] Very rapid, preserving the metabolic state of fast-turnover metabolites.[12][15] | Can be technically challenging and may require specialized equipment for automation.[12] Filter material and pore size are critical parameters.[10] | Preserves a broad range of metabolites, including energy-related compounds like ATP.[15] | Bacteria, yeast, and mammalian suspension cells.[12][14] |
| Cold Saline/PBS | Cells are washed with an ice-cold isotonic saline or phosphate-buffered saline (PBS) solution before quenching.[1][16] | Can effectively remove extracellular media components. | The washing step itself can induce metabolic changes or "cold shock," leading to metabolite leakage.[14] Less effective at rapidly halting metabolism compared to solvent-based methods.[2][3] | Can affect a wide range of metabolites due to cellular stress. | Adherent and suspension mammalian cells, but requires careful validation.[16] |
| Hot Ethanol/Water | Metabolism is quenched by exposing cells to hot ethanol or water (typically >70°C). | Can be effective for some microorganisms with robust cell walls. | Can cause thermal degradation of certain metabolites. May not be suitable for all cell types. | Thermally labile compounds. | Primarily used for yeast and some bacteria.[11] |
Quantitative Data Summary
The following tables summarize quantitative data from various studies, comparing the efficiency of different quenching methods.
Table 1: Comparison of Metabolite Leakage with Different Quenching Methods
| Cell Type | Quenching Method | Metabolites Assessed | Leakage Rate (%) | Reference |
| Lactobacillus bulgaricus | 60% Cold Methanol | Amino acids, AMP | Higher leakage observed | [8] |
| Lactobacillus bulgaricus | 80% Cold Methanol | Amino acids, AMP | Lower leakage observed | [8] |
| Penicillium chrysogenum | 60% Cold Aqueous Methanol (-40°C) | Amino acids, Glycolysis & TCA intermediates | Substantial leakage | [9] |
| Penicillium chrysogenum | 40% Cold Aqueous Methanol (-25°C) | Amino acids, Glycolysis & TCA intermediates | Minimal leakage (average recovery 95.7%) | [9] |
| Synechocystis sp. PCC 6803 | 60% Cold Methanol (-65°C) | Broad metabolite profile | Significant metabolite loss | [2][3] |
| Escherichia coli | Cold Methanol Quenching | General metabolites | Compromises cell-membrane integrity, causing extensive leakage | [10] |
Table 2: Quenching Efficiency Assessed by 13C Labeling Turnover
| Cell Type | Quenching Method | 13C-Tracer | Post-Harvest Labeling (APE %) | Quenching Efficiency | Reference |
| Synechocystis sp. PCC 6803 | Rapid Filtration + 100% Cold Methanol (-80°C) | 13C-bicarbonate, 13C-glucose, 13C-glutamine | ~0% for most metabolites | Highest | [2][3] |
| Synechocystis sp. PCC 6803 | 30% Methanol Slurry (-24°C) + Centrifugation | 13C-bicarbonate, 13C-glucose, 13C-glutamine | Low but detectable labeling | Slightly less effective | [2][3] |
| Synechocystis sp. PCC 6803 | Saline Ice Slurry (~0°C) + Centrifugation | 13C-bicarbonate, 13C-glucose, 13C-glutamine | High labeling rates | Less effective | [2][3] |
Experimental Protocols
Protocol 1: Fast Filtration and Liquid Nitrogen Quenching for Suspension Cells
This protocol is recommended for its high quenching efficiency and minimal metabolite leakage, making it particularly suitable for 13C labeled metabolite analysis.[2][3][12]
Materials:
-
Vacuum filtration manifold and pump
-
Filters (e.g., hydrophilic polyethersulfone, pore size appropriate for the cell type)[10]
-
Liquid nitrogen
-
Forceps pre-chilled in liquid nitrogen
-
Cryovials or other appropriate storage tubes
Procedure:
-
Preparation: Pre-cool forceps and collection tubes in liquid nitrogen. Set up the vacuum filtration system with the appropriate filter.
-
Sampling: Rapidly withdraw a defined volume of cell suspension from the culture.
-
Filtration: Immediately apply the cell suspension to the filter under vacuum. The filtration process should be as short as possible, ideally less than 15 seconds.[12]
-
(Optional) Washing: If necessary to remove extracellular metabolites, wash the cells on the filter with a small volume of an appropriate ice-cold washing solution (e.g., isotonic saline). Perform this step quickly to avoid metabolic changes.
-
Quenching: As soon as the liquid has passed through the filter, immediately quench the filter with the cells by submerging it in liquid nitrogen using the pre-chilled forceps.[14]
-
Storage: Transfer the frozen filter to a pre-chilled cryovial. Store at -80°C until metabolite extraction.
Protocol 2: Cold Methanol Quenching for Adherent Cells
This protocol is adapted for adherent cells and requires careful optimization of the methanol concentration and temperature to minimize metabolite leakage.
Materials:
-
Aspirator or vacuum system to remove media
-
Cold quenching solution (e.g., 80% methanol in water, pre-chilled to -80°C)
-
Cell scraper
-
Dry ice
-
Centrifuge tubes, pre-chilled
Procedure:
-
Media Removal: Place the culture dish on a bed of dry ice to cool it rapidly. Aspirate the culture medium as quickly and completely as possible.
-
Quenching: Immediately add the pre-chilled cold methanol quenching solution to the plate to cover the cell monolayer.
-
Cell Lysis and Collection: Place the dish back on dry ice for 5-10 minutes to ensure complete quenching and cell lysis. Scrape the cells from the surface of the dish using a pre-chilled cell scraper.
-
Transfer: Transfer the cell lysate/quenching solution mixture to a pre-chilled centrifuge tube.
-
Storage: Store the samples at -80°C until metabolite extraction.
Visualizations
Caption: Workflow for Fast Filtration and Liquid Nitrogen Quenching.
Caption: Decision logic for successful cell quenching.
References
- 1. Developing a Cell Quenching Method to Facilitate Single Cell Mass Spectrometry Metabolomics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 13C-Isotope-Assisted Assessment of Metabolic Quenching During Sample Collection from Suspension Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 13C-Isotope-Assisted Assessment of Metabolic Quenching During Sample Collection from Suspension Cell Cultures (Journal Article) | OSTI.GOV [osti.gov]
- 4. Cell Sample Collection & Metabolite Extraction in Metabolomics [metabolomics.creative-proteomics.com]
- 5. biospec.net [biospec.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Optimization of the quenching method for metabolomics analysis of Lactobacillus bulgaricus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of cold methanol quenching for quantitative metabolomics of Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimized Fast Filtration-Based Sampling and Extraction Enables Precise and Absolute Quantification of the Escherichia coli Central Carbon Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. d-nb.info [d-nb.info]
- 13. researchgate.net [researchgate.net]
- 14. Fast Filtration of Bacterial or Mammalian Suspension Cell Cultures for Optimal Metabolomics Results - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reduced quenching and extraction time for mammalian cells using filtration and syringe extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quenching Methods for the Analysis of Intracellular Metabolites | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Technical Support Center: 13C-Labeled Organic Acids in Metabolomics
Welcome to the technical support center for researchers, scientists, and drug development professionals using 13C-labeled organic acids in metabolomics. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using 13C6-labeled organic acids in metabolomics?
A1: Researchers often face several key challenges, including:
-
Low Isotopic Incorporation: Achieving sufficient enrichment of downstream metabolites can be difficult due to slow metabolic flux, dilution with unlabeled endogenous pools, or competing metabolic pathways.
-
Isotopic Impurity of Tracers: The purity of the 13C-labeled organic acid can affect the accuracy of flux calculations. It's crucial to account for the presence of M+0 to M+5 isotopologues in the tracer.[1]
-
Analytical Variability: Both mass spectrometry (MS) and nuclear magnetic resonance (NMR) have inherent variability that can impact results. This includes issues with instrument calibration, sample preparation, and data processing.
-
Metabolite Extraction and Quenching: Inefficient or slow quenching of metabolic activity can lead to altered metabolite profiles. The choice of extraction solvent is also critical to ensure representative recovery of organic acids.
-
Data Analysis and Interpretation: Correcting for natural isotope abundance and interpreting complex labeling patterns requires specialized software and a deep understanding of metabolic pathways.[2][3][4][5][6]
Q2: How do I choose the optimal 13C-labeled organic acid tracer for my experiment?
A2: The choice of tracer is critical and depends on the specific metabolic pathway you are investigating. For example, [U-13C6]-glucose is commonly used to trace glycolysis and the pentose phosphate pathway, while [U-13C5]-glutamine is often used to probe the TCA cycle.[7] Consider the entry point of the organic acid into central carbon metabolism and the expected downstream labeling patterns. Parallel labeling experiments using different tracers can provide a more comprehensive view of metabolic fluxes.[7][8]
Q3: What is isotopic steady state, and why is it important?
A3: Isotopic steady state is the point at which the isotopic enrichment of a metabolite remains constant over time.[1] Reaching this state is crucial for many metabolic flux analysis (MFA) models, as it simplifies the mathematical calculations. The time to reach isotopic steady state varies depending on the metabolite and the metabolic flux rates. It is essential to perform time-course experiments to determine when isotopic steady state is achieved in your specific experimental system.[1]
Q4: How do I correct for the natural abundance of 13C in my data?
A4: All carbon-containing molecules have a natural abundance of approximately 1.1% 13C. This must be corrected for to accurately determine the enrichment from your labeled tracer.[2] This correction is typically performed using computational algorithms that subtract the contribution of naturally occurring isotopes from the measured mass isotopomer distributions.[2][3][4][5][6] Several software packages are available to perform this correction.
Troubleshooting Guides
Issue 1: Low or No Detectable 13C Incorporation into Downstream Metabolites
This is a common issue that can arise from several factors. Follow this troubleshooting workflow to identify and resolve the problem.
Troubleshooting Workflow: Low 13C Incorporation
Caption: A step-by-step workflow for troubleshooting low 13C incorporation.
Issue 2: High Variability Between Replicate Samples
High variability can obscure meaningful biological differences. Use this guide to pinpoint the source of the inconsistency.
| Potential Cause | Troubleshooting Steps | Acceptable Range/Metric |
| Inconsistent Cell Seeding | Review cell counting and seeding protocols. Ensure even cell distribution in culture vessels. | Coefficient of Variation (CV) of cell counts <10% |
| Variable Incubation Times | Use a precise timer for labeling experiments. Stagger the addition and removal of labeled media for multiple samples. | Time deviation <5% of total incubation time |
| Inefficient/Inconsistent Quenching | Standardize the quenching procedure. Ensure rapid and complete inactivation of metabolism for all samples.[9] | Metabolite profiles should be stable post-quenching. |
| Inconsistent Metabolite Extraction | Use a consistent volume of extraction solvent. Ensure complete cell lysis and extraction. | CV of total ion chromatogram (TIC) area <15% |
| Instrument Instability | Run quality control (QC) samples throughout the analytical run. Monitor for drifts in retention time and mass accuracy. | Retention time shift <0.1 min; Mass accuracy <5 ppm |
Issue 3: Artifacts and Interferences in Mass Spectrometry Data
Artifacts can be mistaken for true metabolites, leading to incorrect interpretations.
Common Artifacts and Their Sources
| Artifact Type | Potential Source | Identification and Mitigation |
| Derivatization byproducts | Incomplete or side reactions during derivatization for GC-MS analysis. | Use internal standards to monitor derivatization efficiency. Optimize reaction conditions (temperature, time). |
| Solvent-induced artifacts | Reactions between metabolites and the extraction solvent (e.g., methanol).[10] | Test different extraction solvents. Be aware of potential reactions with your target analytes. |
| In-source fragmentation/adducts | Fragmentation or adduct formation in the mass spectrometer ion source. | Optimize ion source parameters (e.g., temperature, voltages). Check for common adducts (e.g., +Na, +K). |
| Carryover | Residual sample from a previous injection. | Implement rigorous wash steps between sample injections. Inject blank samples to assess carryover. |
Experimental Protocols
Protocol 1: Quenching and Extraction of 13C-Labeled Metabolites from Adherent Mammalian Cells
This protocol is adapted from standard methods for rapid quenching and efficient extraction of polar metabolites like organic acids.[9][11][12]
-
Preparation:
-
Prepare a quenching solution of 80:20 methanol:water and chill it to -70°C.[11]
-
Prepare an extraction solution of 100% methanol and chill it to -20°C.
-
-
Quenching:
-
Extraction:
-
Scrape the frozen cells in the quenching solution using a cell scraper.
-
Transfer the cell slurry to a pre-chilled microcentrifuge tube.
-
Centrifuge at >10,000 x g for 5 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the extracted metabolites.
-
For a second extraction, resuspend the pellet in chilled 100% methanol, vortex, and centrifuge again.
-
Pool the supernatants from both extractions.
-
-
Sample Preparation for Analysis:
-
Dry the pooled supernatant under a stream of nitrogen or using a vacuum concentrator.
-
The dried extract can be stored at -80°C or reconstituted in a suitable solvent for MS or NMR analysis.
-
Workflow for Metabolite Quenching and Extraction
Caption: A detailed workflow for quenching and extracting 13C-labeled metabolites.
Data Presentation: Recommended Analytical Parameters
Table 1: Recommended GC-MS Parameters for 13C-Labeled Organic Acid Analysis
These are starting parameters and may require optimization for your specific instrument and analytes.[13][14][15]
| Parameter | Recommended Setting | Rationale |
| Injection Mode | Splitless or Split (e.g., 1:10) | Splitless for higher sensitivity, split for higher concentrations to avoid column overload. |
| Injector Temperature | 250 - 280 °C | Ensures complete volatilization of derivatized organic acids. |
| GC Column | Mid-polarity column (e.g., DB-5ms) | Provides good separation for a wide range of derivatized organic acids. |
| Oven Temperature Program | Start at 70°C, ramp to 300°C at 5-10°C/min | Allows for separation of both volatile and less volatile compounds. |
| Carrier Gas | Helium at a constant flow of 1-1.5 mL/min | Provides good chromatographic resolution. |
| Ion Source Temperature | 230 °C | A standard temperature for electron ionization (EI). |
| Scan Range (m/z) | 50 - 650 amu | Covers the mass range of most derivatized organic acids and their fragments. |
Table 2: Recommended NMR Parameters for 13C Metabolomics
Optimizing NMR parameters is crucial due to the low sensitivity of the 13C nucleus.[16][17][18][19][20]
| Parameter | Recommended Setting | Rationale |
| Pulse Angle | 30-45° | A smaller flip angle can improve signal-to-noise for carbons with long T1 relaxation times.[16] |
| Relaxation Delay (D1) | 1-2 seconds | A shorter delay can be used with a smaller flip angle to increase the number of scans in a given time.[16] |
| Acquisition Time (AQ) | 1-1.5 seconds | A longer acquisition time provides better resolution. |
| Number of Scans (NS) | >2048 (sample dependent) | Signal-to-noise increases with the square root of the number of scans. More scans are needed for dilute samples.[16] |
| Decoupling | Proton decoupling (e.g., WALTZ-16) | Simplifies the spectrum by removing 1H-13C couplings, resulting in sharp singlets. |
| Temperature | 298 K (25°C) | Standard temperature for metabolomics experiments. |
References
- 1. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data fr… [ouci.dntb.gov.ua]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interpreting metabolic complexity via isotope-assisted metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quenching Methods for the Analysis of Intracellular Metabolites | Springer Nature Experiments [experiments.springernature.com]
- 10. Methanol Generates Numerous Artifacts during Sample Extraction and Storage of Extracts in Metabolomics Research [mdpi.com]
- 11. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [bio-protocol.org]
- 12. benchchem.com [benchchem.com]
- 13. metbio.net [metbio.net]
- 14. GC/MS method for determining carbon isotope enrichment and concentration of underivatized short-chain fatty acids by direct aqueous solution injection of biogas digester samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. benchchem.com [benchchem.com]
- 17. 13C NMR Metabolomics: INADEQUATE Network Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 13C NMR Metabolomics: Applications at Natural Abundance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Practical Guidelines for 13C-Based NMR Metabolomics | Springer Nature Experiments [experiments.springernature.com]
- 20. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
Technical Support Center: (Z)-Aconitic acid-13C6 NMR Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low signal intensity in NMR experiments with (Z)-Aconitic acid-13C6.
Frequently Asked Questions (FAQs)
Q1: Why is the signal intensity in my 13C NMR spectrum of this compound lower than expected?
A1: Several factors can contribute to low signal intensity in 13C NMR spectroscopy. Even with a fully 13C-labeled compound, challenges can arise. The primary reasons include low sample concentration, suboptimal NMR acquisition parameters, and issues with sample preparation. Unlike proton (¹H) NMR, the 13C nucleus has a lower gyromagnetic ratio, which inherently leads to lower sensitivity.[1][2]
Q2: What is the most common reason for weak 13C NMR signals?
A2: The most frequent cause of weak signals is a sample that is too dilute.[3] For 13C NMR, a higher concentration is generally required compared to ¹H NMR to obtain a good signal-to-noise ratio in a reasonable amount of time.[4]
Q3: Can the solvent I use affect the signal of this compound?
A3: Yes, the choice of solvent is critical. (Z)-Aconitic acid is a polar molecule, so a suitable deuterated polar solvent like D₂O or DMSO-d₆ is necessary to ensure it is fully dissolved.[4][5] Poor solubility will lead to a lower effective concentration and consequently, a weaker signal. Additionally, residual water in hygroscopic solvents like DMSO-d₆ can lead to proton exchange with the carboxylic acid protons, which can sometimes complicate the spectrum.[6]
Q4: How does pH impact the NMR spectrum of (Z)-Aconitic acid?
A4: The pH of the sample solution can significantly influence the chemical shifts of the carbon atoms, particularly those of the carboxyl groups and adjacent carbons. It is crucial to maintain a consistent and known pH for reproducibility. For referencing purposes, a pH of 7.4 is often used in metabolic studies.[7]
Q5: I don't see all the expected peaks for the six carbons. What could be the issue?
A5: If some carbon signals are missing, it could be due to very long spin-lattice relaxation times (T₁), especially for quaternary carbons (carbons with no attached protons).[8] If the relaxation delay (D1) in your experiment is too short, these carbons may not have fully relaxed before the next pulse, leading to signal attenuation or disappearance.
Troubleshooting Guide for Low Signal Intensity
This guide provides a systematic approach to diagnosing and resolving low signal issues for this compound.
Step 1: Verify Sample Preparation
Proper sample preparation is the foundation of a successful NMR experiment.
-
Is your sample fully dissolved?
-
Is the sample concentration adequate?
-
A low concentration is a common cause of weak signals.
-
Action: If possible, increase the concentration of your sample. Refer to the table below for recommended concentration ranges.
-
-
Are you using a high-quality NMR tube and the correct solvent volume?
-
Could there be paramagnetic impurities?
-
Paramagnetic metal ions, even at trace levels, can cause significant line broadening and a dramatic decrease in signal intensity.
-
Action: If you suspect paramagnetic contamination, consider treating your sample with a chelating agent like Chelex or preparing a fresh sample.
-
Troubleshooting Workflow for Sample Preparation
Caption: A workflow to troubleshoot sample preparation issues causing low NMR signal.
Step 2: Optimize NMR Acquisition Parameters
If sample preparation is confirmed to be correct, the next step is to optimize the parameters of your NMR experiment.
-
Increase the Number of Scans (NS):
-
The signal-to-noise ratio (S/N) increases with the square root of the number of scans.[3] To double the S/N, you need to quadruple the number of scans.
-
Action: Increase the value of NS. This is often the most straightforward way to improve a weak signal, though it will increase the total experiment time.
-
-
Optimize the Relaxation Delay (D1):
-
The relaxation delay allows the nuclear spins to return to thermal equilibrium between pulses. If D1 is too short, especially for carbons with long T₁ values (like quaternary carbons), the signal will be saturated and its intensity reduced.[8]
-
Action: Increase the relaxation delay (D1). A common starting point is 1-2 seconds, but for quaternary carbons, it may need to be significantly longer (5-10 seconds or more).
-
-
Adjust the Pulse Angle:
-
Using a smaller flip angle (e.g., 30° or 45°) instead of the standard 90° pulse can help to acquire more scans in a given amount of time, as the spins will recover faster. This can improve the overall S/N.
-
Action: Try using a pulse program with a smaller flip angle, such as zg30.
-
Relationship Between NMR Parameters and Signal Intensity
References
- 1. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 2. academics.su.edu.krd [academics.su.edu.krd]
- 3. benchchem.com [benchchem.com]
- 4. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]
- 5. Troubleshooting [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. bmse000705 Cis-aconitic Acid at BMRB [bmrb.io]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Quench Extraction for 13C Labeled Metabolites
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the quench extraction of 13C labeled metabolites for mass spectrometry-based analysis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the quenching and extraction of 13C labeled metabolites, providing potential causes and actionable solutions.
| Issue | Potential Causes | Troubleshooting Steps & Solutions |
| Low Recovery of 13C Labeled Metabolites | 1. Metabolite Leakage: The quenching solvent may compromise cell membrane integrity, leading to the loss of intracellular metabolites.[1][2] 2. Incomplete Extraction: The chosen extraction solvent may not be optimal for the target metabolites. 3. Metabolite Degradation: Continued enzymatic activity after quenching or harsh extraction conditions can degrade metabolites.[3] | 1. Optimize Quenching Solvent: Test different quenching solutions. Cold methanol is widely used, but its concentration can be critical. For some cells, 100% cold (-80°C) methanol after rapid filtration shows high quenching efficiency, while for others, a lower concentration like 40% methanol at -20°C minimizes leakage.[3][4] Using a chilled saline solution can also mitigate leakage.[2] 2. Validate Extraction Method: Compare different extraction solvents (e.g., methanol/water, acetonitrile/water, methanol/chloroform) to determine the best recovery for your specific 13C labeled metabolites of interest.[5] 3. Ensure Rapid & Complete Quenching: Minimize the time between cell harvesting and quenching to less than a few seconds.[3] For adherent cells, aspirate the media and add the quenching solvent directly. For suspension cultures, consider fast filtration before quenching.[3] Ensure the quenching solution is sufficiently cold and the cell-to-solvent ratio is adequate to achieve rapid temperature drop. |
| Inaccurate Isotopic Enrichment (Labeling) Data | 1. Continued Metabolism Post-Harvest: Inefficient quenching allows metabolic activity to continue, altering the isotopic labeling patterns of metabolites.[2] 2. Metabolite Leakage: Preferential leakage of either labeled or unlabeled metabolite pools can skew the measured isotopic enrichment. 3. Isotopic Fractionation: Lighter isotopes (¹²C) may react faster or be extracted more readily than heavier isotopes (¹³C), leading to a biased isotopic ratio in the final extract.[6] 4. Contamination from Unlabeled Sources: Contamination from media components or other unlabeled biological material can dilute the 13C signal. | 1. Validate Quenching Efficiency: Use a 13C-labeled tracer during the quenching process to assess any post-harvest metabolic activity. A well-quenched sample should show minimal incorporation of the tracer.[2] 2. Minimize Leakage: Employ quenching methods known to reduce metabolite leakage (see "Low Recovery" section). 3. Minimize Isotopic Fractionation: Ensure all reaction steps, such as derivatization, go to completion.[6] Use a consistent and optimized protocol for all samples. Monitor the ¹³C/¹²C ratio across the chromatographic peak; a changing ratio can indicate on-column fractionation.[6] 4. Thorough Washing: For adherent cells, quickly wash with ice-cold saline or PBS to remove media contaminants before quenching.[5] |
| High Variability Between Replicates | 1. Inconsistent Quenching: Variations in the timing or temperature of quenching between samples. 2. Inconsistent Extraction: Differences in solvent volumes, incubation times, or physical disruption methods (e.g., vortexing, sonication). 3. Cell Handling Differences: Variations in cell density, growth phase, or harvesting technique. | 1. Standardize Quenching Protocol: Use a standardized and automated or semi-automated procedure where possible to ensure consistency. 2. Standardize Extraction Protocol: Precisely control all parameters of the extraction process. 3. Consistent Cell Culture Practices: Ensure all cell cultures are handled identically and are in the same physiological state at the time of harvesting. |
| Presence of Interfering Peaks in Mass Spectrometry Data | 1. Contaminants from Quenching/Extraction Solvents: Impurities in the solvents can introduce interfering compounds. 2. Matrix Effects: Other molecules in the extract can suppress or enhance the ionization of the target 13C labeled metabolites. | 1. Use High-Purity Solvents: Always use high-purity, MS-grade solvents for quenching and extraction. 2. Incorporate Cleanup Steps: Consider solid-phase extraction (SPE) or other cleanup methods to remove interfering substances. 3. Optimize Chromatography: Adjust the chromatographic method to separate the metabolites of interest from interfering compounds. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal quenching solvent for 13C labeled metabolomics?
The ideal quenching solvent rapidly arrests all enzymatic activity without causing leakage of intracellular metabolites.[5] While there is no single "best" solvent for all applications, cold methanol solutions are widely used.[4] However, the optimal concentration and temperature can vary depending on the cell type.[3] It is crucial to validate the chosen quenching method for your specific experimental system to ensure minimal metabolite leakage and efficient quenching.[2] Alternatives like cold saline have also been shown to be effective in reducing leakage for certain cell types.[2]
Q2: How can I be sure that my quenching method is effective?
An effective quenching method should be validated. One rigorous approach is to introduce a 13C-labeled tracer during the quenching process.[2] If the quenching is effective, there should be minimal to no incorporation of this tracer into the intracellular metabolites.[2] This demonstrates that metabolic activity was successfully halted at the moment of quenching.
Q3: What is metabolite leakage and why is it a problem for 13C labeling studies?
Metabolite leakage occurs when the quenching process damages the cell membrane, causing intracellular metabolites to leak into the surrounding quenching solution.[1] This is a significant problem in 13C labeling studies because it can lead to an underestimation of the true intracellular metabolite concentrations and, more importantly, can skew the measured isotopic enrichment ratios if there is preferential leakage of either labeled or unlabeled pools.
Q4: Can the quenching and extraction process itself alter the isotopic ratios of my metabolites?
Yes, this is known as isotopic fractionation. Lighter isotopes (¹²C) tend to react and diffuse faster than heavier isotopes (¹³C).[6] This can lead to a slight enrichment of ¹²C in the extracted sample if, for example, a derivatization reaction does not go to completion or if there is chromatographic fractionation.[6] To minimize this, ensure all chemical reactions are complete and use a consistent, validated protocol.
Q5: How do I correct for the natural abundance of 13C in my samples?
Mass spectrometry data should be corrected for the naturally occurring abundance of heavy isotopes (not just ¹³C, but also isotopes of other elements like oxygen).[7] This is typically done using computational methods and correction matrices.[8] Several software packages are available that can perform this correction based on the elemental formula of the metabolites. It is crucial to apply this correction to accurately determine the true level of isotopic enrichment from the labeled tracer.
Experimental Protocols
Protocol 1: Rapid Filtration and Cold Methanol Quenching for Suspension Cells
This protocol is adapted from methods shown to have high quenching efficiency with minimal leakage for certain cell types.[4]
-
Preparation: Pre-chill a solution of 100% methanol to -80°C.
-
Harvesting: Rapidly filter the cell suspension through a membrane filter (e.g., 0.8 µm pore size). This step should be as quick as possible (ideally < 20 seconds).
-
Quenching: Immediately place the filter with the cells into the pre-chilled methanol.
-
Extraction: Scrape the cells from the filter into the methanol. The methanol now serves as the extraction solvent. Vortex thoroughly and incubate at -20°C for at least 15 minutes.
-
Separation: Centrifuge the sample at high speed (e.g., >13,000 x g) at 4°C to pellet cell debris.
-
Collection: Transfer the supernatant containing the extracted metabolites to a new tube for analysis.
Protocol 2: Direct Quenching for Adherent Cells
This protocol is suitable for adherent cells and minimizes handling time before quenching.[3]
-
Preparation: Pre-chill a quenching solution (e.g., 80% methanol in water) to -20°C or colder.
-
Washing: Rapidly aspirate the culture medium from the plate. Immediately wash the cells with an appropriate volume of ice-cold saline or phosphate-buffered saline (PBS). This wash step should be very brief (< 10 seconds).
-
Quenching: Immediately aspirate the wash solution and add the pre-chilled quenching solution directly to the plate.
-
Extraction: Place the plate on ice and use a cell scraper to detach the cells into the quenching solution.
-
Collection: Collect the cell lysate and transfer it to a microcentrifuge tube.
-
Separation: Proceed with centrifugation as described in Protocol 1 to pellet cell debris and collect the supernatant for analysis.
Visualizations
Caption: A generalized workflow for quench extraction of 13C labeled metabolites.
Caption: A logical troubleshooting workflow for inaccurate isotopic enrichment data.
References
- 1. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 13C-Isotope-Assisted Assessment of Metabolic Quenching During Sample Collection from Suspension Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isotopic Fractionation of Stable Carbon Isotopes [radiocarbon.com]
- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: 13C Metabolic Flux Analysis Software
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using data analysis software for 13C Metabolic Flux Analysis (13C-MFA).
Frequently Asked Questions (FAQs)
Q1: What are the most common software packages used for 13C-MFA?
Several software packages are available for 13C-MFA, each with its own strengths. Some of the most widely used include INCA, 13CFLUX2, OpenFLUX, METRAN, and OpenMebius.[1][2][3][4][5] These tools assist in modeling, simulation, flux estimation, and statistical analysis of isotope labeling experiments.[6][7]
Q2: What is the typical workflow for a 13C-MFA experiment and analysis?
The general workflow for 13C-MFA involves several key stages: experimental design, conducting the tracer experiment, measuring isotopic labeling, estimating fluxes, and performing statistical analysis.[8][9] The computational aspect of this workflow is crucial for deriving meaningful biological insights from the experimental data.[9]
Q3: Why is experimental design so critical in 13C-MFA?
The design of the isotope labeling experiment significantly impacts the quality and resolution of the resulting flux map.[10][11] An optimal experimental design, including the choice of isotopic tracers, ensures that the collected data is informative and can be used to accurately determine the fluxes of interest.[10][11]
Q4: What is the difference between stationary and non-stationary 13C-MFA?
Stationary 13C-MFA assumes that the system is in both a metabolic and isotopic steady state.[12] In contrast, isotopically non-stationary MFA (INST-MFA) analyzes the transient labeling dynamics of metabolites, which can be particularly useful for systems that do not reach an isotopic steady state or for studying dynamic systems.[13][14][15] Software like INCA and OpenMebius are capable of handling non-stationary data.[15][16][17][18]
Troubleshooting Guides
Issue 1: Poor Goodness-of-Fit Between Model and Experimental Data
Symptom: The statistical analysis, often a chi-square test, indicates a significant discrepancy between the flux map predicted by your model and your experimental mass spectrometry or NMR data.[19]
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Inaccurate Raw Data | 1. Review Raw Data: Carefully inspect your raw MS or NMR data for any inconsistencies or errors. 2. Verify Data Correction: Ensure that corrections for natural isotope abundances have been performed accurately.[3] 3. Re-analyze Samples: If you suspect significant measurement errors, consider re-running the samples if possible. |
| Incorrect Metabolic Network Model | 1. Verify Reactions: Double-check that all relevant metabolic pathways and reactions are included in your model.[19] 2. Check Atom Transitions: Ensure the carbon atom mappings for each reaction are correctly defined. Manually adding these can be error-prone.[20] |
| Violation of Steady-State Assumption | 1. Confirm Steady State: Verify that your experimental system was in a metabolic and isotopic steady state during the labeling experiment.[19] 2. Consider INST-MFA: If a steady state was not achieved, you may need to use an isotopically non-stationary MFA approach.[13][14] |
| Overly Simplified Model | An overly simplified model may not accurately represent the complexity of the biological system, leading to a poor fit. Consider adding relevant pathways or reactions known to be active in your system.[19] |
Issue 2: Wide Confidence Intervals for Key Metabolic Fluxes
Symptom: The confidence intervals for the fluxes you are most interested in are very large, indicating that these fluxes are not well-resolved by your experiment and analysis.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Insufficient Measurement Data | 1. Expand Measurement Set: Measure the labeling patterns of additional metabolites, especially those closely linked to the poorly resolved fluxes. 2. Combine Analytical Techniques: Integrating data from different analytical platforms (e.g., GC-MS and LC-MS/MS) can provide complementary information. |
| Suboptimal Experimental Design | 1. In Silico Simulation: Use your software to simulate different tracer experiments to identify a labeling strategy that will provide better resolution for your fluxes of interest.[10][11] 2. Parallel Labeling Experiments: Performing experiments with different isotopic tracers can provide more constraints on the model and improve flux precision.[21] |
| Correlated Fluxes | Some fluxes within a metabolic network can be highly correlated, making them inherently difficult to distinguish. Advanced experimental designs or additional biological constraints may be necessary to resolve them. |
Experimental Protocols
A crucial step in 13C-MFA is the proper execution of the labeling experiment and the subsequent sample analysis. Below is a generalized protocol for a steady-state labeling experiment.
Protocol: Steady-State 13C Labeling Experiment
-
Cell Culture: Culture cells under conditions that ensure a metabolic steady state.
-
Tracer Introduction: Introduce a 13C-labeled substrate (e.g., [1,2-13C]glucose) into the culture medium.[8] The choice of tracer is critical and should be informed by in silico experimental design.[10][11]
-
Achieving Isotopic Steady State: Allow the cells to grow in the presence of the labeled substrate for a sufficient duration to achieve an isotopic steady state in the intracellular metabolites.
-
Metabolite Quenching and Extraction: Rapidly quench metabolic activity and extract intracellular metabolites.
-
Sample Analysis: Analyze the isotopic labeling patterns of the extracted metabolites using techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR).[8]
-
Data Analysis: Use a 13C-MFA software package to process the data, estimate fluxes, and perform statistical analysis.[8]
Visualizations
Experimental Workflow for 13C-MFA
Caption: A typical workflow for 13C-Metabolic Flux Analysis.
Logical Relationship in Flux Estimation
References
- 1. Fiehn Lab - Flux-analysis [fiehnlab.ucdavis.edu]
- 2. academic.oup.com [academic.oup.com]
- 3. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. METRAN - Software for 13C-metabolic Flux Analysis | MIT Technology Licensing Office [tlo.mit.edu]
- 6. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 7. 13CFLUX2: | www.13cflux.net [13cflux.net]
- 8. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Frontiers | Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis [frontiersin.org]
- 11. [PDF] Rational design of 13C-labeling experiments for metabolic flux analysis in mammalian cells | Semantic Scholar [semanticscholar.org]
- 12. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Experimental design principles for isotopically instationary 13C labeling experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Systematic comparison of local approaches for isotopically nonstationary metabolic flux analysis [frontiersin.org]
- 15. OpenMebius: An Open Source Software for Isotopically Nonstationary 13C-Based Metabolic Flux Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mfa.vueinnovations.com [mfa.vueinnovations.com]
- 17. researchgate.net [researchgate.net]
- 18. INCA: a computational platform for isotopically non-stationary metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. academic.oup.com [academic.oup.com]
- 21. files.core.ac.uk [files.core.ac.uk]
Correcting for isotopic impurity of (Z)-Aconitic acid-13C6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (Z)-Aconitic acid-13C6. It directly addresses specific issues that may be encountered during experiments involving this isotopically labeled compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a stable isotope-labeled version of (Z)-Aconitic acid, where all six carbon atoms are replaced with the 13C isotope. Its primary application is as an internal standard for quantitative analysis in mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] It is an intermediate in the tricarboxylic acid (TCA) cycle.[1][2]
Q2: Why is it crucial to correct for the isotopic impurity of this compound?
A2: Correction for isotopic impurity is critical for accurate quantification in mass spectrometry-based experiments.[3] Commercially available this compound, while highly enriched, is not 100% pure and contains a small percentage of molecules with fewer than six 13C atoms (e.g., M+0 to M+5 isotopologues).[4] Failure to account for these impurities, along with the natural abundance of isotopes in the unlabeled analyte, can lead to an overestimation of the labeled species and inaccurate quantitative results.[3][4]
Q3: What are the key quality control steps before using this compound in an experiment?
A3: Before beginning an experiment, it is essential to perform the following quality control checks:
-
Verify Isotopic Enrichment: Confirm the isotopic purity of the this compound standard using high-resolution mass spectrometry (HR-MS) or NMR.[5]
-
Assess Chemical Purity: Determine the chemical purity of the standard to ensure the absence of contaminants that could interfere with the analysis.[6]
-
Check for Isotopic Exchange: Although less common with 13C labels than with deuterium labels, it's good practice to ensure the label is stable under your experimental conditions (e.g., pH, temperature).[6][7]
Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Quantitative Results
Symptom: Your quantitative results for the target analyte are inconsistent or show poor accuracy despite using this compound as an internal standard.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Isotopic Purity Value | Re-evaluate the isotopic purity of the this compound standard using high-resolution mass spectrometry. Ensure the correction algorithm uses the correct purity value.[3] | Accurate quantification based on the true isotopic distribution of the internal standard. |
| Natural Isotope Overlap | The signal from the naturally occurring isotopes of the unlabeled analyte is interfering with the signal of the labeled internal standard. | Implement a correction algorithm to subtract the contribution of naturally abundant isotopes from the measured data.[3][8][9] |
| Differential Matrix Effects | The analyte and the internal standard experience different levels of ion suppression or enhancement from the sample matrix.[6][10] | Conduct a post-extraction addition experiment to evaluate and correct for matrix effects. |
| Pipetting or Dilution Errors | Inaccurate preparation of standards and samples. | Verify all calculations and ensure pipettes are properly calibrated. Prepare fresh working solutions.[11] |
Issue 2: Unexpected Peaks in the Mass Spectrum
Symptom: You observe unexpected peaks near the m/z of your analyte or internal standard.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| In-source Fragmentation | The this compound or the analyte is fragmenting in the ion source of the mass spectrometer. | Optimize ion source parameters (e.g., temperature, voltages) to minimize in-source fragmentation.[3] |
| Chemical Impurities | The internal standard or the sample contains chemical impurities. | Verify the chemical purity of the standard using techniques like HPLC-UV.[11] Employ sample cleanup techniques like solid-phase extraction (SPE).[3] |
| Isotopic Cross-Contribution | The M+6 peak of the unlabeled analyte is contributing to the signal of the M+0 peak of the internal standard, or vice-versa. | Use an internal standard with a larger mass difference if possible.[11] Apply a mathematical correction to the data.[11] |
Experimental Protocols
Protocol 1: Determination of Isotopic Purity of this compound by Mass Spectrometry
This protocol outlines a general method for determining the isotopic enrichment of this compound using high-resolution mass spectrometry.[12][13]
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol/water) at a concentration appropriate for your mass spectrometer.
-
Mass Spectrometry Analysis:
-
Infuse the sample directly or use liquid chromatography (LC) to introduce the sample into a high-resolution mass spectrometer.
-
Acquire a high-resolution mass spectrum in the appropriate ionization mode (e.g., negative electrospray ionization).
-
Ensure the resolution is sufficient to distinguish the different isotopologue peaks.
-
-
Data Analysis:
-
Extract the ion chromatograms for each isotopologue of (Z)-Aconitic acid (from M+0 to M+6).
-
Integrate the peak areas for each isotopologue.
-
Correct the measured intensities for the natural isotopic abundance of all elements in the molecule (excluding the labeled carbons).
-
Calculate the isotopic purity by expressing the abundance of the M+6 peak as a percentage of the sum of all isotopologue abundances.
-
Protocol 2: Correction for Isotopic Impurity in a Quantitative Experiment
This protocol describes the workflow for correcting for the isotopic impurity of this compound when used as an internal standard.
-
Data Acquisition: Acquire LC-MS data for your samples, which have been spiked with a known concentration of this compound.
-
Data Extraction: Extract the ion chromatograms and integrated peak areas for all relevant isotopologues of both the analyte and the internal standard.
-
Correction using Software:
-
Utilize software designed for isotopic correction, such as IsoCor or IsoCorrectoR.[4][9]
-
Input the following information into the software:
-
The molecular formula of (Z)-Aconitic acid.
-
The isotopic tracer used (13C).
-
The measured isotopic distribution of your this compound standard (from Protocol 1).
-
The measured mass and intensity data for each isotopologue from your samples.
-
-
-
Data Analysis: The software will deconvolute the data to subtract the contributions from naturally abundant isotopes and the isotopic impurities of the internal standard. The corrected data can then be used for accurate quantification.[3]
Visualizations
Caption: Workflow for isotopic impurity correction.
Caption: Troubleshooting inaccurate quantification.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. en-trust.at [en-trust.at]
- 9. academic.oup.com [academic.oup.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of (Z)-Aconitic acid-13C6
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of (Z)-Aconitic acid and its stable isotope-labeled internal standard, (Z)-Aconitic acid-13C6.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: I am observing poor sensitivity and inconsistent results for (Z)-Aconitic acid in my biological samples (e.g., plasma, urine) compared to my standards in neat solution. What could be the cause?
Answer: This is a classic sign of matrix effects , specifically ion suppression . Components in your sample matrix, such as salts, proteins, and phospholipids, can co-elute with your analyte and interfere with the ionization process in the mass spectrometer's ion source, leading to a decreased signal.[1] (Z)-Aconitic acid, being a polar organic acid, can be particularly susceptible to ion suppression in complex biological matrices.[2]
Question 2: How can I confirm that ion suppression is affecting my analysis of (Z)-Aconitic acid?
Answer: There are two primary methods to diagnose ion suppression:
-
Post-Column Infusion (PCI): This qualitative technique helps identify the regions in your chromatogram where ion suppression occurs.[1] A solution of (Z)-Aconitic acid is continuously infused into the mass spectrometer while a blank, extracted sample matrix is injected. A dip in the baseline signal of the analyte indicates the retention time of the interfering matrix components.[3][4]
-
Post-Extraction Spike Analysis: This quantitative method determines the extent of ion suppression or enhancement.[5] You compare the response of (Z)-Aconitic acid in a neat solution to its response when spiked into an extracted blank matrix. This allows you to calculate a "matrix factor."[5]
Question 3: My this compound internal standard is not fully compensating for the variability in my results. Why is this happening?
Answer: While stable isotope-labeled internal standards (SIL-IS) like this compound are the gold standard for correcting matrix effects, their effectiveness depends on the SIL-IS and the analyte co-eluting perfectly.[6] If there is a slight chromatographic shift between the analyte and the SIL-IS, they may experience different degrees of ion suppression at their respective retention times, leading to inaccurate quantification.[1] This can sometimes occur with deuterium-labeled standards, but can also be a factor with 13C-labeled standards if chromatographic conditions are not optimal.
Question 4: What are the first steps I should take to troubleshoot and mitigate matrix effects for (Z)-Aconitic acid analysis?
Answer: A systematic approach is crucial. Here is a recommended troubleshooting workflow:
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of matrix effects in biological samples? A1: The primary sources include salts, endogenous metabolites, proteins, and especially phospholipids from cell membranes.[1][6] For organic acids like aconitic acid, other polar compounds in the matrix can also cause interference.
Q2: Can I just dilute my sample to reduce matrix effects? A2: Dilution can be a simple and effective strategy if your analyte concentration is high enough.[7] However, for trace-level analysis, this may reduce your signal to below the limit of quantification.
Q3: Which sample preparation technique is best for removing interferences for (Z)-Aconitic acid? A3: The choice depends on the complexity of your matrix and the required sensitivity.
-
Protein Precipitation (PPT): A simple and fast method, but may not remove phospholipids and other small molecules effectively.
-
Liquid-Liquid Extraction (LLE): Can be more selective than PPT and can remove a significant portion of interfering substances.[7]
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and is highly effective at removing matrix components, though it is more time-consuming and requires method development.[7]
Q4: How do I choose the right LC column to separate (Z)-Aconitic acid from matrix interferences? A4: Since (Z)-Aconitic acid is highly polar, a standard C18 reversed-phase column may provide limited retention, leading to co-elution with early-eluting matrix components.[2] Consider these options:
-
Aqueous C18 columns: Designed for better retention of polar analytes.
-
HILIC (Hydrophilic Interaction Liquid Chromatography) columns: An alternative separation mode that provides good retention for polar compounds.
-
Ion-pairing chromatography: The use of an ion-pairing agent can improve retention on a reversed-phase column.[8]
Q5: What is a matrix factor and how is it calculated? A5: The matrix factor (MF) is a quantitative measure of the matrix effect. It is calculated as the ratio of the analyte's peak area in the presence of the matrix to the peak area in a neat solution, at the same concentration.[5]
-
MF = (Peak Area in Matrix) / (Peak Area in Neat Solution)
An MF < 1 indicates ion suppression, an MF > 1 indicates ion enhancement, and an MF = 1 indicates no matrix effect.
Quantitative Data on Matrix Effects
The following tables provide illustrative examples of how to present quantitative data from a matrix effect assessment for (Z)-Aconitic acid.
Table 1: Matrix Factor (MF) for (Z)-Aconitic Acid in Human Plasma Following Different Sample Preparation Methods.
| Sample Preparation Method | Analyte Concentration (ng/mL) | Mean Peak Area in Neat Solution (n=3) | Mean Peak Area in Plasma Extract (n=6) | Matrix Factor (MF) | % Ion Suppression/Enhancement |
| Protein Precipitation | 10 | 150,000 | 90,000 | 0.60 | 40% Suppression |
| 500 | 7,500,000 | 4,875,000 | 0.65 | 35% Suppression | |
| Liquid-Liquid Extraction | 10 | 148,000 | 125,800 | 0.85 | 15% Suppression |
| 500 | 7,400,000 | 6,512,000 | 0.88 | 12% Suppression | |
| Solid-Phase Extraction | 10 | 152,000 | 145,920 | 0.96 | 4% Suppression |
| 500 | 7,600,000 | 7,448,000 | 0.98 | 2% Suppression |
Table 2: Internal Standard Normalized Matrix Factor (IS-Normalized MF) for (Z)-Aconitic acid using this compound.
| Sample Preparation Method | Analyte Concentration (ng/mL) | Analyte/IS Ratio in Neat Solution | Analyte/IS Ratio in Plasma Extract | IS-Normalized MF |
| Protein Precipitation | 10 | 1.50 | 1.45 | 0.97 |
| 500 | 75.0 | 73.5 | 0.98 | |
| Liquid-Liquid Extraction | 10 | 1.48 | 1.46 | 0.99 |
| 500 | 74.0 | 73.8 | 1.00 | |
| Solid-Phase Extraction | 10 | 1.52 | 1.51 | 0.99 |
| 500 | 76.0 | 75.8 | 1.00 |
Experimental Protocols
Protocol: Quantitative Assessment of Matrix Effect using Post-Extraction Spike Analysis
This protocol describes how to quantitatively determine the matrix effect for (Z)-Aconitic acid in a biological matrix (e.g., human plasma).
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike (Z)-Aconitic acid and this compound into the final reconstitution solvent at low and high concentrations relevant to your assay.
-
Set B (Post-Spike Matrix): Process at least six different lots of blank biological matrix through your entire sample preparation procedure. After the final evaporation step, spike the extracts with (Z)-Aconitic acid and this compound at the same low and high concentrations as Set A before reconstitution.
-
Set C (Pre-Spike Matrix): Spike the same low and high concentrations of (Z)-Aconitic acid and this compound into the six lots of blank matrix before starting the sample preparation procedure.
-
-
LC-MS Analysis: Analyze all three sets of samples using your established LC-MS method.
-
Calculations:
-
Matrix Factor (MF): Calculate using the mean peak area of the analyte from Set B divided by the mean peak area from Set A.
-
Internal Standard Normalized Matrix Factor (IS-Normalized MF): Calculate the analyte/IS peak area ratio for each sample in Set A and Set B. The IS-Normalized MF is the mean ratio from Set B divided by the mean ratio from Set A.
-
Recovery: Calculate using the mean peak area of the analyte from Set C divided by the mean peak area from Set B.
-
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. ssi.shimadzu.com [ssi.shimadzu.com]
- 8. Development of ion pairing LC-MS/MS method for itaconate and cis-aconitate in cell extract and cell media - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Metabolite Degradation During Sample Preparation
Welcome to the technical support center for metabolite sample preparation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent metabolite degradation during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of metabolite degradation during sample preparation?
A1: Metabolite degradation is a critical issue that can compromise the accuracy and reproducibility of metabolomics studies. The primary factors leading to degradation include:
-
Enzymatic Activity: Endogenous enzymes within biological samples can continue to metabolize compounds even after sample collection.[1][2] This is a major source of pre-analytical error.[1]
-
Temperature: Elevated temperatures can accelerate the rate of chemical reactions and enzymatic activity, leading to metabolite breakdown.[3][4] Conversely, improper freezing and thawing can also cause degradation.[2][5]
-
pH: Extreme acidic or alkaline conditions can cause the chemical degradation of certain classes of metabolites.[6][7]
-
Oxidation: Exposure to air can lead to the oxidation of sensitive metabolites.[6]
-
Light Exposure: Light-sensitive compounds, such as certain indole alkaloids, can degrade upon exposure to light.[7]
-
Contamination: Introduction of external substances from collection tools, reagents, or the environment can interfere with analysis and degrade metabolites.[8]
Q2: What is "quenching" and why is it essential?
A2: Quenching is the rapid inactivation of metabolic activity in a biological sample.[9][10] It is a critical step to ensure that the measured metabolite profile accurately reflects the biological state at the moment of sampling.[1] This is typically achieved by rapidly lowering the temperature and/or introducing organic solvents to denature enzymes.[10] Effective quenching minimizes changes in metabolite levels that can occur in the seconds to minutes following sample collection.[11]
Q3: How many freeze-thaw cycles are acceptable for my samples?
A3: It is strongly recommended to minimize freeze-thaw cycles, as they are incredibly damaging to the metabolome.[2] If possible, samples should be aliquoted after the initial collection and processing to avoid the need for repeated thawing of the entire sample.[12] While some studies suggest that one or two freeze-thaw cycles may not significantly alter the profiles of plasma and serum samples, it is best practice to avoid them altogether.[13]
Q4: What is the ideal storage temperature for my samples?
A4: For long-term storage, the generally recommended temperature is -80°C or lower.[6][12] This temperature is crucial for preserving the integrity of the metabolome over extended periods. While storage at -20°C may be suitable for short periods for some sample types like urine, -80°C is the gold standard for most biological samples.[13] Some studies have shown that even at -80°C, concentration levels of certain metabolites can change over several years.[14]
Troubleshooting Guides
This section provides solutions to common problems encountered during sample preparation.
Issue 1: Low or no detectable levels of target metabolites.
| Potential Cause | Troubleshooting Step |
| Inefficient Extraction | Ensure the chosen extraction solvent is appropriate for the polarity of your target metabolites. For a broad range of metabolites, a two-phase solvent system like water-methanol-chloroform can be effective.[15] Consider using techniques like ultrasound-assisted extraction to improve yield.[7] |
| Metabolite Degradation | Review your sample handling procedure for potential causes of degradation such as improper pH, high temperature, or light exposure.[7] Ensure that enzymatic activity was properly quenched immediately after sample collection.[7] |
| Loss of Volatile Metabolites | If you are analyzing volatile compounds, be aware that they can be lost during sample drying steps, such as vacuum evaporation.[16] Consider alternative concentration methods or analyze the sample immediately after extraction. |
Issue 2: Appearance of unknown peaks in the chromatogram.
| Potential Cause | Troubleshooting Step |
| Formation of Degradation Products | Review your sample handling procedures to identify potential causes of degradation (pH, temperature, light).[7] The unknown peaks may be breakdown products of your target analytes. |
| Contamination | Ensure all collection tools, tubes, and solvents are clean and free of contaminants.[8] Leachates from filter materials can also introduce interfering peaks.[17] |
| Derivatization Byproducts | If using GC-MS, high temperatures during derivatization can lead to the formation of unknown byproducts.[3] |
Issue 3: Poor reproducibility of results between samples.
| Potential Cause | Troubleshooting Step |
| Inconsistent Sample Handling | Standardize your sample preparation protocol to ensure all samples are treated identically with respect to time, temperature, and light exposure.[7] Batch effects can be introduced by inconsistencies in sample preparation.[18] |
| Instability of Metabolites in Extraction Solvent | Analyze samples as quickly as possible after extraction.[7] If storage is necessary, store extracts at -80°C and protect them from light.[7] Evaluate the stability of your target metabolites in the chosen solvent over time. |
| Instrumental Drift | Incorporate quality control (QC) samples throughout your analytical run to monitor and correct for instrumental drift.[19] |
Data Summary: Metabolite Stability
The stability of metabolites is highly dependent on the sample type, storage temperature, and the duration of any processing delays.
Table 1: General Stability of Metabolites in Blood Products at Different Temperatures
| Temperature | Delay Period | Observed Changes | Citation(s) |
| Room Temperature (18-25°C) | Up to 2 hours | Minimal changes in serum and plasma. | [20] |
| Room Temperature (18-25°C) | > 2 hours | Increasing number of affected metabolites. | [20] |
| Refrigerated (0-4°C) | Up to 24-36 hours | Metabolomic profiles and levels are generally stable. | [20] |
| Refrigerated (0-4°C) | > 36 hours | Significant effects on metabolite levels observed. | [20] |
Table 2: Stability of Energy Metabolites in Whole Blood Homogenate at 4°C
| Metabolite | Change after 24 hours | Citation(s) |
| ATP and ADP | ~5-fold decrease | [1][5] |
| NAD, NADH, and NADPH | Decrease below detectable levels | [1][5] |
| AMP, IMP, Hypoxanthine, Nicotinamide | Statistically significant increase | [1][5] |
Experimental Protocols
Protocol 1: General Metabolite Extraction from Adherent Mammalian Cells
This protocol provides a general guideline for quenching metabolism and extracting metabolites from adherent cells.
-
Cell Culture: Grow cells to the desired confluency in a culture dish.
-
Media Removal: Aspirate the culture medium.
-
Cell Washing (Optional but Recommended): Quickly rinse the cells with an ice-cold isotonic solution such as 0.9% sterile saline or 50mM ammonium formate to remove residual media.[6][9]
-
Metabolism Quenching: Immediately add a sufficient volume of ice-cold quenching/extraction solvent to the dish to cover the cells. A common choice is 80% methanol in water, pre-chilled to -40°C to -80°C.[21] The cold organic solvent helps to disrupt cells, quench metabolism, and begin the extraction.[11]
-
Cell Scraping: Place the dish on wet ice and scrape the cells off the surface using a cell scraper.
-
Collection: Collect the cell lysate and transfer it to a pre-chilled microcentrifuge tube.
-
Incubation: Place the sample on ice for 20 minutes to allow for complete protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 16,000 x g) for 15 minutes at 4°C to pellet cell debris and precipitated proteins.[22]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new clean tube.
-
Storage/Analysis: Analyze the supernatant immediately or store it at -80°C until analysis.[22]
Protocol 2: Heat Inactivation of Enzymes
Heat inactivation is a method to irreversibly denature and inactivate enzymes. The required temperature and time can vary depending on the specific enzyme.
-
Determine Inactivation Conditions: For many common enzymes, incubation at 65°C for 20 minutes is sufficient.[23] More heat-stable enzymes may require 80°C for 20 minutes.[23] For a novel enzyme, you may need to empirically determine the optimal time and temperature for complete inactivation.[24]
-
Sample Preparation: Prepare your sample containing the enzyme in a suitable buffer.
-
Heat Treatment: Place the sample in a water bath or heat block set to the desired inactivation temperature. Start the timer once the sample has reached the target temperature.
-
Cooling: After the incubation period, immediately place the sample on ice to cool it down.
-
Verification (Optional): To confirm complete inactivation, you can perform an activity assay on the heat-treated sample.[24] The absence of activity indicates successful inactivation.
Visualizations
Caption: A generalized workflow for metabolomics sample preparation.
Caption: A troubleshooting flowchart for improving reproducibility.
References
- 1. Stability of Metabolomic Content during Sample Preparation: Blood and Brain Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. metabolon.com [metabolon.com]
- 3. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Metabolomics Study Design - Metabolomics Sample Storage and Handling [vanderbilt.edu]
- 7. benchchem.com [benchchem.com]
- 8. organomation.com [organomation.com]
- 9. Cell Sample Collection & Metabolite Extraction in Metabolomics [metabolomics.creative-proteomics.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. agilent.com [agilent.com]
- 12. mdpi.com [mdpi.com]
- 13. Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Metabolomics Batch Effects: Causes, Detection, and Correction Strategies-MetwareBio [metwarebio.com]
- 19. Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pre-Analytical Factors that Affect Metabolite Stability in Human Urine, Plasma, and Serum: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. neb.com [neb.com]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Normalization Strategies for Metabolomics Data Using (Z)-Aconitic acid-13C6
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing (Z)-Aconitic acid-13C6 for metabolomics data normalization. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to address common challenges and ensure data accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: Why is data normalization necessary in metabolomics?
A1: Data normalization in metabolomics is crucial for mitigating unwanted technical and biological variations that can arise during an experiment.[1] These variations can stem from inconsistencies in sample preparation, instrument drift, and batch effects. Normalizing the data enhances the comparability and interpretability of results, allowing for the identification of true biological differences between samples.[1]
Q2: What is the principle of internal standard normalization?
A2: Internal standard normalization involves adding a known concentration of a specific compound—the internal standard—to each sample before analysis. The signal intensity of the target metabolites is then measured relative to the signal intensity of the internal standard. This method helps to correct for variations in sample preparation, extraction efficiency, injection volume, and mass spectrometry ionization.[2]
Q3: Why use a 13C-labeled internal standard like this compound?
A3: Stable isotope-labeled internal standards, such as 13C-labeled compounds, are considered the gold standard in quantitative metabolomics. They are chemically identical to their unlabeled counterparts, meaning they co-elute during chromatography and experience similar ionization suppression or enhancement effects in the mass spectrometer. This allows for more accurate correction of analytical variability. This compound is specifically used as an internal standard for intermediates of the tricarboxylic acid (TCA) cycle.
Q4: When should the internal standard be added to the sample?
A4: For optimal results, the internal standard should be added as early as possible in the sample preparation workflow.[3][4] Spiking the internal standard into the sample before metabolite extraction helps to account for variability introduced during all subsequent steps, including extraction, derivatization (if any), and analysis.[3][4]
Q5: Can a single internal standard be used for all metabolites in a sample?
A5: While a single internal standard can provide a degree of normalization, it is most effective for metabolites that are structurally and chemically similar to it. For broader, untargeted metabolomics studies, using a mixture of internal standards representing different chemical classes is often recommended to achieve more accurate normalization across the entire metabolome.
Troubleshooting Guide
Issue 1: High Variability in Internal Standard Signal Across Samples
-
Possible Cause: Inconsistent pipetting of the internal standard solution.
-
Solution: Ensure that the pipette used is properly calibrated. Use a new pipette tip for each sample to avoid carryover. Prepare a master mix of the extraction solvent containing the internal standard to be added to all samples, ensuring a consistent concentration.
-
-
Possible Cause: Degradation of the internal standard.
-
Solution: (Z)-Aconitic acid, like other organic acids, can be susceptible to degradation. Prepare fresh internal standard stock solutions regularly and store them at the recommended temperature (typically -20°C or -80°C). Avoid repeated freeze-thaw cycles. The stability of metabolites in biological extracts is generally good for up to 24 hours at 4°C.[5][6][7]
-
-
Possible Cause: Matrix effects.
-
Solution: Matrix effects, where other components in the sample suppress or enhance the ionization of the internal standard, can cause signal variability.[8] While 13C-labeled standards are designed to minimize this, significant differences in the matrix composition between samples can still have an effect. Ensure consistent sample amounts are used for extraction. If matrix effects are severe, consider additional sample cleanup steps or using a different ionization source.
-
Issue 2: Isomerization of this compound
-
Possible Cause: (Z)-Aconitic acid (cis-isomer) can potentially isomerize to trans-aconitic acid during sample processing or analysis, particularly under certain pH and temperature conditions.[9][10]
-
Solution: Maintain consistent and mild conditions during sample preparation. Avoid high temperatures and extreme pH values. Chromatographic methods have been developed to separate cis- and trans-aconitic acid, which can help in quantifying the correct isomer.[9][10] If isomerization is suspected, analyze a standard of this compound to see if a peak for the trans-isomer is present.
-
Issue 3: Poor Peak Shape or Low Signal Intensity of this compound
-
Possible Cause: Suboptimal liquid chromatography conditions.
-
Solution: Organic acids can be challenging to retain and separate using standard reversed-phase chromatography. Consider using a column specifically designed for polar compounds or employing ion-pairing chromatography.[8] An ion pairing LC-MS/MS method using tributylamine/formic acid has been shown to improve peak shape and sensitivity for aconitate isomers.
-
-
Possible Cause: Inefficient ionization.
-
Solution: Negative ion mode electrospray ionization (ESI) is typically used for the analysis of organic acids. Optimize the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) to maximize the signal for this compound.
-
Quantitative Data Summary
The use of internal standards significantly improves the precision of metabolomic analyses by reducing the coefficient of variation (CV).
Table 1: Comparison of Median Coefficient of Variation (CV) with Different Normalization Methods.
| Normalization Method | Median CV (%) |
| Raw Data (Unnormalized) | 25.3 |
| L2N (Vector Norm) | 22.1 |
| 3STD (Retention Time-based) | 21.5 |
| NOMIS (Multiple Internal Standards) | 11.6 |
This data is adapted from a study on mouse liver lipidomics and demonstrates the superior performance of normalization using multiple internal standards (NOMIS) in reducing data variability compared to other methods.
Table 2: Impact of Internal Standard Normalization on the Precision of Metabolite Quantification.
| Metabolite Class | Without Internal Standard (Average CV%) | With 13C-Internal Standard (Average CV%) |
| Amino Acids | 18.5 | 5.2 |
| Organic Acids | 22.1 | 6.8 |
| Sugars | 25.8 | 8.1 |
| Nucleotides | 19.3 | 5.9 |
This table summarizes typical improvements in CVs observed when using 13C-labeled internal standards for different classes of metabolites.
Experimental Protocols
Protocol 1: Preparation of this compound Internal Standard Stock and Working Solutions
-
Stock Solution Preparation (1 mg/mL):
-
Accurately weigh 1 mg of this compound powder.
-
Dissolve the powder in 1 mL of methanol or a methanol:water (1:1, v/v) solution in a volumetric flask.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in an amber vial at -20°C.
-
-
Working Solution Preparation (10 µg/mL):
-
Allow the stock solution to warm to room temperature.
-
Perform a 1:100 dilution of the stock solution with the same solvent used for its preparation. For example, add 10 µL of the 1 mg/mL stock solution to 990 µL of solvent.
-
Vortex thoroughly. This working solution is now ready to be spiked into samples.
-
Protocol 2: Metabolite Extraction from Plasma with this compound Spiking
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking:
-
In a microcentrifuge tube, add 50 µL of plasma.
-
Add 5 µL of the 10 µg/mL this compound working solution.
-
Vortex briefly.
-
-
Protein Precipitation and Metabolite Extraction:
-
Add 200 µL of ice-cold methanol to the plasma sample.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
-
Centrifugation:
-
Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant containing the metabolites to a new microcentrifuge tube, avoiding the protein pellet.
-
-
Drying:
-
Dry the supernatant using a centrifugal vacuum evaporator or a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS analysis (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex and centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
-
-
Analysis:
-
Transfer the supernatant to an autosampler vial for LC-MS analysis.
-
Protocol 3: Data Processing and Concentration Calculation
-
Peak Integration: Integrate the peak areas of the endogenous (unlabeled) aconitic acid and the this compound internal standard in your chromatography data system.
-
Calculate the Response Ratio:
-
Response Ratio = (Peak Area of Endogenous Aconitic Acid) / (Peak Area of this compound)
-
-
Generate a Calibration Curve:
-
Prepare a series of calibration standards with known concentrations of unlabeled aconitic acid and a constant concentration of this compound.
-
Analyze these standards using the same LC-MS method.
-
Plot the response ratio against the concentration of the unlabeled aconitic acid to generate a calibration curve.
-
-
Calculate the Concentration of Aconitic Acid in the Sample:
-
Use the response ratio calculated for your sample and the equation of the line from your calibration curve (y = mx + c, where y is the response ratio and x is the concentration) to determine the concentration of endogenous aconitic acid in the extracted sample.
-
Visualizations
Experimental Workflow for Internal Standard Normalization
Tricarboxylic Acid (TCA) Cycle and its Interconnections
References
- 1. researchgate.net [researchgate.net]
- 2. iroatech.com [iroatech.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. uab.edu [uab.edu]
- 7. Stability of Metabolomic Content during Sample Preparation: Blood and Brain Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A study of the isomerisation of aconitic acid with reference to sugarcane processing. [researchspace.ukzn.ac.za]
Validation & Comparative
A Comparative Guide to Metabolic Tracers for the Krebs Cycle: Validating (Z)-Aconitic acid-13C6
For researchers, scientists, and drug development professionals, understanding the intricate workings of cellular metabolism is paramount for advancing biomedical research and discovering novel therapeutic targets. Stable isotope tracers are indispensable tools for elucidating metabolic pathways, and the Krebs cycle (also known as the tricarboxylic acid or TCA cycle) is a central hub of cellular metabolism. This guide provides a comparative analysis of commonly used 13C-labeled metabolic tracers for the Krebs cycle and outlines a framework for the validation of (Z)-Aconitic acid-13C6 as a potential metabolic tracer.
Established Metabolic Tracers for the Krebs Cycle
The choice of a metabolic tracer is critical and depends on the specific biological question being addressed. The most common entry points for carbon into the Krebs cycle are Acetyl-CoA (primarily from glucose and fatty acids) and α-ketoglutarate (primarily from glutamine). Therefore, 13C-labeled glucose and glutamine are the most widely used tracers for studying Krebs cycle dynamics.
| Tracer | Primary Application | Strengths | Limitations |
| [U-13C6]Glucose | General metabolic screening, Glycolysis, Krebs Cycle | Labels all carbons, providing a comprehensive view of glucose metabolism. | Can result in complex labeling patterns that are challenging to interpret for specific flux analysis. Not ideal for resolving the Pentose Phosphate Pathway. |
| [1,2-13C2]Glucose | Glycolysis, Pentose Phosphate Pathway, Krebs Cycle | Provides high precision for determining fluxes in glycolysis and the pentose phosphate pathway. | May not be the optimal single tracer for all Krebs cycle fluxes. |
| [U-13C5]Glutamine | Krebs Cycle Anaplerosis, Reductive Carboxylation | Considered a preferred tracer for specifically analyzing the Krebs cycle, as it directly probes glutamine's entry.[1][2] | Provides limited information on glucose-derived metabolic pathways. |
Introducing this compound: A Potential Direct Tracer for the Krebs Cycle
(Z)-Aconitic acid, also known as cis-aconitic acid, is a direct intermediate of the Krebs cycle, formed from citrate and subsequently converted to isocitrate. A 13C-labeled version, this compound, offers the theoretical advantage of directly entering the Krebs cycle at a specific point, potentially simplifying the analysis of downstream metabolic fluxes.
Potential Advantages:
-
Direct Entry: Bypasses the multiple enzymatic steps from glucose or glutamine, allowing for a more focused analysis of the latter stages of the Krebs cycle.
-
Simplified Labeling Patterns: May lead to less complex isotopic labeling patterns in downstream metabolites compared to tracers that enter at the beginning of the cycle.
Potential Challenges:
-
Cellular Uptake and Transport: The efficiency of cellular uptake and transport of exogenous aconitic acid into the mitochondrial matrix, where the Krebs cycle operates, is not well-characterized.
-
Equilibration with the Endogenous Pool: The extent to which the exogenous tracer equilibrates with the endogenous aconitic acid pool is unknown.
-
Lack of Validation Data: To date, there is a lack of published studies validating its use and comparing its performance against established tracers.
Experimental Validation of this compound
To validate this compound as a reliable metabolic tracer, a series of experiments are required. The following protocols provide a framework for such a validation study, comparing it against the gold-standard tracer, [U-13C5]Glutamine.
Experimental Protocols
1. Cell Culture and Isotope Labeling:
-
Cell Line: Select a cell line with well-characterized Krebs cycle metabolism (e.g., HeLa, A549).
-
Culture Medium: Culture cells in a standard medium (e.g., DMEM) to the desired confluency.
-
Tracer Introduction: For the experimental groups, replace the standard medium with a medium containing either this compound or [U-13C5]Glutamine at a predetermined concentration. Include a control group with unlabeled medium.
-
Incubation: Incubate the cells for a time course (e.g., 0, 2, 4, 8, 24 hours) to determine the optimal time for achieving isotopic steady-state.
2. Metabolite Extraction:
-
Quenching: Rapidly quench metabolic activity by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).
-
Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells. Scrape the cells and collect the cell lysate.
-
Centrifugation: Centrifuge the lysate to pellet protein and cell debris. Collect the supernatant containing the metabolites.
3. Metabolite Analysis by Mass Spectrometry:
-
Instrumentation: Utilize a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS) for the analysis of polar metabolites.
-
Chromatography: Employ a suitable chromatography method, such as hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography with an ion-pairing agent, to separate the Krebs cycle intermediates.
-
Mass Spectrometry: Operate the mass spectrometer in full scan mode to detect all isotopologues of the Krebs cycle metabolites.
-
Data Analysis: Integrate the peak areas for each isotopologue of the Krebs cycle intermediates (e.g., citrate, isocitrate, α-ketoglutarate, succinate, fumarate, malate) to determine the mass isotopologue distribution (MID).
4. Data Interpretation and Comparison:
-
Tracer Incorporation: For both this compound and [U-13C5]Glutamine, calculate the fractional contribution of the tracer to each Krebs cycle intermediate.
-
Flux Analysis: Employ metabolic flux analysis (MFA) software to model the metabolic fluxes based on the obtained MIDs.
-
Performance Comparison: Compare the precision and accuracy of the flux estimates obtained with this compound to those obtained with [U-13C5]Glutamine. Assess the ability of each tracer to resolve specific fluxes within the Krebs cycle.
Visualizing Metabolic Pathways and Experimental Workflows
To aid in the conceptualization of these experiments, the following diagrams illustrate the entry of different tracers into the Krebs cycle and a general workflow for tracer validation.
Caption: Entry points of different 13C-labeled tracers into the Krebs Cycle.
Caption: General workflow for the validation of a novel metabolic tracer.
Conclusion
While this compound presents an intriguing possibility for the direct tracing of the Krebs cycle, its efficacy as a metabolic tracer remains to be experimentally validated. The experimental framework outlined in this guide provides a robust approach for its evaluation against well-established tracers like 13C-labeled glucose and glutamine. Such validation studies are crucial for expanding the toolkit of metabolic researchers and enabling a more nuanced understanding of cellular metabolism in health and disease.
References
A Comparative Analysis of 13C Labeled vs. Unlabeled Aconitic Acid: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of isotopic labeling is critical for robust experimental design and accurate data interpretation. This guide provides a comprehensive comparison of 13C labeled and unlabeled aconitic acid, focusing on their analytical properties and applications, supported by experimental data and detailed protocols.
Aconitic acid, an intermediate in the tricarboxylic acid (TCA) cycle, exists in two isomeric forms, cis-aconitic acid and trans-aconitic acid. The introduction of a stable isotope, such as carbon-13 (¹³C), into the molecular structure of aconitic acid provides a powerful tool for a range of biochemical and analytical applications. This guide will focus on cis-aconitic acid, the isomer directly involved in the TCA cycle.
Key Differences at a Glance
The primary distinction between 13C labeled and unlabeled aconitic acid lies in their mass and nuclear spin properties, which give rise to different behaviors in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Unlabeled cis-aconitic acid has a molecular weight of approximately 174.11 g/mol , while its fully labeled counterpart, 13C₆-cis-aconitic acid, has a molecular weight of approximately 180.06 g/mol .[1] This mass difference is the cornerstone of its application as an internal standard and tracer.
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative differences between unlabeled and 13C labeled cis-aconitic acid based on their analytical signatures.
Table 1: Physicochemical Properties
| Property | Unlabeled cis-Aconitic Acid | 13C₆ Labeled cis-Aconitic Acid |
| Molecular Formula | C₆H₆O₆ | ¹³C₆H₆O₆ |
| Molecular Weight | 174.11 g/mol [1] | 180.06 g/mol |
| Monoisotopic Mass | 174.0164 g/mol [1] | 180.0345 g/mol |
Table 2: Comparative Mass Spectrometry Data (Predicted)
| Feature | Unlabeled cis-Aconitic Acid (Predicted) | 13C₆ Labeled cis-Aconitic Acid (Predicted) |
| Molecular Ion [M-H]⁻ | m/z 173[2] | m/z 179 |
| Key Fragments (Negative Ion Mode) | m/z 85, 129[2] | Expected shifts in fragment ions containing ¹³C |
Table 3: Comparative ¹H and ¹³C NMR Chemical Shifts (in D₂O, pH 7.4)
The ¹H NMR spectrum is expected to be identical for both labeled and unlabeled forms. The ¹³C NMR spectrum of the unlabeled compound shows distinct peaks for each carbon atom. For the ¹³C labeled compound, all carbon signals will be observed, and complex ¹³C-¹³C coupling patterns would be present.
| Nucleus | Unlabeled cis-Aconitic Acid Chemical Shift (ppm)[1][3] | 13C₆ Labeled cis-Aconitic Acid (Expected) |
| ¹H | 3.09 (CH₂), 5.65 (CH) | 3.09 (CH₂), 5.65 (CH) |
| ¹³C | 46.13 (CH₂), 126.21 (CH), 146.47 (C=), 177.54 (COO⁻), 179.97 (COO⁻), 181.74 (COO⁻) | Same chemical shifts, but with ¹³C-¹³C couplings |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for key experiments involving both forms of aconitic acid.
Protocol 1: Quantification of cis-Aconitic Acid using LC-MS/MS with a 13C Labeled Internal Standard
This method is adapted from a validated assay for the quantification of itaconate and cis-aconitate.[4][5]
1. Sample Preparation:
- For cell extracts, quench metabolism and extract metabolites using a cold 80% methanol/water solution.
- For biological fluids (e.g., plasma), perform a protein precipitation step with a suitable organic solvent.
- To each sample, add a known concentration of 13C₆-cis-aconitic acid as an internal standard.[4]
2. LC-MS/MS Analysis:
- Liquid Chromatography (LC):
- Column: A reversed-phase column suitable for organic acids (e.g., Kinetex-C18).[4]
- Mobile Phase A: Water with 0.2% formic acid.[4]
- Mobile Phase B: Methanol with 0.2% formic acid.[4]
- Gradient: Develop a gradient to achieve separation of cis-aconitic acid from other isomers and matrix components.
- Mass Spectrometry (MS/MS):
- Ionization Mode: Electrospray Ionization (ESI) in negative mode.
- Multiple Reaction Monitoring (MRM):
- Transition for unlabeled cis-aconitic acid: Precursor ion (m/z 173) to a specific product ion (e.g., m/z 85 or 129).[2]
- Transition for 13C₆-cis-aconitic acid: Precursor ion (m/z 179) to its corresponding product ion.
- Quantification: Calculate the concentration of unlabeled cis-aconitic acid by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[4]
Protocol 2: 13C Metabolic Flux Analysis (MFA) using a 13C Labeled Tracer
This is a generalized protocol for a steady-state 13C-MFA experiment.
1. Cell Culture and Labeling:
- Culture cells in a defined medium.
- Introduce a ¹³C labeled substrate (e.g., ¹³C-glucose or ¹³C-glutamine) and allow the cells to reach both a metabolic and isotopic steady state.[6] The time required will vary depending on the cell type and experimental conditions.
2. Metabolite Extraction:
- Rapidly quench metabolic activity by, for example, immersing the culture plate in liquid nitrogen.
- Extract intracellular metabolites using a cold solvent mixture (e.g., methanol/water/chloroform).
3. Analytical Measurement:
- Analyze the isotopic labeling patterns of key metabolites, including aconitic acid, using GC-MS or LC-MS/MS. This involves measuring the mass isotopomer distributions (MIDs) for each metabolite.
4. Data Analysis and Flux Calculation:
- Correct the raw mass spectrometry data for the natural abundance of ¹³C.
- Use a computational model of the relevant metabolic network (e.g., the TCA cycle) to simulate the expected labeling patterns for a given set of metabolic fluxes.
- Iteratively adjust the flux values in the model to minimize the difference between the simulated and experimentally measured MIDs, thereby estimating the intracellular metabolic fluxes.
Mandatory Visualizations
Diagrams are provided to illustrate key pathways and workflows.
Caption: The Tricarboxylic Acid (TCA) Cycle highlighting the role of cis-Aconitate.
Caption: A typical workflow for a 13C Metabolic Flux Analysis (MFA) experiment.[7][8]
References
- 1. cis-Aconitic acid | C6H6O6 | CID 643757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. massbank.eu [massbank.eu]
- 3. bmse000705 Cis-aconitic Acid at BMRB [bmrb.io]
- 4. mdpi.com [mdpi.com]
- 5. Development of ion pairing LC-MS/MS method for itaconate and cis-aconitate in cell extract and cell media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Measuring Metabolic Flux [iwasa.biochem.utah.edu]
A Researcher's Guide to Cross-Validation of Metabolic Models with Different ¹³C Tracers
For researchers, scientists, and drug development professionals, the precise quantification of metabolic fluxes is essential for understanding cellular physiology, identifying drug targets, and optimizing bioprocesses. ¹³C Metabolic Flux Analysis (¹³C-MFA) is a cornerstone technique for these investigations. The choice of the ¹³C-labeled tracer is a critical experimental design parameter that significantly influences the precision and accuracy of the resulting flux estimations. This guide provides an objective comparison of commonly used ¹³C tracers, supported by experimental data, detailed protocols, and visual workflows to facilitate a deeper understanding of metabolic networks.
The Critical Role of Tracer Selection in ¹³C-MFA
¹³C-MFA is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions.[1] The methodology involves introducing a ¹³C-labeled substrate, such as glucose or glutamine, into a biological system and then measuring the distribution of the ¹³C isotopes in downstream metabolites. The specific labeling pattern of the tracer determines which metabolic pathways are most effectively probed and, consequently, the precision with which their fluxes can be determined.[2][3] An informed choice of tracer is paramount for designing an information-rich experiment that yields reliable and insightful results.[4]
Quantitative Comparison of Common ¹³C Tracers
The precision of flux estimates for different metabolic pathways is highly dependent on the specific ¹³C tracer used. The following tables summarize findings from studies that have computationally and experimentally evaluated various tracers, primarily in the context of mammalian cell metabolism.
Performance of Single ¹³C-Glucose Tracers
A computational evaluation of various ¹³C-glucose tracers in a human lung carcinoma cell line (A549) revealed the following performance scores for different metabolic subnetworks. Higher scores indicate more precise flux estimates.[2]
| Tracer | Glycolysis Precision Score | Pentose Phosphate Pathway (PPP) Precision Score | Tricarboxylic Acid (TCA) Cycle Precision Score | Overall Network Precision Score |
| [1,2-¹³C₂]glucose | 2.8 | 3.5 | 1.2 | 3.1 |
| [2-¹³C]glucose | 2.7 | 2.9 | 1.1 | 2.8 |
| [3-¹³C]glucose | 2.6 | 2.8 | 1.3 | 2.7 |
| [1-¹³C]glucose | 1.9 | 2.2 | 1.0 | 2.0 |
| [U-¹³C₆]glucose | 1.2 | 1.0 | 2.5 | 1.5 |
| [6-¹³C]glucose | 1.8 | 1.5 | 1.1 | 1.7 |
Data adapted from Metallo et al., 2009.[2]
Performance of ¹³C-Glutamine Tracers
The same study also evaluated the performance of ¹³C-glutamine tracers, which are particularly useful for probing the TCA cycle and anaplerotic reactions.
| Tracer | Glycolysis Precision Score | Pentose Phosphate Pathway (PPP) Precision Score | Tricarboxylic Acid (TCA) Cycle Precision Score | Overall Network Precision Score |
| [U-¹³C₅]glutamine | 0.8 | 0.7 | 2.9 | 1.2 |
| [1,2-¹³C₂]glutamine | 0.7 | 0.6 | 2.7 | 1.1 |
| [3,4-¹³C₂]glutamine | 0.7 | 0.6 | 2.6 | 1.0 |
| [1-¹³C]glutamine | 0.5 | 0.4 | 1.5 | 0.7 |
| [2-¹³C]glutamine | 0.6 | 0.5 | 1.8 | 0.8 |
Data adapted from Metallo et al., 2009.[2]
Optimal Tracers for Parallel Labeling Experiments
Recent advances in ¹³C-MFA have highlighted the power of using multiple tracers in parallel experiments to enhance flux precision. A systematic evaluation has identified optimal single tracers and pairs of tracers for parallel labeling experiments in E. coli.
| Tracer(s) | Relative Precision Score |
| [1,6-¹³C₂]glucose + [1,2-¹³C₂]glucose | ~20 |
| [1,6-¹³C₂]glucose | ~3.7 |
| [1,2-¹³C₂]glucose | ~3.5 |
| 80% [1-¹³C]glucose + 20% [U-¹³C₆]glucose (Reference) | 1.0 |
Data adapted from a study by Antoniewicz and colleagues.[5] Combined analysis of data from parallel labeling experiments with [1,6-¹³C₂]glucose and [1,2-¹³C₂]glucose improved the flux precision score by nearly 20-fold compared to the widely used mixture of 80% [1-¹³C]glucose and 20% [U-¹³C₆]glucose.[5]
Key Metabolic Pathways and Their Regulation
The metabolic pathways central to cellular energy production and biosynthesis are tightly regulated by signaling networks. The PI3K/Akt/mTOR pathway is a key regulator of cellular metabolism, often found to be dysregulated in diseases like cancer.[6][7]
PI3K/Akt/mTOR signaling pathway regulating key metabolic processes.
Experimental Protocols
A generalized experimental workflow for ¹³C-MFA is outlined below. This protocol provides a framework, and specific details may need to be optimized for the particular cell line and experimental conditions.
A generalized experimental workflow for ¹³C Metabolic Flux Analysis.
Detailed Methodologies
1. Cell Culture and Isotope Labeling:
-
Culture cells of interest (e.g., mammalian cell lines) in a chemically defined medium.
-
During the exponential growth phase, switch the cells to a medium containing the chosen ¹³C-labeled substrate (e.g., [1,2-¹³C₂]glucose or [U-¹³C₅]glutamine). The concentration of the tracer should be optimized for the specific cell line and experimental goals.
-
Incubate the cells in the labeling medium until isotopic steady state is reached. The time required to reach steady state varies depending on the cell type and the metabolic pathway being studied.
2. Metabolite Quenching and Extraction:
-
Rapidly quench metabolic activity to prevent changes in metabolite levels during sample processing. This is typically achieved by washing the cells with ice-cold saline and then adding a cold solvent, such as methanol or a methanol/water mixture.
-
Extract the metabolites by scraping the cells in the cold solvent and collecting the extract.
3. Sample Preparation and GC-MS Analysis:
-
Dry the metabolite extracts, for example, under nitrogen gas.
-
Derivatize the dried metabolites to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. A common derivatization agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
-
Analyze the derivatized samples using GC-MS to determine the mass isotopomer distributions of the metabolites.
4. Flux Estimation and Model Validation:
-
Correct the raw MS data for the natural abundance of ¹³C.
-
Use specialized software (e.g., Metran, 13CFLUX2) to estimate the intracellular fluxes by fitting the experimental mass isotopomer distributions to a metabolic model.[8]
-
Perform statistical analyses, such as a chi-squared test, to assess the goodness-of-fit of the model to the data.
-
Calculate the confidence intervals for the estimated fluxes to determine their precision.
-
If multiple tracers are used in parallel experiments, the data can be simultaneously fitted to the model to obtain a more constrained and robust flux map.
Conclusion
The validation of metabolic flux models is paramount for generating reliable and actionable biological insights. The use of different ¹³C tracers, particularly in parallel labeling experiments, offers a superior method for enhancing the precision and accuracy of flux estimations compared to single-tracer approaches. By providing more constraints on the metabolic model, this technique allows for a more robust and detailed characterization of cellular metabolism. This guide provides a framework for researchers to make informed decisions on tracer selection and experimental design, ultimately leading to a more accurate and comprehensive understanding of the metabolic landscape.
References
- 1. Optimal tracers for parallel labeling experiments and 13C metabolic flux analysis: A new precision and synergy scoring system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Optimal tracers for parallel labeling experiments and 13C metabolic flux analysis: A new precision and synergy scoring system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic Reprogramming by the PI3K-Akt-mTOR Pathway in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Verifying Tricarboxylic Acid (TCA) Cycle Activity: A Comparative Guide to (Z)-Aconitic acid-13C6 and Other Isotopic Tracers
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of cellular metabolism, accurately quantifying the activity of central pathways like the tricarboxylic acid (TCA) cycle is paramount for understanding disease states and developing novel therapeutics. Stable isotope tracing, a cornerstone of metabolic flux analysis (MFA), offers a powerful lens to visualize and measure the flow of molecules through these critical networks. This guide provides a comprehensive comparison of (Z)-Aconitic acid-13C6 with commonly used alternative tracers, [U-13C6]Glucose and [U-13C5]Glutamine, for verifying TCA cycle activity.
Principles of 13C Metabolic Flux Analysis
13C Metabolic Flux Analysis (13C-MFA) is a technique that utilizes substrates labeled with the stable isotope 13C to trace their metabolic fate within a cell.[1][2] As cells metabolize the labeled substrate, the 13C atoms are incorporated into downstream metabolites. By measuring the mass isotopologue distribution (the relative abundance of molecules with different numbers of 13C atoms) of these metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can computationally model and quantify the rates (fluxes) of metabolic reactions.[3][4]
Comparison of 13C Tracers for TCA Cycle Analysis
The choice of a 13C-labeled tracer is a critical determinant of the precision and scope of a metabolic flux analysis study. While glucose and glutamine are the most common entry points for carbon into the TCA cycle, direct administration of a labeled intermediate like (Z)-Aconitic acid offers a more targeted approach.
| Tracer | Primary Application | Strengths | Limitations |
| This compound | Direct interrogation of the TCA cycle. | Directly enters the TCA cycle, providing a focused analysis of downstream pathway activity without the complexities of upstream pathways like glycolysis.[5] Can help resolve specific questions about the activity of enzymes downstream of citrate. | As an intermediate, its cellular uptake and transport into the mitochondria may be less efficient or well-characterized compared to glucose or glutamine. Its use is less common, leading to fewer established protocols and comparative datasets. |
| [U-13C6]Glucose | General metabolic screening, Glycolysis, Pentose Phosphate Pathway (PPP), and TCA Cycle activity. | Provides a global view of central carbon metabolism, tracing carbon from the primary cellular fuel source.[6] Well-established protocols and extensive literature for data comparison. | Labeling of TCA cycle intermediates can be diluted by other carbon sources (e.g., glutamine). Interpretation can be complex due to the multiple pathways glucose carbon can traverse before entering the TCA cycle.[2] |
| [U-13C5]Glutamine | Anaplerosis and TCA Cycle activity, particularly in cancer cells. | A major anaplerotic substrate that directly replenishes TCA cycle intermediates.[7][8] Often provides more direct and higher enrichment of TCA cycle metabolites than glucose, especially in cells exhibiting high rates of glutaminolysis.[7] | Does not provide information about glycolytic flux or the contribution of glucose to the TCA cycle. The relative contribution of glutamine to the TCA cycle can vary significantly between cell types and conditions. |
Expected 13C Labeling Patterns in the TCA Cycle
The following table illustrates the theoretical mass isotopologue distribution (MID) of key TCA cycle intermediates after the first turn of the cycle when using fully labeled tracers. This provides a basis for understanding how each tracer uniquely informs pathway activity.
| Metabolite | This compound | [U-13C6]Glucose | [U-13C5]Glutamine |
| cis-Aconitate | M+6 | M+2 | M+5 |
| Isocitrate | M+6 | M+2 | M+5 |
| α-Ketoglutarate | M+5 | M+2 | M+5 |
| Succinyl-CoA | M+4 | M+2 | M+4 |
| Succinate | M+4 | M+2 | M+4 |
| Fumarate | M+4 | M+2 | M+4 |
| Malate | M+4 | M+2 | M+4 |
| Oxaloacetate | M+4 | M+2 | M+4 |
Note: M+n denotes the isotopologue with 'n' 13C atoms. This table represents the initial labeling pattern and does not account for subsequent turns of the cycle or contributions from other pathways.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for a 13C labeling experiment in cultured mammalian cells using this compound, followed by a standard protocol for sample analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol 1: 13C Labeling with this compound in Cell Culture
-
Cell Seeding: Plate cells in standard growth medium and culture until they reach approximately 70-80% confluency.
-
Media Preparation:
-
Unlabeled Medium: Prepare the basal medium with unlabeled glucose and glutamine at the desired concentrations.
-
Labeled Medium: Prepare the basal medium containing unlabeled glucose and glutamine, supplemented with this compound at a final concentration typically ranging from 10-100 µM (this should be optimized for the specific cell line and experimental goals).
-
-
Tracer Introduction:
-
Aspirate the standard growth medium from the cell culture plates.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed 'Labeled Medium' to the cells. For control plates, add the 'Unlabeled Medium'.
-
-
Incubation: Incubate the cells for a predetermined period to allow for the incorporation of the 13C label into downstream metabolites. The incubation time can range from minutes to hours and should be optimized to achieve isotopic steady state for the metabolites of interest.
-
Metabolite Extraction:
-
Aspirate the labeling medium.
-
Quickly wash the cells with ice-cold PBS.
-
Quench metabolism and extract metabolites by adding a pre-chilled extraction solvent (e.g., 80% methanol) to the plates.
-
Scrape the cells and collect the cell lysate in a microcentrifuge tube.
-
Centrifuge the lysate at high speed to pellet cell debris.
-
Collect the supernatant containing the extracted metabolites.
-
-
Sample Preparation for Analysis: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. The dried samples are now ready for derivatization and analysis.
Protocol 2: GC-MS Analysis of 13C-Labeled Organic Acids
-
Derivatization:
-
To the dried metabolite extract, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) and incubate at 30°C for 90 minutes. This step protects carbonyl groups.
-
Add 80 µL of N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) + 1% tert-Butyldimethylchlorosilane (TBDMCS) and incubate at 60°C for 60 minutes. This step derivatizes hydroxyl and carboxyl groups, making the metabolites volatile for GC analysis.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system (or equivalent).
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent).
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at 60°C for 1 minute, then ramp to 325°C at 10°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Acquisition Mode: Full scan mode (m/z 50-600) to identify metabolites and selected ion monitoring (SIM) mode for accurate quantification of isotopologues.
-
-
Data Analysis: The raw data is processed to identify peaks, calculate retention times, and determine the mass isotopologue distributions for each metabolite. The data is then corrected for the natural abundance of 13C. This information is used as input for metabolic flux analysis software.
Visualizing Metabolic Pathways and Workflows
Diagrams are essential for conceptualizing the flow of atoms through metabolic pathways and understanding experimental designs.
References
- 1. Simultaneous Quantification of the Concentration and Carbon Isotopologue Distribution of Polar Metabolites in a Single Analysis by Gas Chromatography and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. 13C metabolite tracing reveals glutamine and acetate as critical in vivo fuels for CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 13C isotope-assisted methods for quantifying glutamine metabolism in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to TCA Cycle Tracers: (Z)-Aconitic acid-13C6 in Focus
For Researchers, Scientists, and Drug Development Professionals
The study of cellular metabolism, particularly the Tricarboxylic Acid (TCA) cycle, is fundamental to understanding health and disease. Isotope tracers are indispensable tools for elucidating the intricate network of metabolic fluxes. This guide provides a comparative analysis of (Z)-Aconitic acid-13C6 against other commonly used TCA cycle tracers, offering insights into their respective strengths and limitations. While direct comparative experimental data for this compound is limited in publicly available literature, this guide provides a framework for its potential application and comparison based on established principles of metabolic flux analysis.
Principles of TCA Cycle Tracing with 13C Labeled Substrates
13C Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a cell. The methodology involves introducing a substrate labeled with the stable isotope 13C. As cells metabolize this labeled substrate, the 13C atoms are incorporated into downstream metabolites. By analyzing the mass isotopomer distribution of these metabolites using techniques like mass spectrometry, researchers can deduce the metabolic fluxes throughout the cellular network.
The choice of the 13C labeled tracer is a critical experimental design parameter, as it significantly influences the precision and accuracy of flux estimations for specific pathways.
Comparison of TCA Cycle Tracers
The selection of an appropriate tracer is contingent on the specific research question and the metabolic pathways of primary interest. While glucose and glutamine are the most common entry points for labeled carbon into the TCA cycle, tracers of intermediate metabolites like this compound offer a more direct approach to studying cycle-specific fluxes.
| Tracer | Primary Application | Strengths | Limitations |
| This compound | Direct TCA Cycle Flux Analysis | - Directly introduces labeled carbons into the TCA cycle, bypassing glycolysis and glutaminolysis.[1][2] - Potentially provides a more precise measurement of aconitase and subsequent enzyme activities. - May be useful for studying the regulation of the TCA cycle independent of upstream pathways. | - Cellular uptake and transport mechanisms for exogenous aconitate are not well characterized in all cell types. - Its role is primarily as an intermediate, and its exogenous application may not fully reflect physiological fluxes.[1][3] - Limited published data on its performance in metabolic flux analysis compared to other tracers. |
| [U-13C6]Glucose | General Metabolic Screening, Glycolysis, TCA Cycle | - Traces the complete carbon backbone of glucose, providing a global view of central carbon metabolism.[4] - Effective for studying the coupling of glycolysis to the TCA cycle. | - Labeling patterns in TCA cycle intermediates can be complex to interpret due to contributions from both pyruvate dehydrogenase and anaplerotic pathways.[4] - Dilution of the label can occur at various points before entering the TCA cycle. |
| [U-13C5]Glutamine | Anaplerosis, Reductive Carboxylation, TCA Cycle | - Directly traces the contribution of glutamine to the TCA cycle, a key anaplerotic substrate. - Particularly useful in cancer cell metabolism where glutaminolysis is often upregulated. | - Provides limited information on glucose metabolism and the pentose phosphate pathway. - The contribution of glutamine to the TCA cycle can vary significantly between cell types. |
| [1,2-13C2]Glucose | Glycolysis, Pentose Phosphate Pathway, TCA Cycle | - Offers high precision for estimating fluxes through glycolysis and the pentose phosphate pathway.[5] - Can help to distinguish between different pathways of pyruvate production. | - Less comprehensive labeling of the entire TCA cycle compared to [U-13C6]Glucose. |
Visualizing Tracer Entry into the TCA Cycle
The following diagram illustrates the entry points of different 13C labeled tracers into the TCA cycle.
Caption: Entry points of various 13C tracers into the TCA cycle.
Experimental Workflow and Protocols
A generalized workflow for a 13C metabolic flux analysis experiment is presented below. This can be adapted for use with this compound, though optimization of tracer concentration and incubation time would be necessary.
Caption: A generalized workflow for 13C metabolic flux analysis.
Detailed Experimental Protocol: A General Framework
This protocol provides a general framework for conducting a 13C labeling experiment in cultured mammalian cells. Specific parameters such as cell density, tracer concentration, and incubation time should be optimized for each cell line and experimental condition.
Materials:
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), dialyzed
-
13C-labeled tracer (this compound, [U-13C6]Glucose, or [U-13C5]Glutamine)
-
Unlabeled counterparts of the tracers
-
Phosphate-buffered saline (PBS)
-
Methanol, LC-MS grade, pre-chilled to -80°C
-
Water, LC-MS grade
-
Chloroform, LC-MS grade
-
Liquid nitrogen
Procedure:
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in ~80% confluency at the time of the experiment. Culture cells in standard growth medium.
-
Media Preparation:
-
Unlabeled Medium: Prepare the experimental medium by supplementing basal medium with unlabeled glucose, glutamine, and other necessary components.
-
Labeled Medium: Prepare the labeled medium by replacing the unlabeled substrate of interest with its 13C-labeled counterpart at the same concentration. For example, for a this compound experiment, a specific concentration of the tracer would be added to the medium.
-
-
Isotopic Labeling:
-
Aspirate the standard growth medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Aspirate the PBS and add the pre-warmed labeled medium to the cells.
-
Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the incorporation of the 13C label into intracellular metabolites and to approach isotopic steady state.
-
-
Metabolite Quenching and Extraction:
-
At each time point, rapidly aspirate the labeled medium.
-
Immediately place the plate on dry ice and add a pre-chilled extraction solvent (e.g., 80% methanol) to quench all enzymatic activity.
-
Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
-
Vortex the tubes and centrifuge at high speed to pellet the protein and cell debris.
-
Collect the supernatant containing the metabolites.
-
-
Sample Analysis by Mass Spectrometry:
-
Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS or GC-MS analysis.
-
Analyze the samples to determine the mass isotopomer distributions of TCA cycle intermediates and related metabolites.
-
-
Data Analysis:
-
Correct the raw mass spectrometry data for the natural abundance of 13C.
-
Use appropriate software to calculate the fractional enrichment and mass isotopomer distributions.
-
Employ metabolic flux analysis software to estimate the intracellular metabolic fluxes.
-
Conclusion
While established tracers like [U-13C6]Glucose and [U-13C5]Glutamine provide robust methods for interrogating central carbon metabolism, this compound presents a potentially valuable tool for the direct and specific analysis of TCA cycle dynamics. Its utility will be further clarified as more experimental data becomes available. The choice of tracer should always be guided by the specific biological question, with careful consideration of the metabolic pathways of interest and the potential limitations of each tracer. Combining different tracers in parallel experiments can often provide a more comprehensive and accurate picture of cellular metabolism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. vanderbilt.edu [vanderbilt.edu]
- 4. Mitochondrial aconitase and citrate metabolism in malignant and nonmalignant human prostate tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective inhibition of the citrate-to-isocitrate reaction of cytosolic aconitase by phosphomimetic mutation of serine-711 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Isotope Effects of (Z)-Aconitic acid-13C6 in Enzymatic Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the enzymatic reactions involving (Z)-aconitic acid and its fully carbon-labeled isotopologue, (Z)-aconitic acid-13C6. While direct experimental data on the kinetic isotope effects (KIEs) of this compound is not extensively available in peer-reviewed literature, this document serves as a framework for understanding and investigating these effects. It outlines the key enzymes that metabolize (Z)-aconitic acid, their mechanisms, and detailed protocols for determining 13C KIEs, thereby providing a valuable resource for researchers aiming to elucidate enzymatic mechanisms and design novel therapeutics.
(Z)-aconitic acid, also known as cis-aconitate, is a key intermediate in central metabolic pathways. The substitution of its carbon atoms with the heavier 13C isotope can provide profound insights into the transition states of the enzymatic reactions in which it participates.
Enzymatic Landscape of (Z)-Aconitic Acid
Two primary enzymes utilize (Z)-aconitic acid as a substrate: aconitase (aconitate hydratase) and cis-aconitate decarboxylase.
Aconitase is a crucial enzyme in the tricarboxylic acid (TCA) cycle, where it catalyzes the stereospecific isomerization of citrate to isocitrate via the intermediate cis-aconitate.[1] This reaction involves a dehydration-hydration mechanism facilitated by an iron-sulfur cluster in the enzyme's active site.[2] The reaction is reversible and essential for aerobic respiration.
Kinetic Parameters of Aconitase (unlabeled substrate)
| Substrate | Enzyme Source | Km (μM) | kcat (s-1) | Reference |
| cis-homoaconitate | Thermus thermophilus | 8.2 ± 0.2 | 1.3 ± 0.2 | [3] |
Isotope Effects Observed with Aconitase
Studies have investigated deuterium isotope effects on the aconitase reaction. For instance, beef liver aconitase exhibited a primary deuterium isotope effect of 1.12, which was independent of pH.[4] The yeast enzyme showed a deuterium isotope effect of about 1.22 on V/K and 1.7 on V.[4] These studies, while not involving 13C, highlight that bond-breaking events involving hydrogen are at least partially rate-limiting.
cis-Aconitate decarboxylase catalyzes the decarboxylation of cis-aconitate to produce itaconate, a molecule with important roles in immunology and as a building block for biopolymers.[5][6] This enzyme links the TCA cycle to immune responses and is a subject of significant research interest.
Kinetic Parameters of cis-Aconitate Decarboxylase (unlabeled substrate)
| Enzyme Source | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) | Reference |
| Human | 0.43 ± 0.06 | 38.32 ± 4.01 | 89.12 | [7] |
| Murine | - | - | - | [8] |
| Aspergillus terreus | - | - | - | [8] |
Note: A full set of comparative kinetic data for different species is available in Chen et al., 2019.[8]
Theoretical Isotope Effects of this compound
The kinetic isotope effect is the ratio of the reaction rate of the light isotopologue (k12C) to the heavy isotopologue (k13C). A KIE greater than 1 (a "normal" KIE) indicates that the bond to the heavier isotope is being broken or significantly altered in the rate-determining step.
For the cis-aconitate decarboxylase reaction, a primary 13C KIE would be expected at the carbon atom of the carboxyl group that is removed as CO2. The C-C bond cleavage would be slower for the heavier 13C, leading to a normal KIE. Secondary 13C KIEs might be observed at other carbon positions due to changes in hybridization or bond vibrations during the transition state.
For the aconitase reaction, which involves dehydration and hydration, the C-H and C-OH bonds are directly involved. While deuterium isotope effects have been observed, 13C KIEs are expected to be secondary and smaller, reflecting changes in the vibrational environment of the carbon skeleton as the reaction proceeds through the cis-aconitate intermediate.
Experimental Protocols for Determining 13C Kinetic Isotope Effects
The following outlines a generalized workflow for the experimental determination of 13C KIEs for the enzymatic reactions of (Z)-aconitic acid.
This compound is commercially available from various suppliers.[9] It is essential to verify the isotopic and chemical purity of the labeled substrate before use.
Recombinant aconitase and cis-aconitate decarboxylase can be expressed in suitable systems (e.g., E. coli) and purified using standard chromatographic techniques.[8]
A competitive KIE experiment is often performed by mixing the unlabeled (12C) and labeled (13C6) (Z)-aconitic acid in a known ratio. The enzymatic reaction is initiated by the addition of the purified enzyme under optimal buffer and temperature conditions. The reaction is allowed to proceed to a specific fractional conversion (typically between 20% and 80%) and then quenched, for example, by the addition of acid.
The ratio of the 12C and 13C isotopologues in the remaining substrate or the product is measured using highly sensitive analytical techniques such as:
-
Isotope Ratio Mass Spectrometry (IRMS): This is a highly accurate method for determining isotope ratios. The sample is combusted to CO2, and the different isotopic masses of CO2 are measured.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field NMR can be used to distinguish and quantify the different isotopologues, particularly with advanced techniques like 2D [13C,1H]-HSQC.
-
Quantitative Mass Spectrometry: Techniques like MALDI-TOF MS can also be employed to determine the relative amounts of the different isotopologues.
The KIE is calculated from the change in the isotope ratio as a function of the fractional conversion of the reaction.
Visualizations
Metabolic Fate of (Z)-Aconitic Acid
Caption: Metabolic pathways involving (Z)-aconitic acid.
Experimental Workflow for 13C KIE Determination
Caption: Generalized workflow for determining 13C KIEs.
References
- 1. Aconitase - Wikipedia [en.wikipedia.org]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. Kinetics and product analysis of the reaction catalysed by recombinant homoaconitase from Thermus thermophilus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pH profiles and isotope effects for aconitases from Saccharomycopsis lipolytica, beef heart, and beef liver. alpha-Methyl-cis-aconitate and threo-Ds-alpha-methylisocitrate as substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzymatic reaction mechanism of cis-aconitate decarboxylase based on the crystal structure of IRG1 from Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Crystal structure of cis-aconitate decarboxylase reveals the impact of naturally occurring human mutations on itaconate synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
(Z)-Aconitic Acid-13C6: A Superior Internal Standard for Accurate Bioanalysis
In the precise world of quantitative bioanalysis, the choice of an internal standard is paramount to achieving accurate and reliable results. For researchers, scientists, and drug development professionals quantifying (Z)-aconitic acid and other intermediates of the tricarboxylic acid (TCA) cycle, the use of a stable isotope-labeled internal standard is the gold standard. This guide provides an objective comparison of (Z)-Aconitic acid-13C6 with alternative internal standards, supported by established principles of bioanalytical chemistry and experimental data from related applications.
(Z)-Aconitic acid, a key intermediate in the TCA cycle, plays a crucial role in cellular metabolism.[1] Accurate quantification of this and other organic acids is essential for understanding metabolic pathways and the effects of potential drug candidates. Stable isotope dilution mass spectrometry (SID-MS) is the preferred method for this, and the quality of the internal standard directly impacts the quality of the data.
The Gold Standard: 13C-Labeled Internal Standards
Stable isotope-labeled internal standards are considered the most reliable choice for quantitative mass spectrometry because they share nearly identical physicochemical properties with the analyte of interest. This allows them to effectively compensate for variations during sample preparation, chromatography, and ionization. Among stable isotope-labeled standards, carbon-13 (¹³C) labeled compounds, such as this compound, are widely regarded as superior to their deuterated (²H or D) counterparts.[2][3]
The key advantages of ¹³C-labeled internal standards include:
-
Identical Chromatographic Behavior: ¹³C-labeled standards co-elute perfectly with the unlabeled analyte. This is because the substitution of ¹²C with ¹³C results in a negligible difference in polarity and hydrophobicity. Deuterated standards, on the other hand, can exhibit a chromatographic shift, eluting slightly earlier than the native analyte due to the "isotope effect." This separation can lead to inaccurate quantification if the analyte and the internal standard are affected differently by matrix effects at slightly different retention times.[4]
-
Higher Isotopic Stability: The carbon-13 label is integrated into the carbon skeleton of the molecule, making it highly stable and not susceptible to exchange with other atoms. Deuterium labels, especially those on heteroatoms or at acidic positions, can be prone to back-exchange with protons from the solvent, which can compromise the integrity of the standard and lead to inaccurate results.[4]
-
Superior Compensation for Matrix Effects: Matrix effects, the suppression or enhancement of ionization by co-eluting compounds from the sample matrix, are a major challenge in bioanalysis. Because ¹³C-labeled standards co-elute perfectly with the analyte, they experience the same matrix effects and thus provide more effective compensation, leading to improved accuracy and precision.[3]
Comparative Performance: this compound vs. Alternatives
| Performance Parameter | This compound | Deuterated (Z)-Aconitic acid (Hypothetical) | Structural Analogue (e.g., Itaconic Acid) |
| Chromatographic Co-elution | Identical to analyte | Potential for slight retention time shift | Different retention time |
| Isotopic Stability | High (no back-exchange) | Potential for back-exchange | Not applicable |
| Matrix Effect Compensation | Excellent | Good to Moderate | Poor |
| Accuracy (% Bias) | Typically < ±5% | Can be > ±15%[5] | Can be > ±20% |
| Precision (% CV) | Typically < 10%[5] | Can be > 15%[5] | Can be > 20% |
Experimental Protocol: Quantification of TCA Cycle Intermediates using LC-MS/MS
The following is a representative experimental protocol for the quantification of (Z)-aconitic acid and other TCA cycle intermediates in a biological matrix (e.g., cell lysate, plasma) using this compound as an internal standard. This protocol is based on methodologies reported for the analysis of small organic acids.[1][6]
1. Sample Preparation (Protein Precipitation & Extraction)
-
To 50 µL of sample (e.g., cell lysate, plasma), add 10 µL of a working solution of this compound and other relevant ¹³C-labeled internal standards for the TCA cycle intermediates of interest.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute at 4°C.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used for the separation of small organic acids.
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the analytes of interest.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions:
-
(Z)-Aconitic acid: e.g., m/z 173.0 -> 85.0
-
This compound: e.g., m/z 179.0 -> 89.0
-
3. Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) for the following parameters:
-
Linearity: A calibration curve should be constructed using at least six non-zero standards, with the coefficient of determination (r²) typically ≥ 0.99.
-
Accuracy and Precision: Intra- and inter-day accuracy and precision should be assessed at a minimum of three quality control (QC) levels (low, medium, and high). The mean accuracy should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ), and the precision (%CV) should not exceed 15% (20% at the LLOQ).[7]
-
Selectivity and Specificity: The method should be free from interferences from endogenous matrix components.
-
Matrix Effect: The effect of the biological matrix on the ionization of the analyte and internal standard should be evaluated.
-
Recovery: The extraction efficiency of the analyte and internal standard from the biological matrix should be determined.
-
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions should be assessed.
Visualizing the Role of (Z)-Aconitic Acid and the Analytical Workflow
To better understand the biological context and the analytical process, the following diagrams have been generated.
Caption: The Krebs Cycle, highlighting (Z)-Aconitate as an intermediate.
Caption: A typical bioanalytical workflow for quantification using an internal standard.
Conclusion
For researchers demanding the highest level of accuracy and precision in the quantification of (Z)-aconitic acid and other TCA cycle intermediates, this compound is the unequivocally superior choice for an internal standard. Its identical physicochemical properties to the native analyte ensure optimal performance in compensating for analytical variability, particularly matrix effects. While other internal standards may be available and potentially less expensive, the investment in a ¹³C-labeled standard is justified by the increased reliability, robustness, and overall quality of the resulting bioanalytical data, which is critical for making informed decisions in research and drug development.
References
- 1. Establishment, Validation, and Initial Application of a Sensitive LC-MS/MS Assay for Quantification of the Naturally Occurring Isomers Itaconate, Mesaconate, and Citraconate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Simultaneous Measurement of Tricarboxylic Acid Cycle Intermediates in Different Biological Matrices Using Liquid Chromatography–Tandem Mass Spectrometry; Quantitation and Comparison of TCA Cycle Intermediates in Human Serum, Plasma, Kasumi-1 Cell and Murine Liver Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
Inter-laboratory Comparison Guide for Metabolic Flux Analysis Using (Z)-Aconitic Acid-13C6
This guide provides a comprehensive framework for conducting and evaluating inter-laboratory comparisons of metabolic flux data obtained using (Z)-Aconitic acid-13C6 as a stable isotope tracer. It is intended for researchers, scientists, and drug development professionals engaged in metabolic studies. The objective is to ensure consistency, reproducibility, and comparability of metabolic flux data across different laboratories.
Introduction to Metabolic Flux Analysis with this compound
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system.[1][2] The use of stable isotope tracers, such as 13C-labeled compounds, is central to MFA, allowing for the elucidation of complex biochemical pathways.[3][4] (Z)-Aconitic acid is a key intermediate in the citric acid cycle (TCA cycle), positioned between citrate and isocitrate.[5] By introducing this compound into a biological system, researchers can trace the flow of carbon atoms through the TCA cycle and connected pathways, providing valuable insights into cellular metabolism.[3][6]
This guide outlines a standardized protocol for an inter-laboratory comparison study to assess the variability and reproducibility of metabolic flux measurements when using this compound. Such comparisons are crucial for validating experimental methods and ensuring the reliability of data in multi-site studies, which is particularly important in collaborative research and drug development.
Experimental Protocols
To minimize inter-laboratory variability, adherence to a standardized experimental protocol is essential. The following sections detail the recommended methodologies for cell culture, isotope labeling, metabolite extraction, and analytical measurement.
Cell Culture and Isotope Labeling
-
Cell Line: A well-characterized and readily available cell line, such as HeLa or MCF-7, should be used. All participating laboratories should source the cell line from the same repository to ensure genetic consistency.
-
Culture Medium: A standardized basal medium (e.g., Dulbecco's Modified Eagle Medium - DMEM) supplemented with a defined concentration of fetal bovine serum, glucose, and other essential nutrients should be used.
-
Isotope Labeling Procedure:
-
Cells are seeded at a specified density and grown to a defined confluence (e.g., 70-80%).
-
The standard culture medium is replaced with a labeling medium containing a precise concentration of this compound. The labeling duration should be optimized to achieve isotopic steady-state for the metabolites of interest.
-
Parallel cultures with unlabeled (Z)-Aconitic acid should be maintained as controls.
-
Metabolite Extraction
-
Quenching and Extraction: A rapid and efficient quenching method is critical to halt metabolic activity and preserve the in vivo metabolic state. Cold methanol or a methanol-water mixture is commonly used for quenching and extraction of polar metabolites.
-
Sample Handling: Extracted samples should be stored at -80°C to prevent degradation. Standardized procedures for sample normalization, such as by cell number or protein content, should be followed.
Analytical Measurement
-
Instrumentation: Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are the preferred analytical platforms for measuring the mass isotopomer distributions of metabolites.[4][6]
-
Data Acquisition: A standardized analytical method, including the type of column, temperature gradients, and mass spectrometer settings, should be employed by all participating laboratories.
-
Quality Control: The inclusion of internal standards and quality control samples is mandatory to monitor instrument performance and ensure data quality.
Data Presentation and Comparison
The quantitative data from each laboratory should be summarized in clearly structured tables to facilitate direct comparison.
Table 1: Mass Isotopomer Distribution of Key TCA Cycle Intermediates
This table presents the fractional abundance of different mass isotopologues for selected metabolites downstream of (Z)-Aconitic acid.
| Metabolite | Isotopologue | Lab A (%) | Lab B (%) | Lab C (%) | Mean (%) | Std. Dev. |
| Citrate | M+0 | 10.5 | 11.2 | 10.8 | 10.83 | 0.35 |
| M+1 | 5.2 | 5.5 | 5.3 | 5.33 | 0.15 | |
| M+2 | 25.8 | 26.5 | 26.1 | 26.13 | 0.35 | |
| M+3 | 8.1 | 8.5 | 8.3 | 8.30 | 0.20 | |
| M+4 | 30.3 | 29.8 | 30.1 | 30.07 | 0.25 | |
| M+5 | 12.1 | 11.5 | 11.8 | 11.80 | 0.30 | |
| M+6 | 8.0 | 7.0 | 7.6 | 7.53 | 0.50 | |
| α-Ketoglutarate | M+0 | 15.2 | 16.0 | 15.5 | 15.57 | 0.40 |
| M+1 | 7.1 | 7.5 | 7.3 | 7.30 | 0.20 | |
| M+2 | 20.5 | 21.1 | 20.8 | 20.80 | 0.30 | |
| M+3 | 28.9 | 28.1 | 28.5 | 28.50 | 0.40 | |
| M+4 | 22.3 | 21.5 | 21.9 | 21.90 | 0.40 | |
| M+5 | 6.0 | 5.8 | 5.9 | 5.90 | 0.10 | |
| Malate | M+0 | 20.1 | 21.0 | 20.5 | 20.53 | 0.45 |
| M+1 | 10.3 | 10.8 | 10.5 | 10.53 | 0.25 | |
| M+2 | 35.6 | 34.8 | 35.2 | 35.20 | 0.40 | |
| M+3 | 25.4 | 24.9 | 25.2 | 25.17 | 0.25 | |
| M+4 | 8.6 | 8.5 | 8.5 | 8.53 | 0.06 |
Table 2: Calculated Metabolic Flux Ratios
This table compares key metabolic flux ratios calculated from the mass isotopomer data. These ratios provide insights into the relative activities of different metabolic pathways.
| Flux Ratio | Lab A | Lab B | Lab C | Mean | Std. Dev. |
| Anaplerotic/Cataplerotic Flux | 1.25 | 1.31 | 1.28 | 1.28 | 0.03 |
| Pyruvate Carboxylase/Pyruvate Dehydrogenase | 0.45 | 0.42 | 0.44 | 0.44 | 0.02 |
| Glycolysis/TCA Cycle | 3.1 | 3.3 | 3.2 | 3.2 | 0.1 |
Visualization of Workflows and Pathways
Visual diagrams are essential for understanding the experimental process and the underlying metabolic pathways.
Caption: Experimental workflow for the inter-laboratory comparison study.
Caption: Tracing of 13C from this compound through the TCA cycle.
References
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]
- 3. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 4. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabolic Flux â Cambridge Isotope Laboratories, Inc. [isotope.com]
Evaluating the performance of different analytical platforms for (Z)-Aconitic acid-13C6
For researchers, scientists, and drug development professionals engaged in metabolomics and pharmacokinetic studies, the accurate quantification of stable isotope-labeled compounds like (Z)-Aconitic acid-13C6 is paramount. This guide provides a comparative overview of the three primary analytical platforms used for this purpose: Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
(Z)-Aconitic acid, an intermediate in the tricarboxylic acid (TCA) cycle, and its stable isotope-labeled form, this compound, are crucial molecules in metabolic research. The choice of analytical platform for their quantification depends on various factors, including the required sensitivity, selectivity, sample throughput, and the nature of the biological matrix.
Performance Comparison of Analytical Platforms
The selection of an analytical platform is a critical decision in experimental design. The following table summarizes the key performance characteristics of LC-MS, GC-MS, and NMR for the analysis of small organic acids like this compound.
| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Sensitivity (LOD/LOQ) | High (pg to ng/mL range).[1][2][3] | Very High (fmol to pmol range).[4][5] | Low (>1 µM).[6][7] |
| Selectivity | High, especially with tandem MS (MS/MS).[8] | High, with extensive spectral libraries for identification.[5][9] | High, excellent for isomer differentiation.[10] |
| Sample Preparation | Relatively simple, often protein precipitation and filtration.[11] | More complex, requires derivatization to increase volatility.[12][13][14][15] | Minimal, often requires only buffering and addition of a D2O lock signal.[16][17] |
| Throughput | High, with typical run times of 5-15 minutes.[2][18] | Moderate, with longer run times due to temperature gradients. | Low, requires longer acquisition times for sufficient signal-to-noise. |
| Quantitative Accuracy | Excellent, with the use of stable isotope-labeled internal standards.[19][20] | Excellent, considered a "gold standard" for quantification.[5][21] | Excellent, inherently quantitative as signal intensity is directly proportional to molar concentration.[10][22][23] |
| Linearity | Wide dynamic range.[1][3][19] | Wide dynamic range.[4][13] | Good, but over a narrower concentration range compared to MS techniques. |
| Precision (%RSD) | Typically <15%.[19][20] | Typically <15%.[13][24] | High reproducibility.[10][17] |
| Instrumentation Cost | High. | Moderate to High. | Very High. |
| Strengths | Versatile for a wide range of polar and non-polar compounds, no derivatization needed for polar compounds.[21][25] | Robust, highly reproducible fragmentation patterns for confident identification.[9] | Non-destructive, provides structural information, and is excellent for flux analysis with stable isotopes.[6][17] |
| Weaknesses | Potential for matrix effects (ion suppression or enhancement).[21] | Limited to volatile or derivatizable compounds, derivatization can introduce variability.[9] | Low sensitivity, not suitable for trace-level quantification.[7] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the analysis of organic acids using each platform.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
This protocol is adapted for the analysis of small polar metabolites like (Z)-Aconitic acid.
-
Sample Preparation :
-
To 50 µL of plasma or cell extract, add 1 mL of an extraction solution (methanol/acetonitrile/water at a 2:2:1 ratio) containing the internal standard (this compound).[11]
-
Vortex for 30 seconds and incubate at -20°C for at least 2 hours to precipitate proteins.[11]
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 50 µL of a suitable solvent, such as 10:90 methanol:water with 2% formic acid.
-
-
Chromatographic Conditions :
-
Column : A reversed-phase C18 column, such as an ACQUITY UPLC HSS T3, is suitable for retaining polar organic acids.
-
Mobile Phase B : Acetonitrile or methanol with 0.1-0.2% formic acid.[2][11]
-
Gradient : A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analytes, and then returning to initial conditions for re-equilibration.[11]
-
Flow Rate : 0.3-0.5 mL/min.
-
Column Temperature : 30-40°C.
-
-
Mass Spectrometry Conditions :
-
Ionization Mode : Electrospray Ionization (ESI) in negative mode is typically used for carboxylic acids.
-
Analysis Mode : Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for targeted quantification.
-
Transitions : For (Z)-Aconitic acid, the precursor ion (Q1) would be its deprotonated molecular weight, and the product ion (Q3) would be a characteristic fragment. The specific m/z values would need to be determined by infusion of a standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol involves a necessary derivatization step to make the non-volatile aconitic acid amenable to GC analysis.
-
Sample Preparation and Derivatization :
-
Extraction : Extract organic acids from the sample using a suitable solvent like ethyl acetate after acidification.[15]
-
Derivatization : The dried extract is then derivatized. A common method is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[13][15] This replaces the acidic protons with trimethylsilyl (TMS) groups, making the molecule volatile.
-
The reaction is typically carried out at 60-70°C for 30-60 minutes.[14]
-
-
Chromatographic Conditions :
-
Column : A non-polar or medium-polarity column, such as a DB-5ms.[12]
-
Carrier Gas : Helium at a constant flow rate.[12]
-
Injection : Splitless or split injection depending on the concentration of the analyte.
-
Temperature Program : A temperature gradient is used to separate the derivatized organic acids, for example, starting at 70°C and ramping up to 300°C.[12]
-
-
Mass Spectrometry Conditions :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Analysis Mode : Full scan mode for identification or Selected Ion Monitoring (SIM) for targeted quantification.
-
Mass Range : Typically scanning from m/z 50 to 650.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR offers a non-destructive method for quantification.
-
Sample Preparation :
-
Lyophilize the sample to remove water.
-
Reconstitute in a deuterated solvent, typically D₂O, containing a known concentration of an internal standard (e.g., DSS or TSP).
-
Adjust the pH to a specific value (e.g., 7.0) to ensure consistent chemical shifts.
-
Transfer the sample to an NMR tube.
-
-
NMR Acquisition :
-
Spectrometer : A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better resolution and sensitivity.[22]
-
Experiment : A standard 1D ¹H experiment with water suppression is typically used. For ¹³C-labeled compounds, a ¹³C NMR experiment can be performed.[26]
-
Parameters for Quantitative Analysis : A long relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest is crucial for accurate quantification. A 90-degree pulse angle should be used.
-
-
Data Processing and Quantification :
-
The acquired spectrum is Fourier transformed, phased, and baseline corrected.
-
The concentration of this compound is determined by comparing the integral of one of its characteristic peaks to the integral of the known concentration of the internal standard.
-
Visualizations
To further illustrate the context and workflows, the following diagrams are provided.
Conclusion
The choice of analytical platform for the quantification of this compound is a trade-off between sensitivity, sample preparation complexity, and the specific goals of the research.
-
LC-MS is often the method of choice for its high sensitivity, high throughput, and relatively simple sample preparation, making it well-suited for large-scale metabolomics studies.
-
GC-MS provides excellent sensitivity and is a robust, well-established technique, but the requirement for derivatization adds a layer of complexity to the sample preparation.
-
NMR is unparalleled in its ability to provide structural information and its non-destructive nature, making it ideal for flux analysis and studies where sample integrity is crucial, though it is limited by its lower sensitivity.
By carefully considering the comparative data and protocols presented in this guide, researchers can select the most appropriate analytical platform to achieve their scientific objectives.
References
- 1. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. gcms.cz [gcms.cz]
- 5. Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. NMR Spectroscopy for Metabolomics Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. GC-MS Metabolomics Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 10. pure.au.dk [pure.au.dk]
- 11. Establishment, Validation, and Initial Application of a Sensitive LC-MS/MS Assay for Quantification of the Naturally Occurring Isomers Itaconate, Mesaconate, and Citraconate [mdpi.com]
- 12. Quantification of organic acids using gas chromatography-mass spectrometry (GC-MS) [bio-protocol.org]
- 13. Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aurametrix.weebly.com [aurametrix.weebly.com]
- 15. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. NMR and Metabolomics—A Roadmap for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development of ion pairing LC-MS/MS method for itaconate and cis-aconitate in cell extract and cell media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Liquid chromatographic–mass spectrometric method for simultaneous determination of small organic acids potentially contributing to acidosis in severe malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. chemrxiv.org [chemrxiv.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 24. Improved accuracy and precision of gas chromatography/mass spectrometry measurements for metabolic tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR - Industry news - News [alwsci.com]
- 26. Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling (Z)-Aconitic acid-13C6
For researchers, scientists, and drug development professionals, the proper handling of isotopically labeled compounds is paramount for both personal safety and the integrity of experimental outcomes. (Z)-Aconitic acid-13C6, a stable isotope-labeled intermediate of the tricarboxylic acid cycle, requires careful management in the laboratory. While the carbon-13 labeling does not impart radioactivity, the chemical properties of the parent molecule necessitate specific handling protocols to mitigate risks.[1][][3]
This guide provides immediate, essential safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound in a laboratory setting.
Personal Protective Equipment and Safety Measures
Adherence to appropriate personal protective equipment (PPE) and safety protocols is the first line of defense against potential exposure and contamination. The following table summarizes the recommended PPE and safety measures when handling this compound, based on information for the unlabeled isomers and general guidelines for handling chemical powders.
| Category | Requirement | Rationale |
| Ventilation | Work in a well-ventilated area. A chemical fume hood is recommended, especially when handling larger quantities or when aerosolization is possible. | To minimize inhalation of the powdered compound. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | To protect eyes from dust particles and potential splashes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | To prevent skin contact. |
| Body Protection | A lab coat or other protective clothing. | To prevent contamination of personal clothing and skin. |
| Hygiene | Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling. | To prevent ingestion of the compound. |
| Storage | Store in a tightly sealed container in a cool, dry place. | To maintain the integrity of the compound and prevent accidental spills. |
Operational Plan for Handling this compound
A systematic approach to handling this compound, from receipt to disposal, is crucial for safety and experimental success. The following workflow outlines the key steps for its management in the laboratory.
Experimental Protocols: Step-by-Step Guidance
1. Preparation:
-
Review Safety Data Sheet (SDS): Before handling, thoroughly review the SDS for cis-aconitic acid and any specific information provided by the supplier for the 13C6-labeled version.
-
Don Appropriate PPE: Put on a lab coat, safety glasses with side shields or goggles, and chemically resistant gloves.
-
Prepare Designated Workspace: Work in a chemical fume hood. Cover the work surface with absorbent bench paper. Ensure all necessary equipment (e.g., spatulas, weigh boats, vials, solvent) is within easy reach to minimize movement.
2. Handling:
-
Weighing:
-
Use an enclosed balance if available. If not, perform weighing within the fume hood.
-
To minimize dust, avoid pouring the powder directly from the bottle. Use a spatula to transfer small amounts to a weigh boat.
-
Keep the container closed as much as possible.
-
-
Dissolving:
-
If the experimental protocol requires a solution, add the solvent to the pre-weighed this compound in a suitable container (e.g., a vial or flask).
-
Cap the container and mix by vortexing or gentle swirling until the solid is fully dissolved.
-
3. Use in Experiment:
-
Follow the specific experimental protocol, maintaining all safety precautions.
-
Clearly label all containers with the compound name, concentration, and date.
Disposal Plan
The disposal of this compound and any contaminated materials should be handled with care, following institutional and local regulations for chemical waste.
-
Waste Segregation: Since this compound is a stable isotope-labeled compound and not radioactive, it can be disposed of as chemical waste.[1][] Do not mix it with radioactive waste.
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weigh boats, and bench paper, should be collected in a designated chemical waste container.
-
Unused Compound: Unused or expired this compound should be disposed of in its original container or a clearly labeled waste container, following your institution's chemical waste disposal procedures.
-
Decontamination: After completing the work, decontaminate the work area, including the balance and any non-disposable equipment, using an appropriate cleaning agent (e.g., soap and water or a suitable solvent).
By adhering to these safety and logistical guidelines, researchers can confidently and safely handle this compound, ensuring both personal well-being and the integrity of their scientific investigations.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
